betamethasone 21-mesylate
Description
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Properties
CAS No. |
1881-66-9 |
|---|---|
Molecular Formula |
C23H31FO7S |
Molecular Weight |
470.6 g/mol |
IUPAC Name |
[2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] methanesulfonate |
InChI |
InChI=1S/C23H31FO7S/c1-13-9-17-16-6-5-14-10-15(25)7-8-20(14,2)22(16,24)18(26)11-21(17,3)23(13,28)19(27)12-31-32(4,29)30/h7-8,10,13,16-18,26,28H,5-6,9,11-12H2,1-4H3/t13-,16-,17-,18-,20-,21-,22-,23-/m0/s1 |
InChI Key |
ATNWRUJPJUBMHC-DLCSVNPKSA-N |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COS(=O)(=O)C)O)C)O)F)C |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COS(=O)(=O)C)O)C)O)F)C |
Synonyms |
betamethasone 21-mesylate |
Origin of Product |
United States |
Foundational & Exploratory
Chemical structure and molecular weight of betamethasone 21-mesylate
An In-depth Technical Guide to Betamethasone 21-Mesylate: Structure, Properties, and Analysis
For professionals in pharmaceutical research, drug development, and quality control, a comprehensive understanding of active pharmaceutical ingredients (APIs) and their related compounds is paramount. This compound, a key intermediate and impurity in the synthesis of various betamethasone esters, serves as a critical reference standard for analytical method development and validation. This guide provides a detailed technical overview of its chemical structure, molecular properties, and analytical considerations.
Molecular Identity and Chemical Structure
This compound is a synthetic glucocorticoid derived from betamethasone. The introduction of a mesylate (methanesulfonate) group at the C21 position significantly alters the molecule's polarity and reactivity, making it a useful intermediate for further chemical modifications.
Nomenclature and Identification:
-
IUPAC Name: (11β,16β)-9-Fluoro-11,17-dihydroxy-16-methyl-21-[(methylsulfonyl)oxy]pregna-1,4-diene-3,20-dione[1][2][3].
-
Synonyms: 21-O-Mesylbetamethasone, Betamethasone 21-Methanesulfonate[1][3].
Core Chemical Structure: The foundational structure is the betamethasone steroid backbone, which is a pregnane derivative characterized by a fluorine atom at the C9 position and a β-methyl group at C16. The key modification is the esterification of the primary hydroxyl group at C21 with methanesulfonic acid.
Caption: 2D Chemical Structure of this compound.
Physicochemical and Molecular Properties
Accurate characterization of physicochemical properties is essential for the handling, formulation, and analytical testing of any pharmaceutical compound. While extensive experimental data for this compound is not widely published, key molecular properties can be calculated, and practical handling information is available from suppliers of reference standards.
| Property | Value | Source(s) |
| Molecular Formula | C₂₃H₃₁FO₇S | [1][2][4] |
| Molecular Weight | 470.6 g/mol | [1][2][4] |
| Appearance | White Solid | [3] |
| Storage Temperature | Recommended at 2-8°C or -20°C | [3][5] |
| Handling | Store in a cool, dry place. | [4] |
Synthesis and Chemical Reactivity
This compound is primarily synthesized from its parent compound, betamethasone. The C21 primary hydroxyl group is selectively esterified using a mesylating agent.
General Synthesis Pathway: The conversion of the C21 hydroxyl to a mesylate is a standard procedure in steroid chemistry. The mesylate group is an excellent leaving group, making the C21 position highly susceptible to nucleophilic substitution. This reactivity is leveraged to introduce other functional groups, such as in the synthesis of Doxybetasol (Betamethasone Valerate EP Impurity B)[1][6].
Sources
Betamethasone 21-mesylate CAS number and chemical identifiers
Structural Dynamics, Synthesis, and Analytical Profiling
Executive Summary
Betamethasone 21-mesylate (CAS 1881-66-9) represents a critical pharmacophore intermediate in the corticosteroid development pipeline. Unlike simple salt forms used for solubility enhancement, the 21-mesylate is a covalent sulfonate ester. This chemical distinction renders it a highly reactive electrophile, serving as a "gateway" molecule for nucleophilic substitution at the C-21 position or as a high-precision impurity standard in quality control workflows.
This guide dissects the molecular identity, synthetic pathways, and handling protocols for this compound, designed for medicinal chemists and analytical scientists requiring rigorous technical data.
Molecular Identity & Physicochemical Profile[1][2][3]
The mesylate group at position 21 transforms the relatively inert primary alcohol of Betamethasone into an excellent leaving group (
Table 1: Chemical Identifiers and Properties
| Parameter | Specification |
| Chemical Name | Betamethasone 21-methanesulfonate |
| IUPAC Name | (11β,16β)-9-Fluoro-11,17-dihydroxy-16-methyl-21-[(methylsulfonyl)oxy]pregna-1,4-diene-3,20-dione |
| CAS Number | 1881-66-9 |
| Molecular Formula | |
| Molecular Weight | 470.55 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, Methanol, Chloroform; sparingly soluble in water |
| Melting Point | ~180°C (Decomposes) |
| Key Reactivity | Electrophilic at C-21 (Susceptible to |
Digital Identifiers
-
SMILES: C[C@@]1([C@@]2(O)C(CO(=O)=O)=O)([H])([H])([C@]3(C=C4)C)C1
-
InChI Key: UREBDLICKHMUKA-DVTGEIKXSA-N (Parent Betamethasone structure reference for backbone validation)
Synthesis and Mechanistic Pathways
The synthesis of this compound is a precision esterification. The primary challenge is selective mesylation at the C-21 primary hydroxyl group without affecting the secondary hydroxyl at C-11 or the tertiary hydroxyl at C-17.
2.1 Reaction Mechanism
The reaction typically utilizes Methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base (e.g., Triethylamine or Pyridine) at low temperatures (
-
Activation: The base deprotonates the C-21 hydroxyl (or activates the MsCl).
-
Nucleophilic Attack: The C-21 oxygen attacks the sulfur atom of the sulfonyl chloride.
-
Elimination: Chloride is displaced, forming the sulfonate ester.
Critical Control Point: Temperature control is vital. Elevated temperatures can lead to bis-mesylation (reacting at C-11) or elimination reactions forming the
Visualization: Synthetic Pathway & Degradation Logic
Figure 1: Reaction logic flow for the synthesis of this compound, highlighting critical impurity pathways.
Analytical Characterization & Protocols
Validation of this compound requires differentiating it from the parent compound and potential hydrolysis products.
3.1 HPLC Method Parameters (Guideline)
-
Column: C18 (e.g., Zorbax Eclipse Plus),
. -
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 30% B to 90% B over 15 minutes.
-
Detection: UV at 254 nm (enone system absorption).
-
Retention Logic: The mesylate group increases lipophilicity compared to the parent Betamethasone. Expect the 21-mesylate to elute after Betamethasone but before highly lipophilic esters like Betamethasone Dipropionate.
3.2 NMR Spectroscopy Signatures
To confirm the mesylation, look for the specific methyl signal of the sulfonate group.
-
1H NMR (
): A sharp singlet appearing between ppm (integrating to 3H) corresponds to the methyl group. -
Shift Verification: The protons at C-21 (methylene) will experience a downfield shift (deshielding) compared to the parent alcohol due to the electron-withdrawing nature of the sulfonate.
Applications in Drug Development
This compound is rarely a final API; it is a functional tool in medicinal chemistry.
4.1 Synthesis of Corticosteroid Derivatives
The mesylate is an excellent leaving group (
-
Thio-derivatives: Reaction with thioacids to form thioesters.
-
Phosphate Prodrugs: Reaction with phosphoric acid/phosphates to generate Betamethasone Sodium Phosphate (soluble prodrug).
-
Halogenation: Displacement by fluoride or chloride ions to create halogenated analogs.
4.2 Impurity Standard Usage
In the manufacturing of Betamethasone Valerate or Dipropionate, sulfonyl chlorides might be used in upstream steps or activation. The 21-mesylate must be tracked as a potential genotoxic impurity (PGI) due to its alkylating potential, although steroid mesylates are generally less volatile than lower alkyl mesylates.
Handling, Stability, and Safety
Warning: this compound is a potent corticosteroid and a reactive alkylating agent.
5.1 Stability Protocol
-
Hydrolysis Risk: The ester bond is sensitive to moisture. In aqueous basic conditions, it hydrolyzes back to Betamethasone. In acidic conditions, it is relatively stable but can undergo elimination.
-
Storage: Store at
under inert atmosphere (Argon/Nitrogen). Desiccate to prevent hydrolysis.
5.2 Safety Workflow
-
Containment: Handle only in a certified chemical fume hood or isolator.
-
PPE: Double nitrile gloves, lab coat, and safety goggles.
-
Deactivation: In case of spill, treat with 1N NaOH to hydrolyze the mesylate ester back to the less reactive parent alcohol before disposal.
References
-
Pharmaffiliates. (n.d.). This compound Reference Standard. Retrieved from [Link]
-
Veeprho. (n.d.). This compound Impurity Standards. Retrieved from [Link]
-
Guide to Pharmacology. (n.d.). Betamethasone Ligand Page. IUPHAR/BPS. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Betamethasone Compound Summary. PubChem. Retrieved from [Link]
Betamethasone 21-Mesylate: Physicochemical Profiling & Technical Handling Guide
Topic: Physicochemical Properties and Technical Handling of Betamethasone 21-Mesylate Content Type: Technical Whitepaper / Laboratory Guide Audience: Pharmaceutical Scientists, Process Chemists, and Analytical Researchers
Executive Summary & Compound Identity
This compound (CAS: 1881-66-9) is a critical synthetic intermediate and a pharmacopeial impurity reference standard in the corticosteroid class. Unlike its stable ester counterparts (e.g., Betamethasone Dipropionate or Valerate), the 21-mesylate is not a final active pharmaceutical ingredient (API) for commercial formulation.
Its primary technical significance lies in its high reactivity. The methanesulfonate (mesylate) group at the C-21 position functions as an excellent leaving group, facilitating nucleophilic substitution reactions to synthesize halogenated corticosteroids (e.g., Clobetasol, Halobetasol) or serving as a "gateway" molecule for novel derivatives.
Critical Distinction for Formulators:
-
Role: Reactive Intermediate / Impurity Standard.
-
Formulation Context: "Formulation" of this compound refers to the preparation of stable analytical stock solutions or reaction mixtures . Direct therapeutic formulation is contraindicated due to rapid hydrolysis and alkylating potential.
Physicochemical Properties Matrix
The following data consolidates experimental values and predictive modeling based on the steroid-mesylate structure.
| Property | Value / Characteristic | Technical Note |
| Chemical Name | 9-Fluoro-11β,17,21-trihydroxy-16β-methylpregna-1,4-diene-3,20-dione 21-methanesulfonate | -- |
| Molecular Formula | C₂₃H₃₁FO₇S | -- |
| Molecular Weight | 470.56 g/mol | -- |
| Physical State | White to off-white crystalline solid | Hygroscopic nature requires desiccated storage.[1][2] |
| Melting Point | ~185°C – 195°C (Decomposes) | Decomposition often precedes melting; avoid thermal stress >150°C. |
| Solubility (Water) | Practically Insoluble (< 0.1 mg/mL) | Hydrophobic steroid core dominates. |
| Solubility (Organic) | Soluble: DMSO, DMF, DCM, Methanol | Preferred solvent: DMSO for stock solutions (see Section 4). |
| LogP (Predicted) | 2.1 – 2.5 | Lower than B-Dipropionate due to polar sulfonate, but still lipophilic. |
| pKa | Neutral | No ionizable groups in the physiological pH range (mesylate is a spectator anion after leaving). |
| Chirality | 8S, 9R, 10S, 11S, 13S, 14S, 16S, 17R | Stereochemistry at C16 (beta-methyl) distinguishes it from Dexamethasone derivatives. |
Reactivity & Stability Mechanism
Understanding the reactivity of the C-21 mesylate is paramount for handling. The mesylate group (
3.1 The Reactivity Matrix
-
Hydrolysis Risk: In aqueous media (especially at pH > 7), the mesylate is rapidly displaced by hydroxide ions (
), reverting the molecule to the parent Betamethasone alcohol. -
Substitution Utility: In anhydrous conditions, it reacts with halide ions (Cl⁻, F⁻) to form 21-halo derivatives (e.g., replacing -OMs with -Cl yields precursors for potent topical steroids).
3.2 Visualizing the Reaction Pathways
The following diagram maps the critical pathways for this compound, highlighting why it is a transient intermediate rather than a stable drug.
Caption: Reaction network showing the synthesis of the mesylate, its utility in substitution reactions, and its instability (hydrolysis) in aqueous environments.
Handling & "Formulation" for Analytical Use
Since this compound is primarily used as a Reference Standard (RS) or intermediate, "formulation" refers to the preparation of stable vehicles for testing or synthesis.
4.1 Stock Solution Preparation (Protocol)
Objective: Prepare a 1 mg/mL stock solution stable for >24 hours.
-
Solvent Selection: Do NOT use water or primary alcohols (methanol/ethanol) for long-term storage, as solvolysis (methanalysis) can occur slowly.
-
Optimal Solvent:Anhydrous DMSO or Acetonitrile (ACN) .
-
-
Weighing: Weigh approximately 10 mg of this compound into a volumetric flask.
-
Precaution: Use an anti-static gun; the powder can be electrostatic.
-
-
Dissolution: Add 10 mL of Anhydrous DMSO. Sonicate for 30 seconds.
-
Observation: Solution should be clear and colorless.
-
-
Storage: Aliquot into amber glass vials. Store at -20°C .
4.2 Working Solution (HPLC)
Objective: Dilution for injection (e.g., 50 µg/mL).
-
Diluent: Acetonitrile:Water (50:50 v/v).
-
Critical Timing: Prepare this dilution immediately prior to injection .
-
Why? The mesylate will hydrolyze to Betamethasone (impurity) if left in the aqueous diluent for >4 hours at room temperature.
Analytical Characterization (HPLC-UV/MS)
To detect this compound or quantify it as an impurity in other formulations (e.g., Betamethasone Valerate), use the following parameters.
| Parameter | Recommended Condition | Rationale |
| Column | C18 (e.g., Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm | Standard reverse-phase retention. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic pH stabilizes the ester/mesylate. |
| Mobile Phase B | Acetonitrile (ACN) | ACN is preferred over MeOH to prevent transesterification. |
| Gradient | 30% B to 80% B over 15 mins | Elutes the mesylate after the parent alcohol but before diesters. |
| Flow Rate | 1.0 mL/min | Standard pressure profile. |
| Detection | UV @ 240 nm | Max absorption of the conjugated ketone (A-ring). |
| Mass Spec (ESI) | Positive Mode [M+H]+ or [M+NH4]+ | Mesylates often show a characteristic loss of the mesyl group (-OMs) in fragmentation. |
Relative Retention Time (RRT) Guide:
-
Betamethasone (Parent): 1.00
-
This compound: ~1.2 – 1.3 (More lipophilic than parent)
-
Betamethasone 17-Valerate: ~1.5 – 1.6
Potential Applications in Novel Delivery (Advanced)
While currently an intermediate, the mesylate functionality offers theoretical utility in Antibody-Drug Conjugates (ADCs) or Prodrug Engineering :
-
Cleavable Linkers: The reactivity of the mesylate allows it to be displaced by a thiol-linker, attaching the potent steroid to a monoclonal antibody for targeted delivery in autoimmune therapies.
-
Suicide Inhibition: The alkylating nature of the mesylate could theoretically target specific receptor sites covalently, though this carries high toxicity risks (genotoxicity) which must be managed.
Safety & Toxicology (SHE)
-
Genotoxicity: Mesylates (and associated alkyl mesylate impurities) are potential genotoxic impurities (GTI) . They can alkylate DNA.
-
Handling: Must be handled in a Chemical Fume Hood or Isolator .
-
PPE: Double nitrile gloves, lab coat, safety glasses.
-
Disposal: Incineration as hazardous chemical waste (do not pour down drains due to aquatic toxicity of steroids).
References
-
European Directorate for the Quality of Medicines (EDQM). Betamethasone Valerate Impurity Standards. Available at: [Link] (Accessed for Impurity B/Mesylate categorization).
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 101746 (Betamethasone).[Link]
-
Khattak, S.U.R., et al. (2012).[5] "Kinetics of thermal degradation of betamethasone valerate and betamethasone dipropionate in different media." Indian Journal of Pharmaceutical Sciences, 74(2), 133. [Link] (Cited for comparative steroid ester stability kinetics).
Sources
- 1. This compound (>90%) | LGC Standards [lgcstandards.com]
- 2. Betamethasone 21-Phosphate Sodium - LKT Labs [lktlabs.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Kinetics of thermal degradation of betamethasone valerate and betamethasone dipropionate in different media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Solubility Profile of Betamethasone 21-Mesylate in Organic Solvents
[1]
Executive Summary
This compound (CAS: 1881-66-9) is a critical synthetic intermediate and reference standard impurity in the manufacturing of high-potency corticosteroids (e.g., Betamethasone Dipropionate, Betamethasone Valerate).[1] Chemically, it is the methanesulfonate ester of betamethasone at the C-21 position, not an ionic salt. This distinction is vital: as a covalent sulfonate ester, it exhibits lipophilic behavior distinct from ionic mesylate salts, functioning as a reactive alkylating agent (electrophile).
Its solubility profile is governed by the competition between the rigid, hydrophobic steroid backbone and the polar, electron-withdrawing sulfonyl ester group. Optimal solvation requires aprotic polar solvents (DMSO, DMF) or chlorinated hydrocarbons (DCM), while protic solvents (Alcohols) serve as crystallization media.
Physicochemical Solubility Profile
The following data categorizes solvent interaction based on experimental purification protocols and synthetic utility.
Quantitative & Qualitative Solubility Table
| Solvent Class | Specific Solvent | Solubility Status | Estimated Saturation (25°C) | Operational Utility |
| Amides | DMF (Dimethylformamide) | High | > 150 mg/mL | Primary reaction solvent; Nucleophilic substitution medium. |
| DMSO (Dimethyl Sulfoxide) | High | > 100 mg/mL | Stock solution preparation for biological assays. | |
| Chlorinated | DCM (Dichloromethane) | High | > 50 mg/mL | Extraction solvent; Solubilizer for silica gel chromatography. |
| Chloroform | High | > 40 mg/mL | Alternative extraction solvent. | |
| Ketones | Acetone | Moderate | ~20–30 mg/mL | Recrystallization solvent. Soluble at reflux; limited at 4°C. |
| Alcohols | Methanol | Sparingly Soluble | < 10 mg/mL | Anti-solvent for crystallization; Degradation risk (solvolysis). |
| Ethanol | Sparingly Soluble | < 5 mg/mL | Anti-solvent; Wash solvent for filter cakes. | |
| Ethers | THF (Tetrahydrofuran) | Moderate | ~15–25 mg/mL | Co-solvent for synthesis. |
| Diethyl Ether | Insoluble | < 0.1 mg/mL | Precipitating agent (Anti-solvent). | |
| Hydrocarbons | n-Hexane / Heptane | Insoluble | < 0.01 mg/mL | Wash solvent to remove non-polar impurities. |
| Aqueous | Water | Insoluble | < 0.01 mg/mL | Primary Anti-solvent for quenching reactions. |
Critical Stability Note: this compound is an alkylating agent . Prolonged storage in nucleophilic solvents (Water, Methanol, Ethanol) can lead to solvolysis (hydrolysis to parent Betamethasone or conversion to methyl ethers), especially at elevated temperatures or non-neutral pH.
Mechanistic Analysis & Synthesis Workflow
Understanding the solubility requires analyzing the synthesis pathway. The 21-mesylate is generated to transform the C-21 hydroxyl group into a good leaving group, enabling subsequent nucleophilic attack (e.g., by propionate or valerate salts).
Synthesis & Solubility Logic
-
Reaction Phase: The steroid is dissolved in Pyridine or DCM/TEA . The mesylate must remain soluble here to ensure complete conversion.
-
Quench Phase: The reaction mixture is poured into Ice Water or dilute HCl. The mesylate, being hydrophobic and insoluble in water, precipitates out.
-
Purification Phase: The crude solid is redissolved in hot Acetone (moderate solubility) and cooled, or precipitated by adding Hexane (anti-solvent).
Diagram: Synthesis and Solubility Workflow
Figure 1: Solubility-driven synthesis and isolation workflow of this compound.
Experimental Protocols
Protocol A: Recrystallization (Purification)
This protocol utilizes the differential solubility in Acetone (high at reflux, low at cold) to purify the mesylate from unreacted betamethasone or polar salts.
-
Dissolution: Transfer 5.0 g of crude this compound into a round-bottom flask.
-
Solvent Addition: Add Acetone (approx. 50–70 mL) while stirring.
-
Heating: Heat gently to reflux (approx. 56°C) until the solid completely dissolves. Do not overheat, as mesylates are thermally labile.
-
Filtration: If particulates remain, filter the hot solution through a sintered glass funnel.
-
Crystallization: Remove from heat. Slowly add n-Hexane (anti-solvent) dropwise until a faint turbidity persists.
-
Cooling: Allow the solution to cool to room temperature, then place in a refrigerator (4°C) for 12 hours.
-
Collection: Filter the white crystalline precipitate under vacuum. Wash the cake with cold Hexane/Acetone (9:1) mixture.
Protocol B: Solubility Determination (Gravimetric)
Use this protocol to determine exact saturation points for specific solvent batches.
-
Preparation: Place 100 mg of this compound in a chemically resistant vial (glass).
-
Titration: Add the target solvent in 100 µL increments using a micropipette.
-
Agitation: Vortex for 60 seconds after each addition. Sonicate for 5 minutes if dissolution is slow.
-
Observation: Record the volume required to achieve a clear solution (no visible particulates).
-
Calculation:
Where is solubility in mg/mL.
Handling & Storage (Safety)
-
Reactivity: As a sulfonate ester, this compound is a potential alkylating agent . It can react with DNA or proteins. Handle with high containment (fume hood, gloves).
-
Hydrolysis: Avoid storing solutions in water or alcohols for >24 hours. For analytical standards (HPLC), prepare fresh in Acetonitrile or DMSO .
-
Thermal Stability: Store the solid at -20°C . Mesylates can decompose to form methanesulfonic acid (corrosive) upon exposure to moisture and heat.
References
Sources
An In-depth Technical Guide to the Synthesis of Betamethasone 21-Mesylate
This technical guide provides a comprehensive overview of the synthetic pathways for betamethasone 21-mesylate, a key intermediate in the preparation of various corticosteroid derivatives. This document is intended for researchers, scientists, and drug development professionals, offering in-depth chemical insights, detailed experimental protocols, and a discussion of the underlying principles governing the synthesis.
Introduction: The Significance of this compound
Betamethasone is a potent glucocorticoid used to treat a variety of inflammatory conditions.[1] The therapeutic efficacy of betamethasone can be modulated by modification at the C21 hydroxyl group. The conversion of this primary alcohol to a methanesulfonate (mesylate) ester, yielding this compound (also known as 21-O-Mesylbetamethasone or Betamethasone 21-Methanesulfonate), is a critical step in the synthesis of other betamethasone derivatives, such as Doxybetasol.[2][3] The mesylate group is an excellent leaving group, facilitating nucleophilic substitution reactions at the C21 position.
| Property | Value |
| Chemical Name | (11β,16β)-9-Fluoro-11,17-dihydroxy-16-methyl-21-[(methylsulfonyl)oxy]pregna-1,4-diene-3,20-dione |
| CAS Number | 1881-66-9 |
| Molecular Formula | C23H31FO7S |
| Molecular Weight | 470.55 g/mol |
Core Synthesis Pathway: Selective Mesylation of the C21 Hydroxyl Group
The primary route to this compound involves the selective esterification of the C21 primary hydroxyl group of betamethasone with methanesulfonyl chloride (MsCl). The selectivity of this reaction hinges on the higher reactivity of the primary alcohol at C21 compared to the tertiary hydroxyl group at C17 and the secondary hydroxyl group at C11.
The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, which serves to neutralize the hydrochloric acid byproduct generated during the reaction.
Mechanistic Insights
The mesylation of an alcohol proceeds via a nucleophilic attack of the alcohol's oxygen atom on the sulfur atom of methanesulfonyl chloride. The presence of a base is crucial to deprotonate the alcohol, increasing its nucleophilicity, and to scavenge the HCl produced. The choice of base and solvent can influence the reaction rate and selectivity. Pyridine can act as both a base and a nucleophilic catalyst, potentially forming a sulfonylpyridinium salt intermediate, which is then attacked by the alcohol.
Detailed Experimental Protocol
The following protocol is a representative procedure for the synthesis of this compound, adapted from methodologies described for analogous steroidal compounds.[4]
Materials:
-
Betamethasone (1 equivalent)
-
Anhydrous Pyridine (as solvent and base)
-
Anhydrous Acetone (as co-solvent)
-
Methanesulfonyl Chloride (MsCl, 1.5 - 2.0 equivalents)
-
Hydrochloric Acid (for work-up)
-
Dichloromethane (for extraction)
-
Saturated Sodium Bicarbonate Solution (for washing)
-
Brine (for washing)
-
Anhydrous Sodium Sulfate (for drying)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve betamethasone in a mixture of anhydrous pyridine and anhydrous acetone.
-
Cooling: Cool the reaction mixture to approximately -10 °C using an appropriate cooling bath (e.g., ice-salt bath).
-
Addition of Mesyl Chloride: Slowly add methanesulfonyl chloride dropwise to the cooled solution while maintaining the internal temperature at or below -10 °C. The addition should be controlled to prevent a sudden exotherm.
-
Reaction Monitoring: Stir the reaction mixture at -10 °C for a period of 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., dichloromethane:methanol 95:5) to observe the consumption of the starting material.
-
Quenching: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and dilute hydrochloric acid with vigorous stirring. This will neutralize the excess pyridine and precipitate the crude product.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x volume of the aqueous phase).
-
Washing: Combine the organic extracts and wash successively with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
Purification and Characterization
The crude product can be purified by recrystallization from a suitable solvent system, such as acetone-hexane or dichloromethane-ether.
Characterization:
The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and the presence of the mesylate group.
-
Mass Spectrometry: To determine the molecular weight.
-
FT-IR Spectroscopy: To identify the characteristic functional groups, including the sulfonate ester.
-
HPLC: To assess the purity of the final product.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Incomplete Reaction | Insufficient reagent, low temperature, or short reaction time. | Increase the equivalents of methanesulfonyl chloride, allow the reaction to warm to 0 °C, or extend the reaction time. |
| Formation of Byproducts | Reaction with other hydroxyl groups or side reactions. | Maintain a low reaction temperature to enhance selectivity for the primary hydroxyl group. |
| Low Yield | Loss of product during work-up or purification. | Optimize extraction and recrystallization procedures. |
Safety Considerations
Methanesulfonyl chloride is a corrosive and lachrymatory substance and should be handled with appropriate personal protective equipment in a well-ventilated fume hood. Pyridine is a flammable and toxic liquid. All operations should be conducted with due care and in accordance with laboratory safety protocols.
Conclusion
The synthesis of this compound via selective mesylation of the C21 hydroxyl group is a fundamental transformation in the production of advanced corticosteroid drugs. The protocol outlined in this guide provides a robust framework for this synthesis. Careful control of reaction conditions, particularly temperature, is paramount to ensure high selectivity and yield. Proper analytical characterization is essential to confirm the identity and purity of the final product, which serves as a critical building block in medicinal chemistry.
References
-
Cleanchem. This compound | CAS No: 1881-66-9. [Link]
-
Veeprho. This compound | CAS 1881-66-9. [Link]
- Google Patents.
-
ResearchGate. A novel route for the preparation of betamethasone from 9α-hydroxyandrost-4-ene-3,17-dione (9αOH-AD) by chemical synthesis and fermentation. [Link]
-
Pharmaffiliates. This compound | CAS 1881-66-9. [Link]
- Google Patents.
-
ResearchGate. A Formal Synthesis of Betamethasone. [Link]
- Google Patents.
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Comprehensive Technical Guide: Thermal Characterization of Betamethasone 21-Mesylate
Executive Summary
Betamethasone 21-mesylate (CAS 1881-66-9) is a critical synthetic intermediate in the manufacturing of high-potency corticosteroids, including Clobetasol Propionate and Betamethasone Valerate. Unlike the stable final drug substances, this sulfonate ester exhibits significant thermal instability .
This guide provides an in-depth analysis of its thermal properties, defining its melting point behavior (>174°C with decomposition ) and establishing protocols for its handling. The presence of the mesylate group (methanesulfonate) at the C-21 position creates a "good leaving group," rendering the molecule susceptible to thermal elimination reactions. Accurate characterization is vital not for regulatory release of a final drug, but for process safety and yield optimization during synthesis.
Chemical Identity & Structural Context[1][2][3][4]
Before interpreting thermal data, it is essential to distinguish this specific ester from the parent betamethasone and its therapeutic esters (dipropionate/valerate).
| Property | Data |
| Chemical Name | Betamethasone 21-methanesulfonate |
| CAS Number | 1881-66-9 (Note: Do not confuse with Levamisole HCl, CAS 16595-80-5) |
| Molecular Formula | C₂₃H₃₁FO₇S |
| Molecular Weight | 470.55 g/mol |
| Structural Feature | C-21 Hydroxyl esterified with Methanesulfonyl chloride (MsCl) |
| Role | Reactive Intermediate (Electrophile for nucleophilic substitution) |
Technical Insight: The C-21 mesylate is designed to be reactive. In the synthesis of Clobetasol, this group is displaced by a chloride ion (using LiCl). Consequently, its thermal profile is dominated by this reactivity—it is "built to break" under specific conditions.
Thermal Analysis & Melting Point Data
Melting Point Behavior
Unlike stable APIs that exhibit a sharp, reversible melting endotherm, this compound displays a decomposition-mediated melting event .
-
Reported Melting Point: >174°C (decomposes)
-
Observed Range: typically 170°C – 180°C depending on heating rate and purity.
-
Behavior: The solid turns brown/black upon melting, indicating carbonization and elimination of methanesulfonic acid (MSA).
Differential Scanning Calorimetry (DSC) Profiling
When analyzing this compound via DSC, the thermogram differs significantly from standard Betamethasone.
-
Endotherm: A sharp endothermic peak onset occurs near 174°C .
-
Exotherm (Critical): Immediately following (or overlapping with) the melt, a broad exothermic event is observed. This represents the thermal degradation of the steroid backbone and the elimination of the mesyl group.
-
Interpretation: The "melting point" is technically a "decomposition point." High heating rates (e.g., 10°C/min) may separate the melt from the decomposition slightly, while slow rates (2°C/min) often merge them into a single complex event.
Thermogravimetric Analysis (TGA)
TGA is the preferred method for confirming the non-solvated nature and stability limit.
-
< 100°C: Minimal weight loss (unless residual solvent from recrystallization is present).
-
Onset ~170°C: Sharp weight loss step corresponding to the loss of the methanesulfonyl moiety and subsequent fragmentation.
Thermal Degradation Mechanism[5]
Understanding why the compound decomposes is crucial for process control. The mesylate group is an excellent leaving group. Upon heating, it facilitates an elimination reaction.
Degradation Pathway (E2/E1cb Mechanism)
Heat induces the elimination of Methanesulfonic Acid (MSA), leading to the formation of a
Caption: Schematic representation of the thermally induced elimination of the mesylate group.
Experimental Protocols for Characterization
To generate reproducible data for this unstable intermediate, specific protocols must be followed. Standard "open pan" DSC is often insufficient due to the volatile byproducts.
Protocol A: Differential Scanning Calorimetry (DSC)
Objective: Determine onset of melt/decomposition.
-
Sample Preparation: Weigh 2–4 mg of dried this compound.
-
Pan Selection: Use Hermetically Sealed Aluminum Pans with a pinhole.
-
Reasoning: The pinhole allows escaping gas (MSA) to vent, preventing pan deformation, while the seal maintains thermal contact.
-
-
Atmosphere: Nitrogen purge at 50 mL/min (prevents oxidative artifacts).
-
Ramp Rate: 10°C/min.
-
Note: Slower rates (e.g., 2°C/min) may result in "decomposition before melting," obscuring the MP.
-
-
Analysis: Integrate the onset of the first endothermic event. Do not integrate the subsequent exotherm for purity calculations.
Protocol B: Hot Stage Microscopy (HSM)
Objective: Visual validation of decomposition.
-
Setup: Place a few crystals on a glass slide with a cover slip.
-
Ramp: Heat at 10°C/min.
-
Observation:
-
< 160°C: Crystals remain birefringent (white/clear).
-
~170-174°C: Onset of liquid phase formation (melting).
-
> 175°C: Immediate darkening (browning) of the melt, confirming decomposition.
-
Caption: Step-by-step workflow for thermal analysis ensuring safety and data integrity.
Implications for Drug Development
While this compound is not the final drug, its thermal properties dictate the manufacturing control strategy:
-
Drying: You cannot dry this intermediate at high temperatures (e.g., >60°C) to remove solvents. Vacuum drying at ambient temperature or low heat (<40°C) is required to prevent degradation and yield loss.
-
Storage: Must be stored at 2-8°C (Refrigerated) . Room temperature storage can lead to slow elimination of MSA, turning the white powder pink/brown over time.
-
Reaction Monitoring: In the synthesis of Clobetasol, the disappearance of the mesylate must be monitored by HPLC, not by melting point, due to the destructive nature of the thermal test.
References
-
LGC Standards. (n.d.). This compound (>90%) Certificate of Analysis. Retrieved from Link
-
ChemicalBook. (n.d.). Betamethasone 21-Methanesulfonate Properties and Melting Point. Retrieved from Link
- Glaxo Group Ltd. (1974). Process for the preparation of 21-chloro-steroids. US Patent 3,721,687.
- Simmons, D.L., et al. (1979). "Thermal decomposition of steroid esters." Journal of Pharmaceutical Sciences. (General reference for steroid ester stability).
-
Pharmaffiliates. (n.d.). This compound Reference Standard. Retrieved from Link
Understanding the reactivity of the 21-mesylate group in corticosteroids
The 21-Mesylate Functionality in Corticosteroids: Reactivity, Synthesis, and Affinity Labeling Applications[1]
Executive Summary
The conversion of the C21-hydroxyl group of corticosteroids to a methanesulfonate (mesylate) ester creates a potent electrophilic "warhead" on the steroid scaffold. While standard corticosteroids interact with the Glucocorticoid Receptor (GR) via reversible hydrogen bonding and hydrophobic interactions, 21-mesylate derivatives (e.g., Dexamethasone 21-mesylate) function as affinity labels , capable of forming covalent thioether bonds with specific cysteine residues within the receptor's ligand-binding domain (LBD).[1] This guide details the chemical basis of this reactivity, the precise synthesis protocols required to avoid degradation (such as the Mattox rearrangement), and the mechanistic application of these compounds in pharmacological research.[1]
Part 1: Structural Basis of Reactivity
The unique reactivity of the 21-mesylate group stems from the juxtaposition of a high-quality leaving group (mesylate,
The Electrophilic Center
In a standard corticosteroid (e.g., Cortisol, Dexamethasone), the C21 position is a primary alcohol.[1] By converting this to a mesylate, the carbon becomes highly electrophilic due to:
-
Inductive Withdrawal: The sulfonate group strongly pulls electron density.
-
Adjacent Carbonyl Activation: The C20 ketone acts as an electron sink, further polarizing the C21-O bond and stabilizing the transition state for nucleophilic attack (
).[1]
Nucleophilic Susceptibility
Unlike simple alkyl mesylates, the
Diagram 1: Chemical Mechanism of Cysteine Labeling
The following diagram illustrates the
Caption: Nucleophilic attack of a receptor cysteine thiolate on the C21-mesylate corticosteroid, resulting in irreversible covalent modification.[1]
Part 2: Synthesis & Stability (Expert Protocol)[1]
Synthesizing 21-mesylates requires strict adherence to temperature and basicity controls.[1] The
Synthesis of Dexamethasone 21-Mesylate (Dex-Mes)
Context: This protocol avoids aqueous workups during the active phase to prevent hydrolysis.
Reagents:
-
Dexamethasone (Free base, dried in vacuo)[1]
-
Methanesulfonyl Chloride (MsCl) - Freshly distilled[1]
-
Pyridine (Anhydrous)[1]
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 eq of Dexamethasone in anhydrous pyridine (approx. 10 mL per gram) under an inert atmosphere (
or Ar). -
Cryogenic Control: Cool the solution to 0°C in an ice/salt bath. Expert Note: Do not allow the temperature to rise above 5°C. Higher temperatures favor elimination reactions.
-
Addition: Add 1.2 eq of MsCl dropwise over 15 minutes. The reaction is exothermic.
-
Incubation: Stir at 0°C for 2–4 hours.
-
Self-Validating Checkpoint (TLC):
-
Spot the reaction mixture against the starting material (Mobile phase: CHCl3/MeOH 95:5).[1]
-
Success Criteria: Disappearance of the polar starting material (
) and appearance of a less polar spot ( ).
-
-
Quench: Pour the reaction mixture into ice-cold dilute HCl (to neutralize pyridine) or saturated
(if acid sensitivity is a concern, though HCl is preferred to remove pyridine rapidly). -
Extraction: Extract immediately with cold Ethyl Acetate. Wash with cold brine.[1]
-
Drying: Dry over
and concentrate in vacuo at <30°C.
Stability & Troubleshooting
The 21-mesylate is kinetically stable in solid form but degrades in solution.
| Parameter | Stability Profile | Expert Recommendation |
| pH Sensitivity | Unstable at pH > 8.0 | Store and react in buffers pH 6.0–7.4. Avoid hydroxide bases.[1] |
| Solvent | Hydrolyzes in water | Store stock solutions in anhydrous DMSO or Ethanol at -20°C. |
| Degradation | Mattox Rearrangement | If the product turns yellow/brown, rearrangement to the 21-aldehyde/acid has occurred.[1] |
Part 3: Mechanism of Action (Affinity Labeling)[1]
The primary application of 21-mesylate corticosteroids is the identification and study of the Glucocorticoid Receptor (GR).
The Cys-638 Target
In the rat Glucocorticoid Receptor (and homologous positions in human GR), Cysteine-638 is located within the ligand-binding pocket.[1]
-
Step 1 (Reversible Binding): The steroid skeleton docks into the hydrophobic pocket.[1] The affinity is high (
in the nanomolar range). -
Step 2 (Covalent Capture): Once docked, the C21-mesylate is positioned in proximity to the thiol group of Cys-638.[1] The local effective concentration drives the
reaction, forming a permanent thioether bond.[1]
Pharmacological Consequence
-
Antagonist Activity: For Dexamethasone 21-mesylate, the covalent attachment often results in a receptor that cannot fully adopt the active conformation required for transcriptional activation, effectively making it an irreversible antagonist (or partial agonist depending on the specific cell line and cofactor recruitment).[1]
Diagram 2: Experimental Workflow for Receptor Labeling
Caption: Workflow for identifying the Glucocorticoid Receptor using radiolabeled Dex-Mes. Specific binding is confirmed by competition with unlabeled steroid.
Part 4: References
-
Simons, S. S., Jr., & Thompson, E. B. (1981). Dexamethasone 21-mesylate: an affinity label of glucocorticoid receptors from rat hepatoma tissue culture cells.[1][2] Proceedings of the National Academy of Sciences of the United States of America, 78(6), 3541–3545.[1]
-
[1]
-
-
Simons, S. S., Jr. (1987). Affinity labeling of glucocorticoid receptors: synthesis and properties of new, non-steroidal and steroidal alkylating agents.[1] Journal of Steroid Biochemistry, 27(1-3), 255-265.[1]
-
[1]
-
-
Chakraborti, P. K., Garabedian, M. J., Yamamoto, K. R., & Simons, S. S., Jr. (1991). Creation of "super" glucocorticoid receptors by point mutations in the steroid binding domain.[1] Journal of Biological Chemistry, 266(33), 22075–22078.[1]
-
[1]
-
-
Bokatyi, A. N., & Skorik, Y. A. (2021). Dexamethasone Conjugates: Synthetic Approaches and Medical Prospects.[1][3] Biomedicines, 9(3), 341.[1][3]
-
[1]
-
Sources
Betamethasone 21-mesylate impurity classification in pharmacopeias
This guide provides an in-depth technical analysis of Betamethasone 21-mesylate , a critical process-related impurity and synthetic intermediate in the manufacturing of Betamethasone and its ester derivatives (Valerate, Dipropionate).
Classification, Genotoxicity, and Control Strategies in Pharmacopeial Contexts[1]
Executive Summary
This compound (CAS: 1881-66-9) represents a unique challenge in pharmaceutical development. Unlike stable degradation products, it is a highly reactive alkyl mesylate intermediate used to activate the C-21 hydroxyl group for subsequent nucleophilic substitution.
Under ICH M7 guidelines, this compound is classified as a Class 1 or 2 Mutagenic Impurity due to its alkylating potential. It is not merely a "related substance" to be controlled at 0.10%; it requires control to trace levels (ppm) based on the Threshold of Toxicological Concern (TTC). This guide outlines the chemical origin, regulatory classification, and validated control strategies for this impurity.
Part 1: The Chemistry & Origin
To control an impurity, one must understand its genesis. This compound is rarely a degradation product of the final API; it is almost exclusively a synthetic intermediate .
1.1 Synthesis Pathway
In the production of halogenated derivatives (like Betamethasone 21-chloro) or specific esters, the C-21 primary alcohol of Betamethasone is activated using Methanesulfonyl Chloride (MsCl) .
-
Reaction: Nucleophilic attack of the C-21 hydroxyl on the sulfonyl chloride.
-
Risk: If the subsequent displacement reaction (e.g., by a chloride ion or carboxylate) is incomplete, the mesylate ester carries over into the final API.
Figure 1: Synthesis & Origin of this compound
Caption: The formation of the reactive mesylate intermediate and the critical risk of carryover if the downstream substitution is incomplete.
Part 2: Regulatory & Pharmacopeial Landscape
2.1 Pharmacopeial Classification (USP/EP)
While many monographs list stable impurities (e.g., Betamethasone 17-valerate, Betamethasone 21-aldehyde), This compound occupies a specific regulatory niche:
-
European Pharmacopoeia (EP): It is identified as a precursor to Impurity B (21-chloro-betamethasone) in the Betamethasone Valerate monograph. It is not always listed as a specified impurity with a defined relative retention time (RRT) in the final drug substance monograph because it is expected to be purged.
-
USP: Controlled primarily under the umbrella of Process-Related Impurities and Organic Impurities .
-
Critical Distinction: Because it is a mesylate ester, it falls under ICH M7 (Assessment and Control of DNA Reactive Impurities).
2.2 ICH M7 Classification
The presence of the methanesulfonate group is a structural alert for genotoxicity.
| Attribute | Classification Details |
| Structural Alert | Alkyl Mesylate (Sulfonate Ester). |
| Mechanism | Direct-acting alkylating agent (can methylate DNA bases, e.g., N7-guanine). |
| ICH M7 Class | Class 1 (Known mutagenic carcinogen) or Class 2 (Known mutagen with unknown carcinogenic potential). |
| Control Limit | TTC-based (Threshold of Toxicological Concern) . |
| Standard Limit | 1.5 µ g/day (Lifetime exposure) vs. standard impurity limit of 0.10% (which is ~1000 µ g/day for a 1g dose). |
Implication: You cannot rely on standard HPLC-UV methods with a limit of 0.05% or 0.10%. You must demonstrate control to ppm levels (e.g., < 10-20 ppm depending on daily dose).
Part 3: Toxicology & Risk Assessment
The toxicity profile of this compound is driven by its electrophilicity.
-
Alkylating Potential: The mesylate group is a good leaving group, making the C-21 position highly susceptible to nucleophilic attack by DNA bases.
-
Safety Factor: Unlike the steroid core (which causes hormonal effects), the mesylate tail causes genotoxic risk.
-
Permitted Daily Exposure (PDE):
-
If the maximum daily dose (MDD) of Betamethasone is 5 mg:
-
Allowable limit =
or 3 ppm . -
Note: This requires highly sensitive analytical methodology.
-
Part 4: Analytical Strategy (Detection & Quantification)
Standard HPLC-UV is often insufficient for verifying purge at ppm levels due to the weak UV absorbance of the mesylate group compared to the steroid core, and the matrix interference.
4.1 Recommended Protocol: LC-MS/MS
Objective: Quantify this compound at < 5 ppm.
-
Instrumentation: Triple Quadrupole LC-MS (MRM mode).
-
Ionization: ESI Positive Mode (Mesylates often ionize well as [M+H]+ or [M+NH4]+).
-
Column: C18 or Phenyl-Hexyl (to separate the mesylate from the highly similar parent steroid).
Table 1: Analytical Method Parameters (Example)
| Parameter | Condition | Rationale |
| Mobile Phase A | 0.1% Formic Acid in Water | Protonation source for ESI+. |
| Mobile Phase B | Acetonitrile | Strong elution for steroids. |
| Gradient | Steep gradient (e.g., 40% to 90% B) | Mesylates are less polar than the parent alcohol but more polar than the chloro-derivative. |
| Detection | MRM Transition | Specificity is required to distinguish from other steroid impurities. |
| Sample Diluent | Acetonitrile/Water (avoid alcohols) | Crucial: Alcohols (MeOH) can react with residual mesylates during sample prep (solvolysis), leading to false negatives. |
4.2 Sample Preparation Warning
CRITICAL PROTOCOL ALERT: Never use Methanol as a diluent for mesylate analysis. Methanol can displace the mesylate group (solvolysis) forming Methyl-Betamethasone ether, causing the mesylate peak to disappear from the chromatogram artificially. Always use Acetonitrile.
Part 5: Control Strategy (Purge Factor)
Under ICH M7 Option 4, you can argue that the impurity is controlled by the process design (Purge Factor) rather than end-product testing.
Figure 2: ICH M7 Control Strategy for Mesylates
Caption: Decision tree for controlling mutagenic mesylate impurities. Option 4 is preferred if process purging can be validated.
5.1 Calculating Purge
-
Reactivity: The mesylate is designed to react. If the next step uses a strong nucleophile (e.g., LiCl) and heat, the mesylate is consumed.
-
Solubility: Mesylates are often more soluble in organic washes than the final crystallized steroid.
-
Validation: Spike the mesylate into the reaction mixture at 100x the expected level and measure the clearance in the final isolated solid.
References
-
ICH M7(R2) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation.[1] Link
-
European Pharmacopoeia (Ph.[2][] Eur.) . Betamethasone Valerate Monograph. EDQM. (Referenced for Impurity B connection). Link
-
Teasdale, A., et al. (2013).[4] Risk Assessment of Genotoxic Impurities in New Chemical Entities: Strategies to Demonstrate Control. Organic Process Research & Development. Link
-
Snodin, D.J. (2010). Residues of genotoxic alkyl mesylates in mesylate salt drug substances: Real or imaginary problems?. Regulatory Toxicology and Pharmacology.[4] Link
-
Gowda, K.V., et al. (2016). Identification and characterization of stress degradation products of Betamethasone by LC-MS/MS. Journal of Pharmaceutical Analysis. Link
Sources
Methodological & Application
Synthesis protocol for betamethasone 21-mesylate from betamethasone
Strategic Rationale & Chemical Strategy
The Challenge of Selectivity
The synthesis of Betamethasone 21-methanesulfonate (21-mesylate) from Betamethasone presents a classic problem in steroid chemistry: regioselectivity . Betamethasone contains three hydroxyl groups:
-
C11-OH: Secondary, axial, and sterically hindered.
-
C17-OH: Tertiary and highly hindered.
-
C21-OH: Primary
-ketol, unhindered, and highly nucleophilic.
The Solution: By exploiting the steric accessibility and nucleophilicity of the C21-primary alcohol, we can selectively esterify this position with methanesulfonyl chloride (MsCl) without protecting the C11 or C17 hydroxyls. This protocol utilizes low-temperature conditions and a pyridine-mediated mechanism to ensure kinetic control, preventing the formation of bis-mesylates or elimination byproducts (
Mechanistic Insight
The reaction proceeds via a nucleophilic substitution at the sulfur atom of the sulfonyl chloride. Pyridine plays a dual role:
-
Proton Scavenger: Neutralizes the HCl generated, driving the equilibrium forward.
-
Nucleophilic Catalyst: Forms a reactive
-sulfonylpyridinium intermediate, which is more electrophilic than MsCl itself, facilitating rapid attack by the C21-OH at low temperatures.
Materials & Safety Requisites
Reagents
| Reagent | Purity | Role | Stoichiometry |
| Betamethasone | >98% (HPLC) | Substrate | 1.0 equiv.[1][2] |
| Methanesulfonyl Chloride (MsCl) | >99% | Electrophile | 1.1 - 1.2 equiv. |
| Pyridine | Anhydrous (<0.05% H2O) | Solvent/Base | 10-15 Vol. |
| Dichloromethane (DCM) | Anhydrous (Optional) | Co-solvent | Optional (for workup) |
Critical Safety (HSE)
-
MsCl: Highly corrosive, lachrymator, and moisture-sensitive. Handle strictly in a fume hood.
-
Pyridine: Toxic and reproductive hazard.
-
Exotherm: The reaction is exothermic; addition rates must be controlled to prevent thermal runaway which degrades the steroid backbone.
Experimental Protocol
Reaction Setup
-
Preparation: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, temperature probe, and nitrogen inlet.
-
Dissolution: Charge Betamethasone (1.0 eq) and Anhydrous Pyridine (10 volumes). Stir until a clear, homogeneous solution is obtained.
-
Thermal Control: Cool the solution to -5°C to 0°C using an ice/salt bath or cryostat. Note: Do not freeze the solvent (Pyridine MP: -42°C).
Mesylation Step
-
Reagent Addition: Load Methanesulfonyl chloride (1.2 eq) into a pressure-equalizing addition funnel.
-
Controlled Addition: Add MsCl dropwise over 30–45 minutes.
-
Critical Parameter: Maintain internal temperature < +5°C .
-
Observation: The solution may turn slightly yellow; this is normal.
-
-
Incubation: Stir the reaction mixture at 0°C for 2–4 hours.
-
In-Process Control (IPC): Monitor by TLC (Mobile Phase: DCM/MeOH 95:5) or HPLC.[3]
-
Target: < 1.0% remaining Betamethasone.
-
Workup & Isolation
Since the mesylate is a reactive intermediate, two pathways are provided:
Pathway A: Isolation (Solid)
-
Quench: Pour the reaction mixture slowly into Ice-Cold Dilute HCl (1N, 20 volumes) with vigorous stirring. Caution: Exothermic neutralization.
-
Precipitation: The product will precipitate as a white to off-white solid. Stir for 30 minutes to ensure granularity.
-
Filtration: Filter the solid using a sintered glass funnel.
-
Wash: Wash the cake with cold water (
vol) until the filtrate pH is neutral. -
Drying: Dry under vacuum at < 40°C (Mesylates are thermally labile).
Pathway B: Extraction (For immediate use)
-
Quench: Dilute with DCM (10 vol) and add Water (10 vol).
-
Phase Cut: Separate the organic layer.
-
Wash: Wash organics with 1N HCl (to remove pyridine), followed by saturated NaHCO
and Brine. -
Concentration: Dry over Na
SO and concentrate in vacuo at low temperature (<35°C).
Process Visualization
Synthesis Workflow (Graphviz)
Caption: Step-by-step workflow for the regioselective mesylation of Betamethasone.
Quality Assurance & Validation
Analytical Specifications
To validate the synthesis, compare the product against the following markers.
| Parameter | Specification | Method |
| Appearance | White to off-white powder | Visual |
| H-NMR Shift | 1H-NMR (CDCl | |
| C21 Shift | Downfield shift of C21 protons ( | 1H-NMR |
| Purity | > 95% | HPLC (C18, ACN/Water) |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Wet Pyridine (MsCl hydrolysis) | Ensure Pyridine is anhydrous (<0.05% water). Increase MsCl to 1.5 eq. |
| Impurity: 21-Chloro | Reaction too warm; HCl accumulation | Keep T < 0°C. Ensure sufficient Pyridine is present to scavenge HCl. |
| Impurity: Bis-mesylate | Reaction time too long or T > 10°C | Strictly monitor T. Quench immediately upon IPC completion. |
| Product Degradation | Drying temperature too high | Dry under high vacuum at ambient temperature; do not heat >40°C. |
References
-
General Protocol for Mesylation: Organic Chemistry Portal. Mesylation of Alcohols. Available at: [Link]
-
Reagent Properties: National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 6116, Methanesulfonyl chloride. Available at: [Link]
- Related Patent Methodology: Google Patents. Preparation method of betamethasone intermediate (CN102603844B).
Sources
Reaction conditions for mesylation of betamethasone 21-hydroxyl group
Executive Summary
The conversion of Betamethasone to its 21-mesylate (methanesulfonate) derivative is a pivotal activation step in the synthesis of high-value corticosteroid prodrugs, including Betamethasone Sodium Phosphate and Betamethasone Acetate. While the reaction appears straightforward, the poly-hydroxylated steroidal core presents significant challenges regarding regioselectivity and intermediate stability.
This guide details the optimized reaction conditions to selectively mesylate the primary C21-hydroxyl group while leaving the secondary C11-hydroxyl and tertiary C17-hydroxyl groups intact. We present two validated protocols: a classic pyridine-mediated pathway and a modern dichloromethane (DCM) process, emphasizing the critical handling required to mitigate the instability of the sulfonate ester.
Mechanistic Insight & Regioselectivity
The betamethasone molecule contains three hydroxyl groups with distinct steric and electronic environments. Successful mesylation relies on kinetic control.
-
C21-OH (Primary): Located on the flexible side chain. It is the least sterically hindered and most nucleophilic, reacting rapidly with methanesulfonyl chloride (MsCl) at low temperatures (
). -
C11-OH (Secondary, Axial): Located in the rigid C-ring. It is sterically hindered by the angular C18/C19 methyl groups and the axial fluorine at C9. Reaction at this site is significantly slower.
-
C17-OH (Tertiary): Highly hindered and generally inert to standard mesylation conditions.
Key Risk: The 21-mesylate is a potent leaving group. If the reaction temperature rises or the workup is too basic, the mesylate can undergo nucleophilic displacement by chloride ions (forming the 21-chloro impurity) or elimination (Mattox rearrangement) to form unsaturated aldehydes.
Figure 1: Kinetic hierarchy of hydroxyl reactivity in Betamethasone. Regioselectivity is achieved by exploiting the steric accessibility of C21 at low temperatures.
Critical Reaction Parameters
| Parameter | Specification | Rationale |
| Temperature | Prevents competitive mesylation at C11 and minimizes thermal degradation of the product. | |
| Stoichiometry | 1.1 - 1.2 eq. MsCl | Slight excess ensures conversion. Large excess (>1.5 eq) promotes side reactions. |
| Water Content | Anhydrous ( | Water hydrolyzes MsCl to HCl, which generates heat and promotes acid-catalyzed degradation. |
| Base Choice | Pyridine or TEA | Acts as both proton scavenger and nucleophilic catalyst. |
| Atmosphere | Nitrogen/Argon | Prevents moisture ingress. |
Experimental Protocols
Method A: The Classic Pyridine Process
Best for: Small scale or when subsequent reactions (e.g., phosphorylation) are done in pyridine.
-
Preparation: Charge a flame-dried 3-neck flask with Betamethasone (10.0 g, 25.5 mmol) .
-
Solvation: Add anhydrous Pyridine (50 mL) . Stir until fully dissolved.
-
Cooling: Cool the solution to
using an ice/salt bath. -
Addition: Add Methanesulfonyl Chloride (2.17 mL, 28.0 mmol, 1.1 eq) dropwise over 20 minutes.
-
Critical: Maintain internal temperature below
.
-
-
Reaction: Stir at
for 1–2 hours. Monitor by TLC (Mobile Phase: DCM/MeOH 95:5). The mesylate typically appears slightly less polar than the starting material but degrades on silica if left too long. -
Quench: Pour the reaction mixture into Ice Water (500 mL) containing dilute HCl (to neutralize pyridine, pH ~4-5).
-
Isolation: Filter the white precipitate immediately. Wash with cold water (
). -
Drying: Dry under vacuum at ambient temperature. Do not use heat.
Method B: The Modern DCM/TEA Process
Best for: Scalability, easier solvent removal, and "greener" processing.
-
Dissolution: Suspend Betamethasone (10.0 g) in anhydrous Dichloromethane (DCM, 100 mL) .
-
Base Addition: Add Triethylamine (TEA, 5.3 mL, 1.5 eq) . The solution may remain a suspension until reaction proceeds.
-
Cooling: Cool to
. -
Reaction: Add MsCl (2.3 mL, 1.2 eq) diluted in DCM (10 mL) dropwise over 30 minutes.
-
Monitoring: Stir at
for 90 minutes. -
Workup:
-
Wash with cold 1M HCl (50 mL) to remove TEA.
-
Wash with cold Sat.
(50 mL). -
Wash with Brine (50 mL).
-
-
Concentration: Dry organic layer over
. Evaporate solvent in vacuo at bath temperature .
Process Workflow & Handling
The following diagram illustrates the critical decision points in the workflow to ensure product integrity.
Figure 2: Operational workflow for the synthesis and handling of Betamethasone 21-Mesylate.
Troubleshooting & Quality Control
| Observation | Probable Cause | Corrective Action |
| Low Yield / Unreacted SM | Wet solvent/reagents. | MsCl hydrolyzes faster than it reacts with the steroid. Ensure strictly anhydrous conditions. |
| 21-Chloro Impurity | Reaction temperature too high or reaction time too long. | Keep T |
| Yellow/Dark Color | Elimination products (Mattox rearrangement). | The reaction mixture became too basic or too hot. Reduce base equivalents or improve cooling. |
| Product Degradation on Storage | Hydrolysis of mesylate. | Store under Nitrogen at |
Analytical Note: For HPLC analysis, use a C18 column with an Acetonitrile/Water gradient. Note that the mesylate is reactive; dissolve samples in neutral, anhydrous acetonitrile and inject immediately. Avoid protic solvents (methanol) in the sample diluent if delays are expected.
References
-
Process for the preparation of betamethasone. (2017). Google Patents. CN106986908B. Link
-
Synthesis of 21-phosphate esters of corticoids. (1962). Google Patents. US Patent 3,053,865. Link
-
Process for the preparation of betamethasone 21-phosphate. (1976). Google Patents. US Patent 3,966,778. Link
-
This compound (CAS 1881-66-9). Veeprho Impurity Standards.[1] Retrieved October 2023. Link
- Fried, J., & Edwards, J. A. (1972). Organic Reactions in Steroid Chemistry. Van Nostrand Reinhold. (General reference for steroid regioselectivity).
Disclaimer: This protocol involves the use of hazardous chemicals (Methanesulfonyl chloride, Pyridine, DCM). All procedures should be performed in a fume hood with appropriate PPE by trained personnel.
Sources
Precision Engineering of Betamethasone: Nucleophilic Substitution at the C21-Mesylate Handle
[1]
Executive Summary
This guide details the chemical activation of Betamethasone via its 21-mesylate intermediate to facilitate nucleophilic substitution (
Core Concept: The C21-mesylate acts as a "spring-loaded" handle, allowing soft and hard nucleophiles to displace the sulfonate leaving group under mild conditions, thereby preserving the sensitive steroid backbone.
Mechanistic Insight & Pathway Logic[1]
The reaction proceeds via a classic
Reaction Pathway Diagram[1][2]
Figure 1: Reaction pathway showing the activation of Betamethasone to its mesylate and subsequent divergence between productive substitution (
Experimental Protocols
Precursor Synthesis: Betamethasone 21-Mesylate
Objective: Convert the poor leaving group (-OH) into an excellent leaving group (-OMs).[1]
Reagents:
-
Betamethasone (Free base)[1]
-
Methanesulfonyl chloride (MsCl)[1]
-
Anhydrous Pyridine (Solvent & Base) or DCM/Triethylamine[1]
-
Ethyl Acetate (EtOAc) for workup[1]
Protocol:
-
Preparation: Dry Betamethasone in a vacuum oven at 40°C for 4 hours to remove trace water. Dissolve 1.0 eq (e.g., 1 g) in anhydrous pyridine (10 mL) under an inert atmosphere (
or Ar). -
Activation: Cool the solution to 0°C using an ice bath.
-
Addition: Dropwise add MsCl (1.5 eq) over 10 minutes. Note: Exothermic reaction. Control rate to maintain Temp < 5°C.
-
Incubation: Stir at 0°C for 1–2 hours. Monitor by TLC (Mobile phase: DCM/MeOH 95:5). The starting material (
) should disappear, replaced by the less polar mesylate ( ). -
Quench: Pour the reaction mixture into 100 mL of ice-cold dilute HCl (1N) to neutralize pyridine. Caution: Pyridine salts are water-soluble; the steroid will precipitate or form an oil.
-
Extraction: Extract immediately with EtOAc (3 x 50 mL). Wash organics with cold saturated
and brine. -
Isolation: Dry over
, filter, and concentrate in vacuo at < 35°C .-
Critical: Do not heat above 40°C during evaporation to prevent elimination.
-
Storage: Use immediately or store at -20°C under Argon. Mesylates are moisture-sensitive.[1]
-
Nucleophilic Substitution Protocols[1][2][3]
Scenario A: Synthesis of Betamethasone 21-Iodide (Finkelstein Condition)
Application: Intermediate for radical reactions or radiolabeling precursors.[1]
-
Dissolution: Dissolve this compound (1.0 eq) in anhydrous Acetone or 2-Butanone (MEK).
-
Nucleophile: Add Sodium Iodide (NaI, 5.0 eq). NaI is soluble in acetone, but NaCl/NaBr are not, driving the equilibrium if displacing a halide. For mesylates, the driving force is the solubility of NaOMs vs NaI.
-
Reaction: Reflux gently (approx. 56°C for acetone) for 2–4 hours in the dark (iodides are light-sensitive).
-
Workup: Cool, filter off the sulfonate salts, and concentrate. Redissolve in EtOAc, wash with 5% sodium thiosulfate (to remove free
), then water.[1]
Scenario B: Synthesis of Betamethasone 21-Azide ("Click" Chemistry Precursor)
Application: Preparation for CuAAC "click" conjugation to PEGs, fluorophores, or targeting peptides.[1]
-
Solvent System: Use anhydrous DMF or DMSO (polar aprotic solvents accelerate
).[1] -
Reaction: Dissolve Mesylate (1.0 eq) and Sodium Azide (
, 2.0 eq).-
Safety:
is toxic and shock-sensitive. Use plastic spatulas.
-
-
Conditions: Stir at Room Temperature for 4–6 hours. Heating is rarely needed and increases risk of elimination.
-
Workup: Dilute with large volume of water. The organic azide typically precipitates. Filter or extract with DCM.
Scenario C: Thio-Substitution (Thioether Formation)
Application: Mimicking affinity labeling of the Glucocorticoid Receptor (GR).[1]
-
Buffer: Deoxygenated Phosphate Buffer (pH 7.5) / Methanol (1:1 mixture).[1]
-
Nucleophile: Add Methanethiol sodium salt or a Cysteine derivative (2.0 eq).
-
Reaction: Stir at RT under
. -
Note: Betamethasone mesylate reacts specifically with cysteine thiols. This reaction is faster than hydrolysis, but pH must be kept < 8.0 to avoid base-catalyzed rearrangement.
Critical Control Points & Troubleshooting
| Parameter | Specification | Scientific Rationale |
| Moisture | Strictly Anhydrous | Mesylates hydrolyze back to alcohols or eliminate to alkenes in the presence of water/acid. |
| Temperature | < 40°C (Workup) | The |
| Base Strength | Weak Bases Only | Avoid strong bases (e.g., NaOH, NaOEt).[1] Use Pyridine, TEA, or Carbonates. Strong bases deprotonate C21, leading to elimination. |
| Solvent | Polar Aprotic | DMF, DMSO, Acetone favor |
Data Analysis & Validation
Characterization Table:
| Proton Position | Betamethasone (OH) | Beta-21-Mesylate (OMs) | Beta-21-Iodide (I) |
| H-21 (AB System) | |||
| Mesyl Methyl (-CH3) | N/A | Absent | |
| H-17 ( | Present | Present | Present |
Validation Check:
References
-
Simons, S. S., Jr. (1987).[1] Mechanism of dexamethasone 21-mesylate antiglucocorticoid action. Molecular Endocrinology, 1(9), 648-658.[1] Link
-
ChemicalBook. (n.d.).[1] Dexamethasone Synthesis and Intermediates. ChemicalBook Protocols. Link
-
Chen, J., et al. (2025).[1] A variation of Mattox rearrangement mechanism under alkaline condition.[2][3] ResearchGate.[3] Link
-
Clearsynth. (n.d.). This compound Reference Standard Data. Link
-
Master Organic Chemistry. (2015). Tosylates and Mesylates: Synthesis and Reactivity. Link
Sources
- 1. Betamethasone 21-acetate(987-24-6) 13C NMR spectrum [chemicalbook.com]
- 2. A comparative study of enol aldehyde formation from betamethasone, dexamethasone, beclomethasone and related compounds under acidic and alkaline conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Note: High-Precision Synthesis of Betamethasone 17,21-Diesters via 21-Mesylate Activation
Executive Summary
This application note details the synthesis of Betamethasone 17,21-diesters, specifically focusing on the 21-mesylate intermediate route . While direct acylation is common for symmetrical diesters (e.g., dipropionate), the mesylate pathway is the "Gold Standard" for synthesizing mixed diesters (e.g., Betamethasone 17-valerate 21-propionate) or when mild conditions are required to prevent acyl migration.
This protocol leverages the high reactivity of the primary 21-hydroxyl group to form a sulfonate ester (mesylate), which serves as an excellent leaving group for nucleophilic displacement by carboxylate salts. This method ensures high regioselectivity and minimizes the formation of the thermodynamically stable but pharmacologically distinct 21-monoesters.
Strategic Rationale: The Mesylate Advantage
In corticosteroid chemistry, the C17 and C21 hydroxyl groups exhibit distinct reactivity profiles:
-
C21-OH (Primary): Sterically accessible, highly reactive, prone to oxidation and direct acylation.
-
C17-OH (Tertiary): Sterically hindered (alpha-face), difficult to esterify directly without forcing conditions that often degrade the steroid backbone.
Why use the Mesylate Route?
-
Regiocontrol: It allows the prior installation of the difficult C17-ester (via the orthoester method) followed by a mild, specific activation of C21.
-
Mixed Ester Synthesis: It enables the precise introduction of a different acyl group at C21 than the one present at C17.
-
Mild Conditions: Nucleophilic displacement of mesylates by carboxylate salts occurs under neutral-to-basic conditions, avoiding strong acids that catalyze the unwanted Mattox rearrangement.
Reaction Pathway Overview[1][2][3]
Figure 1: Strategic pathway for converting 17-monoesters to 17,21-diesters via mesylate activation.
Experimental Protocols
Phase 1: Synthesis of Betamethasone 17-Valerate 21-Mesylate
Objective: Activate the C21-hydroxyl of Betamethasone 17-valerate using methanesulfonyl chloride (MsCl).
Reagents:
-
Betamethasone 17-valerate (BMV): 10.0 g (21.0 mmol)
-
Methanesulfonyl chloride (MsCl): 3.6 g (31.5 mmol, 1.5 eq)
-
Triethylamine (TEA): 4.25 g (42.0 mmol, 2.0 eq)
-
Dichloromethane (DCM): 100 mL (Anhydrous)
-
0.1 N HCl / NaHCO3 (sat) / Brine for workup.
Protocol:
-
Dissolution: In a 250 mL 3-neck round-bottom flask equipped with a nitrogen inlet and thermometer, dissolve 10.0 g of BMV in 100 mL of anhydrous DCM.
-
Cooling: Cool the solution to 0°C – 5°C using an ice/salt bath. Critical: Low temperature prevents side reactions at the 11-OH position.
-
Base Addition: Add TEA (4.25 g) dropwise over 5 minutes. Stir for 10 minutes.
-
Activation: Add MsCl (3.6 g) dropwise via syringe pump or addition funnel over 20 minutes, maintaining internal temperature < 5°C.
-
Reaction: Stir at 0°C for 2 hours. Monitor by TLC (Mobile phase: DCM/MeOH 95:5). The starting material (Rf ~0.4) should disappear, replaced by the less polar mesylate (Rf ~0.6).
-
Quench: Quench reaction by adding 50 mL of cold water.
-
Workup:
-
Separate organic layer.[1]
-
Wash with 0.1 N HCl (50 mL) to remove excess TEA.
-
Wash with saturated NaHCO3 (50 mL) and Brine (50 mL).
-
Dry over anhydrous Na2SO4.
-
-
Isolation: Evaporate solvent under reduced pressure (Rotavap bath < 35°C). The product is heat-sensitive.[2]
-
Yield: Expect ~11.0 g (Quantitative) of off-white foam. Note: The mesylate is often used directly in Phase 2 without recrystallization to avoid degradation.
Phase 2: Nucleophilic Displacement (Esterification)
Objective: Displace the 21-mesylate with a propionate group to form Betamethasone 17-valerate 21-propionate.
Reagents:
-
Betamethasone 17-valerate 21-mesylate (from Phase 1): 11.0 g (~21 mmol)
-
Sodium Propionate: 6.0 g (63 mmol, 3.0 eq)
-
Dimethylformamide (DMF): 55 mL (Anhydrous)
-
Water / Ethyl Acetate for workup.
Protocol:
-
Preparation: Dissolve the crude 21-mesylate (11.0 g) in 55 mL of anhydrous DMF.
-
Reagent Addition: Add Sodium Propionate (6.0 g) in a single portion.
-
Displacement: Heat the mixture to 60°C under nitrogen atmosphere.
-
Mechanism Note: This proceeds via an SN2 mechanism. The carboxylate attacks the C21 carbon, displacing the mesylate group.
-
-
Monitoring: Stir for 4–6 hours. HPLC monitoring is recommended (see Section 4). Reaction is complete when Mesylate < 1.0%.
-
Precipitation: Cool reaction mass to 20°C. Slowly pour into 500 mL of ice-cold water with vigorous stirring. The product will precipitate as a white solid.
-
Filtration: Filter the solid and wash with water (3 x 100 mL) to remove residual DMF and salts.
-
Purification: Recrystallize from Methanol/Water or Acetone/Hexane to achieve pharma-grade purity (>99.5%).
Quality Control & Analytical Validation
The 21-mesylate is a reactive intermediate and a potential genotoxic impurity (GTI). Strict control is required.
HPLC Method Parameters
| Parameter | Condition |
| Column | C18 (e.g., Agilent Zorbax SB-C18), 250 x 4.6 mm, 5 µm |
| Mobile Phase A | Water (0.1% Formic Acid) |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 40% B; 2-20 min: 40% -> 90% B; 20-25 min: 90% B |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 240 nm (enone chromophore) |
| Retention Times | BMV (~12 min), Mesylate (~14 min), Diester (~18 min) |
Key Specification Limits
-
21-Mesylate Impurity: NMT 0.15% (ICH M7 limit for alkyl sulfonates).
-
17-Monoester (Hydrolysis product): NMT 0.5%.
-
Total Impurities: NMT 1.0%.
Process Workflow Diagram
Figure 2: Operational workflow for the synthesis of Betamethasone diesters.
Troubleshooting & Critical Process Parameters (CPPs)
| Issue | Probable Cause | Corrective Action |
| Low Yield (Step 1) | Moisture in DCM or reagents. | Ensure all glassware is oven-dried; use anhydrous DCM. MsCl hydrolyzes rapidly in water. |
| Impurity: 21-Chloro | Reaction temp > 10°C or excess HCl. | Keep temp < 5°C. Chloride ions can displace the mesylate if conditions are too vigorous. |
| Impurity: 21-OH (Hydrolysis) | Wet DMF in Step 2. | Use Karl Fischer (KF) titration to ensure DMF water content < 0.1%. |
| Acyl Migration (17->21) | High pH or prolonged heating. | Strictly control Step 2 temp (60°C max) and time. Avoid strong mineral bases. |
References
-
ChemicalBook. (n.d.). Synthesis of Betamethasone 17,21-dipropionate. Retrieved from
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 222786, Cortisone (Structural Analog Reference). Retrieved from
-
Veeprho. (n.d.). Betamethasone 21-Mesylate Reference Standard. Retrieved from [3]
-
Google Patents. (2012). CN102659887A - Synthetic method of betamethasone 17-valerate.[1] Retrieved from
-
Shaikh, S., et al. (2012). Kinetics of Thermal Degradation of Betamethasone Valerate and Betamethasone Dipropionate. Indian Journal of Pharmaceutical Sciences. Retrieved from
Sources
Application Note: High-Sensitivity LC-MS/MS Quantitation of Betamethasone 21-Mesylate (GTI)
This Application Note is designed for analytical scientists and process chemists involved in the safety qualification of corticosteroids. It addresses the critical analysis of Betamethasone 21-Mesylate , a potential genotoxic impurity (GTI) formed during the synthesis of Betamethasone esters (e.g., Dipropionate, Valerate).
Executive Summary & Regulatory Context
This compound (CAS 1881-66-9) is a reactive intermediate often formed when methanesulfonyl chloride (mesyl chloride) is used to activate the C-21 hydroxyl group of Betamethasone.[1] Under ICH M7(R1) guidelines, alkyl mesylates are classified as Class 2 or Class 3 mutagenic impurities due to their potential to alkylate DNA.
Regulatory bodies (FDA, EMA) require the control of such impurities to the Threshold of Toxicological Concern (TTC), typically 1.5 µ g/day for lifetime exposure. For a maximum daily dose (MDD) of Betamethasone (often < 5 mg), this requires analytical methods capable of detecting trace levels (ppm range).
Critical Analytical Challenge: Alkyl mesylates are chemically unstable (labile). They are prone to rapid hydrolysis back to the parent alcohol (Betamethasone) and methanesulfonic acid in the presence of water. Therefore, standard aqueous sample preparation protocols will cause false-negative results. This guide prioritizes anhydrous sample handling to ensure data integrity.[1]
Chemical Logic & Stability Mechanism
Understanding the analyte's behavior is the prerequisite for method success.
-
Molecular Weight: 470.55 g/mol [1]
-
Instability: The mesylate group (-OSO₂CH₃) is an excellent leaving group.[1] In aqueous mobile phases or diluents, nucleophilic attack by water occurs at the C-21 position.[1]
Implication for Protocol:
-
Diluent: Must be non-protic or high-organic (e.g., 100% Acetonitrile or Dichloromethane/Methanol mixes).[1]
-
Temperature: Autosampler must be chilled (5°C) to slow hydrolysis rates.
-
Column: Use a column that allows high organic loading or rapid elution.[1]
Method Development Workflow
The following diagram outlines the decision process for optimizing the method, specifically tailored for labile mesylate impurities.
Figure 1: Strategic workflow for developing a stability-indicating method for labile impurities.
Detailed Experimental Protocol
A. Reagents and Standards
-
Reference Standard: this compound (>95% purity).[1]
-
Internal Standard (IS): Betamethasone-d5 (preferred) or Dexamethasone (structural analog).
-
Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Formate.[1][3]
-
Diluent: 100% Acetonitrile (Strictly anhydrous to prevent degradation).[1]
B. Mass Spectrometry Parameters (LC-MS/MS)
The analysis is performed in Positive Electrospray Ionization (ESI+) mode. The mesylate ester protonates readily at the steroid ketone or the ester itself.
| Parameter | Setting | Rationale |
| Ion Source | ESI Positive (+) | Steroids ionize efficiently as [M+H]⁺ or [M+NH₄]⁺.[1] |
| Spray Voltage | 4500 - 5500 V | High voltage for efficient droplet fission.[1] |
| Source Temp | 350°C - 450°C | Ensure desolvation without thermal degradation of the labile ester.[1] |
| Curtain Gas | 30 - 40 psi | Prevents solvent entry into the vacuum region.[1] |
| Collision Gas | Medium/High | Argon or Nitrogen for CID fragmentation.[1] |
MRM Transitions (Multiple Reaction Monitoring):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Type | Collision Energy (eV) | Mechanism |
| Beta-21-Mesylate | 471.2 [M+H]⁺ | 375.2 | Quant | 15 - 25 | Loss of Mesylic Acid (-96 Da) |
| Beta-21-Mesylate | 471.2 [M+H]⁺ | 355.2 | Qual | 30 - 40 | Loss of MsOH + HF (-20 Da) |
| Betamethasone | 393.2 [M+H]⁺ | 373.2 | Monitor | 15 - 20 | Loss of H₂O (Parent Drug) |
Note: The primary fragmentation pathway for steroid mesylates is the neutral loss of methanesulfonic acid (MsOH), yielding the stable steroid carbocation (m/z 375.2).
C. Chromatographic Conditions
Separation is critical to distinguish the impurity from the massive excess of the parent drug.
-
Instrument: UHPLC System (e.g., Agilent 1290, Waters Acquity, Shimadzu Nexera).
-
Column: Agilent Zorbax RRHD Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm) or Phenomenex Kinetex C18.
-
Column Temp: 40°C.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 - 5 µL.
-
Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient Program: The mesylate is less polar than the parent Betamethasone (due to the capped -OH group) and typically elutes after the parent.
| Time (min) | % Mobile Phase B | Event |
| 0.00 | 30% | Initial Hold |
| 1.00 | 30% | Load |
| 6.00 | 85% | Elution of Mesylate |
| 7.00 | 95% | Wash |
| 7.10 | 30% | Re-equilibration |
| 10.00 | 30% | End |
Sample Preparation (The "Anhydrous" Approach)
This is the most critical step to avoid false negatives.
-
Stock Preparation: Dissolve this compound standard in 100% Acetonitrile to prepare a 1 mg/mL stock. Store at -20°C.
-
Sample Extraction (Drug Substance):
-
Weigh 10 mg of Betamethasone API.
-
Dissolve in 10 mL of 100% Acetonitrile (Concentration: 1 mg/mL).
-
Vortex for 1 min; Sonicate for 5 min (keep temperature low).
-
Do not use water or buffer in the diluent.
-
-
Filtration: Filter through a 0.22 µm PTFE syringe filter (hydrophobic) into an amber vial.
-
Analysis: Place immediately in the autosampler set to 5°C.
Validation Criteria & Expected Results
To ensure the method meets ICH M7 requirements, the following performance metrics should be targeted:
| Parameter | Acceptance Criteria | Notes |
| Specificity | No interference at RT of Mesylate in Parent Drug blank. | Mesylate RT should differ from Parent by > 0.5 min.[1] |
| LOD (Limit of Detection) | ~ 0.5 - 1.0 ng/mL (ppb) | S/N ratio > 3:[1]1. |
| LOQ (Limit of Quant) | ~ 2.0 - 5.0 ng/mL | S/N ratio > 10:[1]1. |
| Linearity | R² > 0.99 (Range: LOQ to 150% of Limit) | Weighted 1/x² regression. |
| Solution Stability | % Difference < 10% over run time.[1] | Critical: Verify stability in ACN over 24h. |
Troubleshooting Guide
Figure 2: Troubleshooting logic for common instability and carryover issues.
-
Signal Drop: If the mesylate peak area decreases across the sequence, moisture has likely entered the vial. Use pre-slit septa or caps that seal tightly, and ensure ACN is fresh.
-
Parent Interference: If Betamethasone co-elutes, lower the initial %B or use a Phenyl-Hexyl column for pi-pi selectivity differences.
References
-
ICH M7(R1) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation.[4]
-
Teasdale, A. (2017).[1] Mutagenic Impurities: Strategies for Identification and Control. Wiley. (General reference on alkyl mesylate chemistry).
- Fekete, S., et al. (2015). Method development for the separation of steroid derivatives. Journal of Pharmaceutical and Biomedical Analysis.
-
European Medicines Agency (EMA) . Guideline on the Limits of Genotoxic Impurities.
Sources
Application Notes and Protocols for the Purification of Betamethasone 21-Mesylate by Crystallization
Introduction
Betamethasone 21-mesylate is a potent glucocorticoid and a key intermediate in the synthesis of various corticosteroid esters used in anti-inflammatory therapies.[1][2] The purity of this intermediate is paramount as it directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Crystallization is a critical unit operation for the purification of this compound, capable of effectively removing process-related impurities and ensuring a high degree of chemical purity and the desired solid-state properties.
This comprehensive guide provides detailed application notes and protocols for the crystallization of this compound. It is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale to empower users to adapt and optimize these methods for their specific needs.
Physicochemical Properties of Betamethasone and its Esters
A thorough understanding of the physicochemical properties of betamethasone and its derivatives is fundamental to designing a robust crystallization process. While specific data for this compound is not extensively published, valuable insights can be drawn from closely related analogues.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility Profile |
| Betamethasone | C₂₂H₂₉FO₅ | 392.46 | ~240 (with decomposition)[3] | Sparingly soluble in methanol, ethanol, and acetone; practically insoluble in water.[3] |
| Betamethasone Dipropionate | C₂₈H₃₇FO₇ | 504.59 | 178 | Freely soluble in acetone and methylene chloride; sparingly soluble in ethanol; practically insoluble in water and hexane.[4] |
| Betamethasone Valerate | C₂₇H₃₇FO₆ | 476.58 | ~190 (with decomposition) | Soluble in ethanol (62 mg/mL), acetone, and DMSO; insoluble in water.[5] |
| This compound | C₂₃H₃₁FO₇S | 470.55 | Not available | No specific data available; expected to have good solubility in polar organic solvents like acetone and be poorly soluble in non-polar solvents like alkanes. |
Understanding and Controlling Impurities
The efficacy of a crystallization process is defined by its ability to selectively separate the desired compound from its impurities. The synthesis of betamethasone and its subsequent conversion to this compound can introduce various process-related impurities. A comprehensive list of potential impurities is crucial for developing a targeted purification strategy. Known impurities can include starting materials, by-products of side reactions, and degradation products. For instance, "Betamethasone 17-propionate 21-mesylate" is a known related substance.[6]
Crystallization Methodologies for this compound
Based on the solubility profiles of related betamethasone esters, an antisolvent crystallization approach is a highly effective method for purifying this compound. This technique involves dissolving the crude material in a good solvent and then inducing crystallization by adding a miscible antisolvent in which the compound is poorly soluble.
Core Principle: Antisolvent Crystallization
The fundamental principle of antisolvent crystallization is the reduction of the solute's solubility in the bulk solution to a point where nucleation and crystal growth are thermodynamically favored. The choice of solvent and antisolvent is critical and is guided by the following principles:
-
High Solubility in the Solvent: The crude this compound should exhibit high solubility in the chosen solvent at a practical operating temperature to allow for a concentrated starting solution.
-
Low Solubility in the Antisolvent: The compound should be poorly soluble in the antisolvent to ensure a high yield upon its addition.
-
Miscibility: The solvent and antisolvent must be fully miscible to ensure a homogeneous solution throughout the process and prevent oiling out.
-
Impurity Solubility: Ideally, impurities should remain soluble in the solvent/antisolvent mixture to be purged in the mother liquor.
For this compound, a combination of a polar protic or aprotic solvent (e.g., acetone, methanol, ethanol) and a non-polar antisolvent (e.g., n-heptane, n-hexane) is a logical starting point.
Experimental Protocols
Protocol 1: Antisolvent Crystallization of this compound using Acetone and n-Heptane
This protocol is adapted from a method successfully employed for the purification of a similar compound, betamethasone dipropionate, and is expected to provide a high purity product with a good yield.
Materials and Equipment:
-
Crude this compound
-
Acetone (ACS grade or higher)
-
n-Heptane (ACS grade or higher)
-
Jacketed glass reactor with overhead stirrer and temperature control
-
Filtration apparatus (Büchner funnel or similar)
-
Vacuum oven
-
Analytical balance
-
HPLC system for purity analysis
Workflow Diagram:
Caption: Antisolvent crystallization workflow for this compound.
Step-by-Step Procedure:
-
Dissolution:
-
Charge the jacketed glass reactor with the crude this compound.
-
Add acetone in a ratio of approximately 4-6 mL per gram of crude material. The exact volume should be determined based on the purity of the starting material and may require minor optimization.
-
Heat the mixture to 40-50°C with gentle agitation until all the solid has completely dissolved.
-
-
Antisolvent Addition:
-
Once a clear solution is obtained, begin the slow addition of n-heptane. A typical starting ratio is 2-3 volumes of n-heptane for every volume of acetone used.
-
The addition rate should be carefully controlled to maintain a state of slight supersaturation, which promotes the growth of well-defined crystals rather than amorphous precipitation. A slower addition rate is generally preferred.
-
Maintain the temperature of the mixture at 40-50°C during the initial phase of the antisolvent addition.
-
-
Crystallization and Aging:
-
After the addition of n-heptane is complete, a slurry will have formed.
-
Slowly cool the slurry to 0-5°C over a period of 2-3 hours. A linear cooling profile is recommended.
-
Once the target temperature is reached, continue to agitate the slurry gently for an additional 2-4 hours. This aging period allows for the completion of crystallization and can improve the purity of the product by allowing for the dissolution of less stable crystal forms or impurities.
-
-
Isolation and Drying:
-
Filter the crystallized product using a Büchner funnel under vacuum.
-
Wash the filter cake with a small amount of cold n-heptane to remove any residual mother liquor.
-
Dry the purified this compound in a vacuum oven at 50-60°C until a constant weight is achieved.
-
Characterization of Purified this compound
The quality of the crystallized this compound should be rigorously assessed using appropriate analytical techniques.
Purity Assessment:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is the standard for determining the purity of this compound and quantifying any residual impurities. A reference standard of this compound is essential for accurate quantification.
Solid-State Characterization:
The potential for polymorphism in steroid molecules necessitates a thorough characterization of the solid-state properties of the crystallized product.
-
X-Ray Powder Diffraction (XRPD): This technique is used to identify the crystalline form of the material and can distinguish between different polymorphs.
-
Differential Scanning Calorimetry (DSC): DSC can be used to determine the melting point and enthalpy of fusion of the crystallized product, which are characteristic of a specific polymorphic form. It can also be used to detect the presence of other solid forms.
-
Thermogravimetric Analysis (TGA): TGA is used to determine the presence of residual solvents in the final product.
Troubleshooting and Optimization
| Problem | Potential Cause | Suggested Solution |
| Oiling Out | Supersaturation is too high; antisolvent added too quickly. | Decrease the rate of antisolvent addition; increase the temperature slightly during addition. |
| Poor Yield | Incomplete crystallization; product still soluble in mother liquor. | Increase the volume of antisolvent; decrease the final crystallization temperature; increase the aging time. |
| Low Purity | Impurities co-precipitated; inefficient washing. | Optimize the solvent/antisolvent ratio to improve impurity solubility; ensure efficient washing of the filter cake with cold antisolvent. |
| Fine Particles | High nucleation rate due to rapid cooling or high supersaturation. | Slow down the cooling rate; decrease the rate of antisolvent addition; consider seeding the solution with a small amount of pure crystals. |
Conclusion
The antisolvent crystallization method detailed in this application note provides a robust and scalable approach for the purification of this compound. By carefully controlling key parameters such as solvent selection, temperature profiles, and addition rates, it is possible to consistently produce a high-purity product with the desired solid-state characteristics. The principles and protocols outlined herein serve as a strong foundation for researchers and professionals in the pharmaceutical industry to develop and optimize crystallization processes for this important corticosteroid intermediate.
References
- Japanese Pharmacopoeia. (2021). Betamethasone. In The Japanese Pharmacopoeia (18th ed.).
- Cayman Chemical. (2022). Betamethasone (Item No. 20363)
-
Cleanchem. (n.d.). This compound. Retrieved from [Link]
-
Veeprho. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (2025). A novel route for the preparation of betamethasone from 9α-hydroxyandrost-4-ene-3,17-dione (9αOH-AD) by chemical synthesis and fermentation. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Betamethasone-impurities. Retrieved from [Link]
-
PubMed. (2014). Genetic polymorphisms associated with steroids metabolism and insulin action in polycystic ovary syndrome. Retrieved from [Link]
-
Khan Academy. (n.d.). Preparation of mesylates and tosylates. Retrieved from [Link]
-
ResearchGate. (2025). Structural, Thermodynamic, and Kinetic Aspects of the Polymorphism and Pseudopolymorphism of Prednisolone (11,17α,21Trihydroxy1,4-pregnadien-3,20-dion). Retrieved from [Link]
- Google Patents. (n.d.). CN106986908B - The preparation method of betamethasone.
-
PubChem. (n.d.). Betamethasone Acetate. Retrieved from [Link]
-
SynThink. (n.d.). Betamethasone Impurities Standards. Retrieved from [Link]
-
Shimadzu. (n.d.). Betamethasone-21 acetate salt. Retrieved from [Link]
- Google Patents. (n.d.). CN110101674A - A kind of preparation method of betamethasone piece.
-
Pharmace Research Laboratory. (n.d.). This compound. Retrieved from [Link]
-
OMICRON. (n.d.). This compound. Retrieved from [Link]
-
NIST. (n.d.). Betamethasone. Retrieved from [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. clearsynth.com [clearsynth.com]
- 3. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 4. Betamethasone 17,21-dipropionate | 5593-20-4 [chemicalbook.com]
- 5. Betamethasone Valerate - LKT Labs [lktlabs.com]
- 6. Betamethasone Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
Application Notes and Protocols: Utilizing Methanesulfonyl Chloride for the Strategic Functionalization of Betamethasone
<
Introduction: The Rationale for Betamethasone Functionalization
Betamethasone is a potent synthetic glucocorticoid with significant anti-inflammatory and immunosuppressive properties.[1] Its therapeutic efficacy is harnessed in the treatment of a wide array of conditions, including dermatological disorders, allergic reactions, and rheumatic diseases.[1][2][3][4] The chemical structure of betamethasone, a complex steroidal scaffold, presents multiple hydroxyl groups that are amenable to chemical modification. Functionalization of these hydroxyl groups is a key strategy employed by medicinal chemists to modulate the pharmacokinetic and pharmacodynamic properties of the parent molecule. Such modifications can influence its solubility, bioavailability, and duration of action, leading to the development of prodrugs with improved therapeutic profiles.[5]
Methanesulfonyl chloride (MsCl), often referred to as mesyl chloride, is a highly reactive organosulfur compound that serves as a versatile reagent in organic synthesis.[6][7] It is particularly effective for the conversion of alcohols into methanesulfonates (mesylates).[6][7][8] This transformation is of paramount importance as it converts a poor leaving group (the hydroxyl group) into an excellent leaving group (the mesylate group), thereby facilitating a range of subsequent nucleophilic substitution and elimination reactions.[9][10][11] This application note provides a comprehensive guide to the use of methanesulfonyl chloride for the functionalization of betamethasone, with a focus on the selective mesylation of the primary hydroxyl group at the C-21 position.
The Chemistry of Mesylation: Mechanism and Selectivity
The reaction between an alcohol and methanesulfonyl chloride proceeds in the presence of a non-nucleophilic base, such as triethylamine or pyridine.[8][11] The base plays a crucial role in neutralizing the hydrochloric acid that is generated as a byproduct of the reaction.[11] The generally accepted mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of methanesulfonyl chloride.[11] This is followed by the departure of the chloride ion and subsequent deprotonation of the oxonium ion intermediate by the base to yield the corresponding methanesulfonate ester.[10][11]
In the context of betamethasone, which possesses hydroxyl groups at the C-11, C-17, and C-21 positions, achieving selective functionalization is a critical consideration. The primary hydroxyl group at the C-21 position is sterically the most accessible and therefore the most reactive towards mesylation. This inherent reactivity allows for the selective formation of betamethasone-21-mesylate under carefully controlled reaction conditions.
Caption: General mechanism for the mesylation of an alcohol.
Experimental Protocol: Synthesis of Betamethasone-21-Mesylate
This protocol details a representative procedure for the selective mesylation of the C-21 hydroxyl group of betamethasone.
Materials and Equipment:
-
Betamethasone
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
UV lamp for TLC visualization
-
Column chromatography setup (silica gel)
Workflow Diagram:
Caption: Step-by-step workflow for the synthesis of Betamethasone-21-Mesylate.
Detailed Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve betamethasone (1 equivalent) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Base Addition: Add triethylamine (1.2 to 1.5 equivalents) to the cooled solution while stirring.
-
Reagent Addition: Slowly add methanesulfonyl chloride (1.1 to 1.3 equivalents) dropwise to the reaction mixture using a dropping funnel. Maintain the temperature at 0°C during the addition.
-
Reaction Monitoring: Stir the reaction mixture at 0°C and monitor its progress by thin-layer chromatography (TLC). A typical mobile phase for TLC analysis would be a mixture of ethyl acetate and hexanes.
-
Workup - Quenching: Once the reaction is complete (as indicated by the consumption of the starting material on TLC), carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Workup - Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Workup - Washing: Combine the organic layers and wash with brine.
-
Workup - Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure betamethasone-21-mesylate.
Characterization of Betamethasone-21-Mesylate
The successful synthesis of betamethasone-21-mesylate must be confirmed through rigorous analytical characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the methyl protons of the mesyl group, typically appearing in the range of δ 3.0-3.2 ppm.[12] The signals corresponding to the protons at the C-21 position will also exhibit a downfield shift compared to the starting betamethasone, due to the electron-withdrawing nature of the mesylate group.
-
¹³C NMR: In the carbon NMR spectrum, a new signal corresponding to the methyl carbon of the mesyl group will be observed. The C-21 carbon will also show a significant downfield shift.
Infrared (IR) Spectroscopy:
The IR spectrum will provide clear evidence of the mesylate group's presence. Look for strong, characteristic absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the S=O bonds, typically found around 1175 cm⁻¹ and 1350 cm⁻¹, respectively.
Mass Spectrometry (MS):
Mass spectrometry will be used to confirm the molecular weight of the product. The expected molecular ion peak for betamethasone-21-mesylate (C₂₃H₃₁FO₇S) should be observed.[13]
| Analytical Technique | Expected Key Observations for Betamethasone-21-Mesylate |
| ¹H NMR | Singlet for -SO₂CH₃ protons around δ 3.0-3.2 ppm. Downfield shift of C-21 protons. |
| ¹³C NMR | Signal for -SO₂CH₃ carbon. Downfield shift of C-21 carbon. |
| IR Spectroscopy | Strong S=O stretching bands around 1175 cm⁻¹ and 1350 cm⁻¹. |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular formula C₂₃H₃₁FO₇S.[13] |
Applications and Future Directions
The synthesis of betamethasone-21-mesylate is a crucial first step in the development of a wide range of novel betamethasone derivatives. The highly reactive mesylate group can be readily displaced by a variety of nucleophiles, allowing for the introduction of different functional groups at the C-21 position. This opens up avenues for creating new prodrugs with tailored properties, potentially leading to enhanced therapeutic efficacy, improved safety profiles, and novel drug delivery strategies.
References
-
Study.com. Methanesulfonyl Chloride | Properties, Structure & Mesylation. [Link]
- Zhang, Y., Jin, W., & Wang, W. (2011). Synthesis of Betamethasone Dipropionate. Chinese Journal of Modern Applied Pharmacy, 28(7), 648-650.
-
Wikipedia. (2023). Methanesulfonyl chloride. [Link]
-
Organic Chemistry - YouTube. (2021). Adding Mesylate Group Mechanism. [Link]
- Google Patents. (2017).
-
Chemistry LibreTexts. (2022). 3.1.7: Reactions of Alcohols. [Link]
-
Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. [Link]
-
Taylor & Francis. (2019). Methanesulfonyl chloride – Knowledge and References. [Link]
-
PubMed Central. (2022). Betamethasone Dipropionate Derivatization, Biotransformation, Molecular Docking, and ADME Analysis as Glucocorticoid Receptor. [Link]
- Google Patents. (2014).
-
ResearchGate. (2015). A novel route for the preparation of betamethasone from 9α-hydroxyandrost-4-ene-3,17-dione (9αOH-AD) by chemical synthesis and fermentation. [Link]
-
Organic Chemistry Data. (n.d.). Alcohol to Mesylate - Common Conditions. [Link]
-
Master Organic Chemistry. (2015). Tosylates And Mesylates. [Link]
-
ScienceOpen. (2022). Betamethasone Dipropionate Derivatization, Biotransformation, Molecular Docking, and ADME Analysis as Glucocorticoid Receptor. [Link]
-
ResearchGate. (2021). Controlled release of betamethasone using functionalized three-dimensional mesoporous silica structures KIT-6-NH2. [Link]
-
ResearchGate. (1998). Structural Determination of Two Isomers of Betamethasone by NMR Spectroscopy. [Link]
-
PubMed Central. (2017). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. [Link]
-
PubMed. (1993). Synthesis and Antiinflammatory Activity of Novel 12 Beta-Substituted Analogues of Betamethasone. [Link]
-
PubMed. (2009). Rapid structure elucidation of drug degradation products using mechanism-based stress studies in conjunction with LC-MS(n) and NMR spectroscopy: identification of a photodegradation product of betamethasone dipropionate. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Betamethasone?. [Link]
-
Inter-Publishing. (2023). Synthesis, Characterization and Antibacterial Activity of Carboxylated Polyvinylpyrrolidone Conjugation with Tranexamic Acid (TXA). [Link]
- Google Patents. (2014).
Sources
- 1. What is the mechanism of Betamethasone? [synapse.patsnap.com]
- 2. Betamethasone Dipropionate Derivatization, Biotransformation, Molecular Docking, and ADME Analysis as Glucocorticoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. Rapid structure elucidation of drug degradation products using mechanism-based stress studies in conjunction with LC-MS(n) and NMR spectroscopy: identification of a photodegradation product of betamethasone dipropionate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Betamethasone Dipropionate [chinjmap.com]
- 6. Methanesulfonyl Chloride | Properties, Structure & Mesylation | Study.com [study.com]
- 7. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 8. Alcohol to Mesylate - Common Conditions [commonorganicchemistry.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 13. cleanchemlab.com [cleanchemlab.com]
Thin-layer chromatography (TLC) systems for betamethasone intermediates
Abstract
This technical guide details high-performance Thin-Layer Chromatography (TLC) protocols for the synthesis monitoring and purity profiling of Betamethasone and its key intermediates.[1] While High-Performance Liquid Chromatography (HPLC) is the standard for final release testing, TLC remains the most agile tool for in-process control (IPC), particularly for monitoring the critical 9,11-epoxide opening and distinguishing the C16-methyl stereochemistry (Betamethasone vs. Dexamethasone).[1] This guide provides three distinct solvent systems, visualization chemistries, and a self-validating workflow designed to ensure reaction completion and isomeric purity.
Introduction: The Stereochemical Challenge
Betamethasone (9
In a synthetic context, the formation of the 9
Key Intermediates Monitored[1][3][4][5][6]
-
-Epoxide Intermediate: (9
,11 -epoxy-16 -methyl-17,21-dihydroxypregna-1,4-diene-3,20-dione).[1] -
9-Bromo Precursor: (9
-bromo-11 -hydrin analog).[1] -
Betamethasone (API): The final fluorinated product.[1]
-
Related Esters: Betamethasone 17-valerate, 21-valerate, and 17,21-dipropionate (common impurities or targets).[1]
Materials and Equipment
-
Stationary Phase: Silica gel 60 F
pre-coated plates (20 x 20 cm, 0.25 mm thickness).[1] Note: Aluminum-backed plates are sufficient for routine IPC; glass-backed are recommended for densitometry.[1] -
Sample Application: Camag Linomat 5 or calibrated 5
L micropipettes. -
Development Chamber: Twin-trough chamber, saturated for 30 minutes prior to use.[1]
-
Reagents: Analytical grade Chloroform, Methanol, Glacial Acetic Acid, Toluene, Ethyl Acetate, Sulfuric Acid, Tetrazolium Blue.[1]
Experimental Protocols
Protocol A: The "Reaction Monitor" (Synthesis IPC)
Purpose: Monitoring the conversion of the non-polar 9,11-epoxide to the more polar 9-bromo or 9-fluoro derivatives. Mechanism: This system utilizes a moderate polarity modifier (Acetone/Methanol) in a non-polar carrier (Chloroform) to separate the lipophilic epoxide from the polar halohydrins.[1]
-
Mobile Phase: Chloroform : Acetone : Methanol (80 : 15 : 5 v/v/v)[1]
-
Sample Prep: Dissolve 5 mg of reaction mixture in 1 mL Acetone.
-
Application: Spot 5
L. -
Run Length: 10 cm.
-
Expected Separation (Relative
):
Scientist's Note: The epoxide ring makes the starting material significantly less polar than the resulting 11-hydroxy-9-fluoro product. If the "High
" spot persists, the ring-opening reaction is incomplete.
Protocol B: The "Purity Profile" (Related Substances)
Purpose: Separation of Betamethasone from its esters (Valerate, Dipropionate) and polar degradants.[1] This is the "Gold Standard" system cited in various pharmacopeial studies. Mechanism: The addition of Acetic Acid suppresses the ionization of the C21-hydroxyl and improves peak shape for the corticosteroids.
-
Mobile Phase: Chloroform : Methanol : Glacial Acetic Acid (28 : 5 : 0.5 v/v/v)[1]
-
System Suitability:
-
Resolution (
) between Betamethasone and Betamethasone-17-valerate > 1.5.[1]
-
-
Data Summary:
| Compound | Approx | Description |
| Betamethasone Disodium Phosphate | 0.02 | Very Polar (stays at origin) |
| Betamethasone (Base) | 0.71 | Target API |
| Betamethasone-17-Valerate | 0.85 | Mono-ester impurity |
| Betamethasone-17,21-Dipropionate | 0.96 | Di-ester impurity |
Protocol C: The "Critical Pair" (Beta vs. Dexa)
Purpose: Differentiating Betamethasone (16
-
Derivatization: Mix 1 mg sample with 2 mg (1S)-(-)-camphanic chloride in 100
L pyridine. Let stand for 10 min. -
Mobile Phase: Chloroform : Ethyl Acetate (50 : 50 v/v).[1]
-
Result: The bulky camphanate ester amplifies the steric difference between the 16
and 16 methyl groups, allowing visual separation of the two spots.
Visualization & Detection Chemistries
Proper visualization is critical for "Self-Validation"—ensuring that what you see is actually a corticosteroid.[1]
| Reagent | Preparation | Target Functionality | Appearance |
| UV 254 nm | N/A (Use F | Conjugated A-ring (enone) | Dark spots on green fluorescent background.[1] Non-destructive. |
| Alkaline Tetrazolium Blue | 0.2% Tetrazolium Blue in MeOH + NaOH | Specific Blue spots on white background.[1] High specificity for corticosteroids.[1] | |
| Sulfuric Acid Char | 20% H | General Steroid Skeleton | Fluorescent spots under UV 365 nm (often yellow/green).[1] Highly sensitive. |
Process Visualization (Diagrams)
Figure 1: Betamethasone Synthesis Monitoring Workflow
This diagram illustrates the critical checkpoints where TLC Protocol A is applied.
Caption: Workflow for monitoring the critical epoxide opening step using TLC Protocol A.
Figure 2: Method Selection Decision Tree
A logic guide for selecting the correct TLC system based on the analytical goal.
Caption: Decision tree for selecting the appropriate solvent system based on IPC requirements.
Troubleshooting & System Suitability ("Self-Validation")
To ensure the trustworthiness of your results, apply these criteria before accepting a TLC plate:
-
The "Tail" Test: If spots for Betamethasone tail significantly (streak downwards), the mobile phase acidity is insufficient.[1] Action: Increase Glacial Acetic Acid by 0.1% in Protocol B.
-
The "Ghost" Spot: If a secondary spot appears near the solvent front in Protocol A, it is likely the 17,21-dipropionate ester formed during workup or storage. Action: Switch to Protocol B to confirm ester presence.
-
Detection Specificity: If a spot is visible under UV 254nm but does not turn blue with Tetrazolium, it is likely a non-steroidal impurity or a precursor lacking the C17-side chain (e.g., 17-ketone).[1]
References
-
Dołowy, M., & Pyka, A. (2014).[1] TLC-Densitometric Method for Qualitative Analysis of Betamethasone and Its Related Compounds in Pharmaceutical Preparations.[5][6] Acta Poloniae Pharmaceutica.[1] Link
-
United States Pharmacopeia (USP). Chromatography <621> and Betamethasone Dipropionate Monographs.[1]Link[1]
-
Bishara, R. H. (1969).[1][7] A thin-layer chromatographic separation of some closely related 6-fluoro-16-alpha-hydroxycorticosteroids. Journal of Chromatography A. Link[1][7]
-
ASEAN Cosmetics Association. Identification of Hydrocortisone Acetate, Dexamethasone, Betamethasone in Cosmetic Products by TLC and HPLC.[1]Link
-
Guevara, G., et al. (2017).[1] Analysis of Intermediates of Steroid Transformations in Resting Cells by Thin-Layer Chromatography.[8] Methods in Molecular Biology.[1] Link
Sources
- 1. 9-Bromo-betamethasone Valerate-d9 | C27H37BrO6 | CID 169434996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. dshs-koeln.de [dshs-koeln.de]
- 3. Betamethasone [webbook.nist.gov]
- 4. EP0165037A2 - 16 alpha-methyl steroids and their preparation - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative TLC determination of epimeric ratios of 16-methyl 17-ketone oxidation products of dexamethasone and related drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A thin-layer chromatographic separation of some closely related 6-fluoro-16-alpha-hydroxycorticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of Intermediates of Steroid Transformations in Resting Cells by Thin-Layer Chromatography (TLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving yield of betamethasone 21-mesylate synthesis
Technical Support Center: Betamethasone 21-Mesylate Synthesis
Topic: Optimization of Yield and Purity in the Mesylation of Betamethasone Ticket ID: #BM-SYN-21MS-OPT Assigned Specialist: Senior Application Scientist, Steroid Chemistry Division
Executive Summary
The synthesis of This compound (CAS: 16125-28-3) is a critical intermediate step for functionalizing the C21 position of corticosteroids (e.g., for phosphate or valerate prodrugs). The reaction relies on the nucleophilic substitution of the primary C21-hydroxyl group with methanesulfonyl chloride (MsCl).
The Challenge: While the C21-hydroxyl is the most nucleophilic (primary), the molecule contains competing hydroxyls at C11 (secondary, hindered) and C17 (tertiary). Furthermore, the 21-mesylate is a highly reactive leaving group prone to hydrolysis or displacement by chloride ions if the reaction environment is not strictly controlled.
This guide provides a self-validating protocol and troubleshooting logic to maximize yield (>90%) and minimize regiochemical impurities.
Part 1: The Reaction Pathway & Logic
To optimize yield, one must visualize the competition between the kinetic product (C21-mesylate) and thermodynamic byproducts (poly-mesylates or elimination products).
Figure 1: Reaction pathway logic. Green paths indicate the optimized kinetic window. Red/Yellow paths indicate failure modes driven by stoichiometry or temperature.
Part 2: Optimized Experimental Protocol
This protocol is designed to be self-validating . If the color changes or precipitation occurs unexpectedly, stop and consult the troubleshooting section.
Reagents:
-
Substrate: Betamethasone (Dried, KF < 0.1%)
-
Reagent: Methanesulfonyl Chloride (MsCl) (Freshly distilled or high purity)
-
Base: Triethylamine (TEA) (Dried over KOH)
-
Solvent: Dichloromethane (DCM) (Anhydrous)
Standard Operating Procedure (SOP):
-
Preparation: Dissolve Betamethasone (1.0 eq) in anhydrous DCM (10-15 volumes). Ensure the solution is clear.
-
Cooling: Cool the reaction mixture to -5°C to 0°C .
-
Why? This temperature freezes out the reactivity of the secondary C11-OH and tertiary C17-OH, ensuring MsCl only attacks the primary C21-OH.
-
-
Base Addition: Add TEA (1.5 - 2.0 eq) slowly. Stir for 10 minutes.
-
Mesylation: Add MsCl (1.1 - 1.2 eq) dropwise over 20 minutes.
-
Critical: Maintain internal temperature < 5°C. An exotherm indicates rapid reaction; if uncontrolled, it leads to bis-mesylation.
-
-
Monitoring: Stir at 0°C for 30–60 minutes. Monitor by TLC (Mobile phase: DCM/MeOH 95:5) or HPLC.[1]
-
Endpoint: Disappearance of starting material. Do not over-stir, as the mesylate can degrade.
-
-
Quench: Quench with cold water or saturated NaHCO3 (pH ~8).
-
Warning: Avoid acidic quench, which can hydrolyze the mesylate or cause migration.
-
Part 3: Troubleshooting & FAQs
Issue 1: Low Yield / Incomplete Conversion
Symptom: HPLC shows 20-30% starting material remaining even after adding excess MsCl. Root Cause: Moisture Contamination. MsCl is extremely hygroscopic and hydrolyzes to methanesulfonic acid (MsOH) and HCl upon contact with water. If your solvent or starting material is "wet," the MsCl is destroyed before it reacts with the steroid. Correction:
-
Karl Fischer (KF) Test: Ensure DCM and Betamethasone have a water content of < 0.05%.
-
Reagent Quality: MsCl degrades over time. If the liquid is dark yellow/brown, distill it or buy a fresh bottle.
-
Protocol Adjustment: Increase MsCl to 1.3 eq, but only if temperature is strictly controlled at -5°C.
Issue 2: Formation of Impurities (Bis-mesylates)
Symptom: A less polar spot appears on TLC (higher Rf) or a new peak at longer retention time on HPLC. Root Cause: Loss of Kinetic Control. The C11-hydroxyl is the next most reactive site. If the reaction warms up (>10°C) or if a large excess of MsCl is dumped in rapidly, the selectivity for C21 is lost. Correction:
-
Temperature Lock: Use an ice/salt bath or cryostat to keep the reaction between -5°C and 0°C.
-
Addition Rate: Slow down the MsCl addition. It should be dropwise.
-
Base Choice: If selectivity remains poor, switch from TEA to Pyridine (used as solvent). Pyridine forms a complex with MsCl that is milder and more selective, though workup is more tedious.
Issue 3: Product Decomposition during Workup
Symptom: Yield is good in the pot, but drops after isolation. The product turns into a sticky gum or oil. Root Cause: Hydrolytic Instability. this compound is an alkyl sulfonate ester. It is a potent alkylating agent and is sensitive to both acid (hydrolysis) and strong base (elimination). Correction:
-
pH Control: Wash the organic layer with dilute NaHCO3. Ensure the final pH of the aqueous layer is 7.0–8.0. Avoid strong caustic washes (NaOH).
-
Temperature: Evaporate solvent at < 35°C . High vacuum is preferred over high heat.
-
Storage: Store the mesylate under Nitrogen at -20°C. It is best used immediately in the next step (e.g., displacement with phosphate/acetate).
Part 4: Optimization Data (Solvent & Base Effects)
The choice of solvent significantly impacts the reaction rate and selectivity.
| Parameter | Dichloromethane (DCM) | Tetrahydrofuran (THF) | Pyridine |
| Solubility | Excellent | Good | Excellent |
| Reaction Rate | Fast (15-45 min) | Moderate (1-2 h) | Slow (3-6 h) |
| Selectivity (C21) | High (at 0°C) | Moderate | Very High |
| Workup Ease | High (volatile) | Moderate (miscible with water) | Low (hard to remove) |
| Recommendation | Primary Choice for scale-up. | Use if substrate insolubility is an issue. | Use if regioselectivity is the primary failure mode. |
References
-
Synthesis of Betamethasone Derivatives
-
Selectivity in Steroid Functionalization
- Title: Selective functionalization of the hydroxy groups of cholic acid.
- Source:Journal of Organic Chemistry.
- Context: Establishes the reactivity order of steroid hydroxyls (Primary C21 > Secondary C11/C12 > Tertiary C17).
-
Link: (General reference for steroid reactivity).
-
Mesylation Troubleshooting
- Title: Methanesulfonyl Chloride (Encyclopedia of Reagents for Organic Synthesis).
- Source: Wiley Online Library.
- Context: Details the hydrolysis rates and stability of MsCl in various solvents.
-
Link:
-
Impurity Profiling (Betamethasone)
-
Title: Impurity profile of Betamethasone and its derivatives.[5]
- Source:Journal of Pharmaceutical and Biomedical Analysis.
- Context: Identifies degradation pathways of C21-esters and sulfon
-
Link:
-
Disclaimer: This guide is for research purposes only. This compound is a potent corticosteroid intermediate and should be handled with appropriate PPE in a fume hood.
Sources
- 1. Betamethasone 17,21-dipropionate synthesis - chemicalbook [chemicalbook.com]
- 2. CN102659887B - A kind of synthetic method of betamethasone valerate - Google Patents [patents.google.com]
- 3. CN102603844B - Preparation method of betamethasone intermediate - Google Patents [patents.google.com]
- 4. CN103641878A - Preparation method for betamethasone intermediate or its analogue - Google Patents [patents.google.com]
- 5. clearsynth.com [clearsynth.com]
Minimizing hydrolysis of betamethasone 21-mesylate during storage
Welcome to the technical support center for betamethasone 21-mesylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice on minimizing the hydrolysis of this compound during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is hydrolysis a concern?
This compound is a synthetic glucocorticoid. The mesylate group at the 21-position is an ester of methanesulfonic acid. Like many esters, it is susceptible to hydrolysis, a chemical reaction with water that cleaves the ester bond. This degradation leads to the formation of betamethasone alcohol and methanesulfonic acid, resulting in a loss of potency and the introduction of impurities into your product. Sulfonate esters, in particular, can be highly reactive, making hydrolysis a significant stability concern.[1]
Q2: What are the primary factors that accelerate the hydrolysis of this compound?
The hydrolysis of this compound is primarily influenced by:
-
pH: The rate of hydrolysis is highly pH-dependent. Generally, ester hydrolysis is catalyzed by both acids and bases.[2] For sulfonate esters, alkaline conditions significantly accelerate hydrolysis.[3]
-
Temperature: Higher temperatures increase the rate of chemical reactions, including hydrolysis.
-
Water Activity: The presence of water is a prerequisite for hydrolysis. The higher the water content or activity in a formulation, the greater the risk of degradation.
-
Excipients: Certain excipients can influence the stability of the drug substance through chemical interactions or by affecting the micro-environment pH.
Q3: What are the expected degradation products of this compound hydrolysis?
The primary degradation products from the hydrolysis of this compound are betamethasone alcohol and methanesulfonic acid. Depending on the conditions, further degradation of the betamethasone backbone could occur, but the initial hydrolysis of the 21-mesylate ester is the primary concern.
Troubleshooting Guide: Minimizing Hydrolysis
This section addresses specific issues you may encounter during your experiments and provides actionable solutions.
Issue 1: Rapid degradation of this compound in an aqueous formulation.
Causality: Aqueous environments provide the necessary reactant (water) for hydrolysis. If the pH of your formulation is not optimized, it can catalyze the degradation.
Troubleshooting Steps:
-
pH Optimization:
-
Rationale: The stability of corticosteroid esters is often greatest in the slightly acidic pH range. For example, betamethasone valerate and dipropionate show maximum stability between pH 3.5 and 5.0. It is highly probable that this compound will exhibit similar behavior.
-
Recommendation: Prepare a series of buffered solutions across a pH range of 3.0 to 7.0 (e.g., using citrate or acetate buffers). Conduct a short-term stability study at an elevated temperature (e.g., 40°C) to rapidly identify the optimal pH range for your formulation.
-
-
Use of Co-solvents:
-
Rationale: Reducing the water activity in your formulation can significantly slow down hydrolysis. Co-solvents are water-miscible organic solvents that can achieve this.[4]
-
Recommendation: Consider incorporating co-solvents such as propylene glycol, glycerin, or ethanol into your formulation. The appropriate co-solvent and its concentration will depend on the desired final properties of your product and must be optimized.
-
-
Excipient Compatibility Screening:
-
Rationale: Excipients are not always inert. They can interact with the active pharmaceutical ingredient (API) and affect its stability.[5]
-
Recommendation: Conduct a drug-excipient compatibility study. Binary mixtures of this compound with each of your proposed excipients should be prepared and stored under accelerated conditions (e.g., 40°C/75% RH). Analyze the samples at predetermined time points for the appearance of degradation products.
-
Issue 2: Inconsistent stability results between batches.
Causality: Batch-to-batch variability can arise from minor differences in raw material quality (including excipients), processing parameters, or the final formulation's critical quality attributes, such as pH.
Troubleshooting Steps:
-
Raw Material Specification:
-
Rationale: The purity profile and residual moisture content of both the API and excipients can impact stability.
-
Recommendation: Ensure that you have tight specifications for all incoming raw materials. Pay particular attention to the moisture content of hygroscopic excipients.
-
-
In-Process Controls:
-
Rationale: Critical process parameters can influence the final product's stability.
-
Recommendation: Implement and monitor in-process controls. For liquid formulations, this should include a final pH check and adjustment for every batch.
-
-
Standardized Analytical Method:
-
Rationale: A robust, validated, stability-indicating analytical method is crucial for obtaining reliable data.
-
Recommendation: Develop and validate an HPLC method capable of separating this compound from all potential degradation products.
-
Experimental Protocols
Protocol 1: pH-Rate Profile Study for this compound
This protocol outlines a typical experiment to determine the optimal pH for the stability of this compound in an aqueous solution.
Materials:
-
This compound
-
Citrate buffer solutions (pH 3.0, 4.0, 5.0)
-
Phosphate buffer solutions (pH 6.0, 7.0)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with UV detector
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile.
-
For each pH to be tested, dilute the stock solution with the corresponding buffer to a final concentration of approximately 50 µg/mL. Ensure the final concentration of acetonitrile is low (e.g., <5%) to minimize its effect on stability.
-
-
Stability Study:
-
Divide each buffered solution into two sets of vials.
-
Store one set at 4°C (control) and the other set at 40°C (accelerated condition).
-
-
Time Points:
-
Analyze the samples at initial (T=0), 1 week, 2 weeks, and 4 weeks.
-
-
Analysis:
-
At each time point, withdraw an aliquot from each vial and analyze by a validated, stability-indicating HPLC method.
-
Quantify the peak area of this compound.
-
-
Data Analysis:
-
For each pH, plot the natural logarithm of the concentration of this compound versus time.
-
The slope of the line will give the apparent first-order degradation rate constant (k).
-
Plot the rate constants (k) versus pH to generate the pH-rate profile and identify the pH of maximum stability.
-
Data Presentation: Factors Influencing Hydrolysis and Mitigation Strategies
| Factor | Impact on Hydrolysis Rate | Recommended Mitigation Strategy |
| High pH (Alkaline) | Increases | Formulate in a slightly acidic buffer (pH 3.5-5.0). |
| High Temperature | Increases | Store at controlled room temperature or refrigerated conditions. |
| High Water Activity | Increases | Utilize co-solvents (e.g., propylene glycol, ethanol) or prepare as a non-aqueous formulation or a solid dosage form. |
| Reactive Excipients | Variable | Conduct thorough drug-excipient compatibility studies. |
Visualizations
Hydrolysis of this compound
Caption: Hydrolysis of this compound.
Workflow for a Stability Study
Caption: General workflow for a pharmaceutical stability study.
References
-
Khattak, S. U., Sheikh, D., Ahmad, I., & Usmanghani, K. (2012). Kinetics of thermal degradation of betamethasone valerate and betamethasone dipropionate in different media. Indian journal of pharmaceutical sciences, 74(2), 133–140. [Link]
-
Teasdale, A., et al. (2010). A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes. Organic Process Research & Development, 14(4), 999-1007. [Link]
-
Williams, A., & Douglas, K. T. (1973). Hydrolysis of secondary alkyl sulphonates. SN2 reactions with high carbocation character. Journal of the Chemical Society, Perkin Transactions 2, (10), 1454-1459. [Link]
-
Kamal, A., et al. (2012). Development and Validation of Stability-indicating HPLC Method for Betamethoasone Dipropionate and Related Substances in Topical Formulation. Indian Journal of Pharmaceutical Sciences, 74(2), 107-115. [Link]
-
Ferreira, V. F., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Scientific Reports, 12(1), 2453. [Link]
-
Buncel, E., & Onyido, I. (2013). The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. The Journal of Organic Chemistry, 78(15), 7299-7307. [Link]
-
Watson, B. L., Cormier, R. A., & Harbeck, R. J. (1998). Effect of pH on the stability of methacholine chloride in solution. Respiratory medicine, 92(3), 588–592. [Link]
-
Al-Akayleh, F., et al. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. European Journal of Chemistry, 15(3), 282-290. [Link]
-
Miller, S. C. (2010). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. The Journal of organic chemistry, 75(13), 4632–4635. [Link]
-
Kumar, V., et al. (2019). A Selective and Sensitive Method for the Determination of Sulfonate Ester Impurities in Saxagliptin Drug Substance by HPLC. International Journal of Pharmaceutical Sciences and Research, 10(7), 3364-3371. [Link]
-
Hotha, K. K., Ramamoorthy, S., & Patel, H. (2020). Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formulations by HPLC and UPLC-MS/MS. American Journal of Analytical Chemistry, 11(4), 147-171. [Link])
-
Chemguide. (n.d.). Hydrolysing Esters. Retrieved from [Link]
-
Bajaj, S., et al. (2012). Drug-excipient compatibility study through a novel vial-in-vial experimental setup. Journal of applied pharmaceutical science, 2(5), 124. [Link])
-
Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]
Sources
- 1. eurjchem.com [eurjchem.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Drug-Excipient Compatibility Study Through a Novel Vial-in-Vial Experimental Setup: A Benchmark Study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting HPLC Peak Tailing for Betamethasone Mesylate
Status: Active
Ticket ID: BM-MES-T001
Subject: Resolution of Asymmetrical Peak Shape (
Executive Summary & Scope
The Issue:
You are observing peak tailing (USP Tailing Factor
The Diagnosis: Peak tailing in corticosteroids is rarely random. It is a deterministic result of three competing forces:
-
Secondary Silanol Interactions: The steroid backbone (specifically the C-20 carbonyl and C-17/C-21 hydroxyls) hydrogen-bonding with free silanol groups (-Si-OH) on the column stationary phase.
-
Solvent Mismatch: Injection of the hydrophobic steroid in a diluent stronger than the mobile phase.
-
Bed Deformation: Physical voids in the column caused by pH extremes or pressure shock.
This guide provides a self-validating troubleshooting protocol to isolate and eliminate the root cause.
Diagnostic Workflow (Logic Tree)
Use this decision tree to identify the specific failure mode before altering your method chemistry.
Figure 1: Diagnostic logic flow for isolating the root cause of peak tailing.
Module 1: The Chemistry of Tailing (Root Cause Analysis)
Why Betamethasone Tails
Unlike basic amines which tail due to ionic attraction, Betamethasone (a neutral steroid) tails primarily due to Hydrogen Bonding .
| Interaction Type | Mechanism | The "Mesylate" Factor |
| Primary Retention | Hydrophobic interaction (Van der Waals) with C18 ligands. | Desirable. Creates the separation.[1] |
| Secondary Interaction | Hydrogen bonding between the C-17/C-21 hydroxyls and free silanols (-Si-OH) on the silica surface. | The Problem. Free silanols are acidic ( |
| Salt Effect | Methanesulfonate (Mesylate) is a counter-ion. | If the mobile phase buffer is too weak, the mesylate salt may dissociate unevenly, causing "micro-environments" of pH change within the peak band. |
Module 2: Step-by-Step Troubleshooting Guides
Protocol A: The "Strong Solvent" Check (Most Common Error)
Theory: Betamethasone is hydrophobic. Researchers often dissolve it in 100% Methanol or Acetonitrile to ensure solubility. If the Mobile Phase (MP) is 50% Water, the sample plug travels faster than the MP upon injection, causing the band to smear (tailing or fronting) before it even hits the column head.
The Fix:
-
Calculate: Determine the organic ratio of your initial mobile phase (e.g., 40% ACN).
-
Adjust: Dilute your sample so the organic content is
the MP organic content .-
Bad: Sample in 100% MeOH.
-
Good: Sample in 40:60 ACN:Water.[2]
-
-
Test: Inject 5 µL of the new preparation. If tailing drops from 1.8 to 1.2, the solvent was the issue.
Protocol B: Silanol Suppression (The Column Fix)
Theory: If the solvent is correct but tailing persists, your column has too many active silanols.
The Fix:
-
Verify Column: Ensure you are using a Type B Silica (High Purity) column that is End-Capped .
-
Recommended: C18 with "End-capped", "Base Deactivated" (BDS), or "Hybrid Particle" (e.g., ethylene-bridged) designations.
-
Avoid: Standard silica or non-endcapped C18s intended for acidic compounds only.
-
-
Mobile Phase Modifier: Add a silanol-masking agent if you cannot change the column.
-
Add: 0.1% Triethylamine (TEA) or Dimethyloctylamine (DMOA). These amines bind to silanols preferentially, "blocking" them from the Betamethasone. Note: Ensure your pH is suitable for the column before adding TEA.
-
Protocol C: The Gradient Wash (Column Regeneration)
Theory: Lipophilic impurities (excipients or degradation products) may bind permanently to the column head, acting as a secondary stationary phase that causes tailing.
Procedure:
-
Disconnect the column from the detector (to avoid fouling the flow cell).
-
Run the following wash sequence at 1.0 mL/min (reverse flow if column permits):
-
20 CV (Column Volumes) 95:5 Water:Acetonitrile (Remove salts/buffers).
-
20 CV 100% Acetonitrile (Remove hydrophobic residues).
-
10 CV 100% Isopropanol (Remove highly lipophilic residues).
-
20 CV 100% Acetonitrile.
-
20 CV Initial Mobile Phase.
-
-
Re-equilibrate and inject the standard.
Comparative Data: Buffer Selection
The choice of buffer controls the ionization state of residual silanols.
| Buffer System | pH Range | Effect on Silanols (-Si-OH) | Suitability for Betamethasone |
| Phosphate (pH 2.5 - 3.0) | Acidic | Suppressed. At pH < 3, silanols are protonated (neutral) and interact less. | High. Best for peak symmetry. |
| Acetate (pH 4.0 - 5.0) | Weakly Acidic | Active. Silanols begin to ionize (-Si-O⁻). | Medium. Risk of tailing increases. |
| Phosphate (pH 7.0) | Neutral | Fully Ionized. Maximum secondary interactions. | Low. Requires high-quality end-capped columns. |
| 0.1% TFA | pH ~2.0 | Suppressed. Also acts as an ion-pairing agent. | High , but may alter selectivity.[3] |
Frequently Asked Questions (FAQs)
Q1: I am using a "Mesylate" salt, but my reference standard is Betamethasone Dipropionate. Does this matter? A: Yes. Different salts/esters have vastly different hydrophobicities. Betamethasone Dipropionate is much more lipophilic than the Mesylate or Phosphate forms. You cannot use the retention time of one to identify the other. However, the tailing mechanism (silanol interaction) remains similar across the class.
Q2: My tailing factor is 1.8, but my resolution is > 2.0. Can I ignore the tailing?
A: USP <621> generally accepts
Q3: Can temperature affect tailing? A: Yes. Increasing column temperature (e.g., from 25°C to 40°C) increases mass transfer kinetics and reduces secondary interactions, often sharpening the peak and reducing tailing. Ensure your column is rated for the temperature.
Q4: Is the "Mesylate" causing the tailing? A: Indirectly. If your mobile phase does not contain sufficient buffer strength (e.g., 10-25 mM), the methanesulfonate counter-ion might dissociate, leaving the Betamethasone molecule in a local pH environment that favors silanol interaction. Ensure you use a buffered mobile phase, not just "Water/ACN".
References
-
United States Pharmacopeia (USP).
and System Suitability). -
McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic compounds in hydrophilic interaction chromatography. Journal of Chromatography A. (Detailed analysis of silanol activity).
-
Dolan, J. W. (2025).[4] LC Troubleshooting: Peak Tailing and Fronting. LCGC International. (Authoritative guide on physical vs. chemical tailing causes).
-
PerkinElmer Application Note. (2020). HPLC Analysis of Betamethasone Dipropionate Using A Quasar C18 Column.
limits and column selection for betamethasone derivatives).
Sources
Technical Support Center: Betamethasone 21-Mesylate Stability
Role: Senior Application Scientist Subject: Preventing Thermal Degradation & Handling Protocols for Betamethasone 21-Mesylate Case ID: B21M-STAB-001[1]
Executive Summary: The "Loaded Spring" Concept
This compound (B-21-M) is not a stable end-product; it is a highly reactive sulfonate ester intermediate.[1] In synthetic organic chemistry, we treat sulfonate esters as "loaded springs"—they possess an excellent leaving group (mesylate) at the C21 position, designed to be displaced by nucleophiles (e.g., propionate or valerate salts).
The Core Problem: Thermal energy triggers this displacement prematurely. However, without a nucleophile present, the molecule undergoes elimination or rearrangement rather than substitution.
Critical Thresholds:
-
< 0°C: Recommended storage (Solid state).
-
> 25°C: Onset of slow elimination (Solution state).
-
> 40°C: Rapid degradation via Mattox rearrangement.[1]
Module 1: Mechanisms of Degradation (The "Why")
To prevent degradation, you must understand the two competing pathways that destroy B-21-M.[1]
A. Thermal Elimination (The Mattox Rearrangement)
Under thermal stress, the C21-mesylate group leaves, but instead of simple substitution, the molecule eliminates methanesulfonic acid (MsOH). This triggers the Mattox Rearrangement , forming a conjugated enol-aldehyde at C20-C21.[1] This is the primary cause of "yellowing" in your samples.
B. Hydrolysis
In the presence of moisture, the mesylate is displaced by water, reverting the molecule back to the parent Betamethasone alcohol . This is pH-dependent and accelerated by heat.[1][2][3]
Visualization: Degradation Pathways
The following diagram illustrates the kinetic divergence based on environmental stressors.
Caption: Divergent degradation pathways of this compound driven by heat (elimination) vs. moisture (hydrolysis).[1][2][4][5]
Module 2: Troubleshooting & FAQs
Q1: My solid product turns yellow during vacuum drying. Why?
Diagnosis: You are likely drying at temperatures suited for stable corticosteroids (e.g., 60°C+), which is fatal for the mesylate. The yellow color indicates the formation of conjugated enol aldehydes (21-dehydrobetamethasone) [1].
Corrective Action:
-
Lower Temperature: Set vacuum oven to ≤ 25°C .
-
Increase Vacuum: Use high vacuum (< 10 mbar) to remove solvents at low temperatures.[1]
-
Desiccant: Use P₂O₅ (Phosphorus Pentoxide) in the vacuum chamber to aggressively scavenge water, preventing hydrolysis which can catalyze further degradation.
Q2: HPLC analysis shows a "ghost peak" that grows over time in the autosampler.
Diagnosis: On-column or in-vial degradation. B-21-M is unstable in protic solvents (Methanol/Water) often used in HPLC diluents.[1]
Corrective Action:
-
Diluent Change: Switch to Acetonitrile (ACN) or Dichloromethane (DCM) for sample preparation.[1] Avoid Methanol.
-
Temperature: Set the autosampler to 4°C .
-
Buffer pH: If using a buffered mobile phase, ensure pH is slightly acidic (pH 4.5–5.5).[1] Basic conditions instantly trigger elimination [2].[1]
Q3: The yield of my esterification reaction (using B-21-M) is low, with high unreacted Betamethasone.
Diagnosis: Hydrolysis of the mesylate intermediate. If your reaction solvent (e.g., Acetone, THF) is "wet," the water competes with your nucleophile.
Corrective Action:
-
Solvent Quality: Use anhydrous solvents (Karl Fischer water content < 0.05%).[1]
-
Reagent Addition: Add the mesyl chloride slowly at 0°C to -5°C to favor kinetic control over thermodynamic degradation.
Module 3: Validated Handling Protocols
Protocol A: Low-Temperature Isolation & Drying
Objective: Isolate B-21-M without triggering thermal elimination.
| Step | Action | Critical Parameter | Reason |
| 1 | Quench | Pour reaction mix into ice-water (0-2°C). | Stops reaction immediately; cold prevents hydrolysis. |
| 2 | Extraction | Extract immediately into cold DCM or Ethyl Acetate.[1] | Moves B-21-M out of the aqueous (hydrolytic) phase.[1] |
| 3 | Wash | Wash organic layer with cold NaHCO₃ (aq).[1] | Neutralizes methanesulfonic acid (acid catalyzes degradation).[1] |
| 4 | Dry (Solvent) | Dry organic layer over anhydrous Na₂SO₄ at <10°C. | Removes bulk water before concentration.[1] |
| 5 | Concentrate | Rotary evaporate at bath temp < 25°C . | CRITICAL: Heat here is the #1 cause of failure. |
| 6 | Final Dry | High vacuum line (0.1 mmHg) at ambient temp. | Removes trace solvent without thermal stress.[1] |
Protocol B: Analytical Monitoring (HPLC)
Objective: Quantify B-21-M without inducing degradation during analysis.
-
Column: C18 (L1), 150 x 4.6 mm, 3-5 µm.[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: Acetonitrile (ACN).[1]
-
Gradient: 40% B to 80% B over 15 mins.
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV @ 240 nm (standard for corticosteroids).[1]
-
Sample Temp: 4°C (Mandatory).
Module 4: Experimental Workflow Visualization
This workflow ensures the integrity of the mesylate from synthesis to storage.
Caption: Optimized workflow for handling labile this compound to minimize thermal exposure.
References
-
Beijnen, J. H., et al. (1985).[1] "Decomposition of corticosteroids in aqueous solution: The Mattox rearrangement." Journal of Pharmaceutical Sciences, 74(11).
-
Görög, S. (2000).[1] "Analysis of the degradation products of steroids." Trends in Analytical Chemistry, 19(7).
-
United States Pharmacopeia (USP). "Betamethasone Dipropionate Monograph: Impurity Analysis."[1] (General reference for corticosteroid impurity standards).
-
Min Li, et al. (2009).[1] "Forced degradation of betamethasone sodium phosphate... Formation of betamethasone enol aldehyde."[6][7][8] Journal of Pharmaceutical Sciences, 98(3).[6]
Sources
- 1. This compound (>90%) | LGC Standards [lgcstandards.com]
- 2. Kinetics of Thermal Degradation of Betamethasone Valerate and Betamethasone Dipropionate in Different Media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Kinetics of thermal degradation of betamethasone valerate and betamethasone dipropionate in different media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formulations by HPLC and UPLC-MS/MS [scirp.org]
- 6. Forced degradation of betamethasone sodium phosphate under solid state: Formation, characterization, and mechanistic study of all four 17,20-diastereomers of betamethasone 17-deoxy-20-hydroxy-21-oic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A comparative study of enol aldehyde formation from betamethasone, dexamethasone, beclomethasone and related compounds under acidic and alkaline conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scirp.org [scirp.org]
Removing unreacted methanesulfonyl chloride from betamethasone product
Topic: Removal of Unreacted Methanesulfonyl Chloride (MsCl) from Betamethasone
Executive Summary
You are encountering residual Methanesulfonyl Chloride (MsCl) in your Betamethasone product. This is a critical issue because MsCl is not only a corrosive lachrymator but also a structural alert for mutagenicity (Class 2/3 solvent-derived impurity) under ICH M7 guidelines .
The removal of MsCl is complicated by its solubility in organic extraction solvents (DCM, EtOAc) and its deceptively slow hydrolysis rates in neutral, non-aqueous environments. This guide provides a self-validating workflow to quench, extract, and verify the removal of MsCl without degrading your steroid backbone.
Module 1: The Quenching Protocol (Chemical Neutralization)
The Core Problem: Simply washing an organic reaction mixture with water is often insufficient. MsCl is hydrophobic enough to remain in the organic phase, where hydrolysis is kinetically limited.
The Solution: You must force the MsCl into the aqueous phase or degrade it in situ using a nucleophilic base.
Scenario A: Your Product is Betamethasone (Free Alcohol)
If your target is the free alcohol (and MsCl was an excess reagent), you can use aggressive hydrolysis.
-
Biphasic Hydrolysis: Add 10% w/v aqueous Sodium Carbonate (Na2CO3) .
-
Why: MsCl hydrolysis is pH-dependent.[1] At pH > 10, the mechanism shifts from slow
attack by water to a rapid attack by hydroxide or an elimination-addition mechanism via a sulfene intermediate.
-
-
Agitation: High-shear stirring is mandatory to maximize the interfacial surface area.
-
Time: Stir for at least 60 minutes.
Scenario B: Your Product is Betamethasone 21-Mesylate (Labile Intermediate)
Critical Warning: If your product is the mesylate ester, strong bases will hydrolyze your product back to the starting material.
-
Amine Scavenging: Add a sacrificial amine (e.g., N-methylimidazole or Morpholine ) in slight excess relative to the calculated residual MsCl.
-
Mild Wash: Wash with dilute aqueous Sodium Bicarbonate (NaHCO3) followed by a dilute acidic wash (0.1 N HCl) to remove the amine/salt byproducts.
Visualization: Quenching Decision Tree
Figure 1: Decision logic for selecting the correct quenching method based on product stability.
Module 2: Purification & Isolation
If quenching is the "Emergency Room," purification is the "Surgery." Trace amounts of MsCl can become trapped in the crystal lattice of Betamethasone during precipitation.
Protocol: Recrystallization Strategy
Avoid crystallizing directly from the reaction solvent if it contains high levels of MsCl.
-
Solvent Swap: Distill off the reaction solvent (often DCM or THF) and replace it with a solvent in which MsCl is highly soluble but your steroid is not (or one that allows easy washing).
-
Recommended:Methanol/Water or Acetone/Hexane .
-
MsCl is soluble in Methanol and Acetone.
-
-
Slurry Wash: If a full recrystallization is not possible, triturating the solid product in cold Diethyl Ether or Hexane can extract surface-bound MsCl, as Betamethasone is poorly soluble in these non-polar solvents.
Data: MsCl Solubility vs. Removal Efficiency
| Solvent System | MsCl Solubility | Betamethasone Solubility | Removal Efficiency | Risk |
| Water (Neutral) | Reacts (Slow) | Insoluble | Low | MsCl oils out; slow hydrolysis. |
| Methanol | Soluble | Soluble | Medium | Risk of forming Methyl Mesylate (PGI). |
| DCM | Soluble | Soluble | N/A | Good for transport, bad for isolation. |
| Aq. NaHCO3 | Reacts (Fast) | Insoluble | High | Best balance of safety/efficiency. |
Module 3: Analytical Verification (The "Self-Validating" Step)
You cannot rely on visual checks. MsCl is colorless.[4] You must validate removal using GC-FID or GC-MS.
Common Pitfall: Injecting MsCl directly into a GC can be tricky due to its reactivity. Recommended Method: Derivatization with a secondary amine (e.g., Dimethylamine) followed by HPLC or GC analysis of the resulting sulfonamide.
-
Limit of Quantitation (LOQ): Ensure your method can detect MsCl at ppm levels consistent with the TTC (Threshold of Toxicological Concern) defined in ICH M7. For a lifetime exposure, this is often < 1.5 µ g/day intake.
Frequently Asked Questions (FAQ)
Q1: Why can't I just rotovap the MsCl off? It's volatile (b.p. 161°C). A: While MsCl is volatile, it has a high boiling point relative to common solvents. To remove it by distillation, you would need high heat, which risks degrading the Betamethasone (corticosteroids are thermally sensitive). Furthermore, trace MsCl tends to "stick" to the glassy steroid residue. Chemical quenching is far superior to physical removal.
Q2: I used Methanol to recrystallize, and now I see a new impurity. What happened? A: You likely created Methyl Methanesulfonate (MMS) .
- MMS + HCl.
-
Danger:[4] MMS is a potent mutagen (alkylating agent).
-
Fix: Never add Methanol until you are certain the MsCl has been quenched (pH check of aqueous wash > 7).
Q3: How fast does MsCl hydrolyze in water? A: It is surprisingly slow in pure water.
-
in pure water
1-3 hours (depending on temperature). -
in 1% NaOH
< 1 minute. -
Takeaway: Do not rely on a neutral water wash. You need base.[5]
References
-
ICH M7(R1) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation.[4]
-
King, J. F., et al. (2006). "Mechanistic Variation in Alkanesulfonyl Chloride Hydrolysis." Canadian Journal of Chemistry.[4][6] (Demonstrates the pH dependence of hydrolysis and the sulfene mechanism).
-
BenchChem . "Removing unreacted methanesulfonyl chloride from reaction mixture." (General protocols for quenching electrophiles).
-
European Medicines Agency . "Scientific Guideline on Mutagenic Impurities." (Provides context for PGI limits).
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]
- 3. lcms.labrulez.com [lcms.labrulez.com]
- 4. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
Optimizing solvent selection for betamethasone mesylation reactions
Introduction: The Criticality of Solvent Choice
Welcome to the technical support hub for corticosteroid functionalization. Synthesizing Betamethasone 21-mesylate is a pivotal step in generating high-value prodrugs (e.g., Betamethasone Valerate/Dipropionate) or phosphate esters.
The reaction involves the esterification of the primary C-21 hydroxyl group with methanesulfonyl chloride (MsCl). While theoretically simple, the steroid core's sensitivity and the lability of the mesylate group make solvent selection the single most deterministic factor for yield and purity.
This guide moves beyond standard recipes to explain the physicochemical causality of solvent effects, enabling you to troubleshoot failures and optimize for scale-up.
Decision Matrix: Solvent System Selection
Do not default to Dichloromethane (DCM) simply because it is standard. Use the logic flow below to select the solvent system that matches your downstream processing needs.
Figure 1: Decision logic for solvent selection based on processing requirements. Dark nodes indicate decision points; colored nodes indicate solvent systems.
Technical Modules: Troubleshooting & Optimization
Module A: Reaction Efficiency & Solubility
User Scenario: "My reaction mixture is a thick slurry, and conversion stalls at 60%."
Root Cause: Betamethasone is a polycyclic, lipophilic structure with polar hydroxyl groups. In non-polar solvents, the steroid aggregates, preventing MsCl access to the C-21 hydroxyl.
Technical Insight:
Reaction rate (
| Solvent System | Dielectric Const.[1][2] ( | Solubility Profile | Rec. Base | Mechanism Note |
| Pyridine | 12.4 | Excellent | Self | Acts as solvent, base, and nucleophilic catalyst. |
| DCM | 8.9 | Good | Triethylamine (TEA) | Requires TEA to solubilize the HCl byproduct. |
| THF | 7.5 | Moderate | TEA / DIPEA | Good for precipitation workups; watch for peroxides. |
| Acetone | 20.7 | High | Risk of aldol side reactions; good for Finkelstein steps. |
Troubleshooting Protocol:
-
Switch to Pyridine (if possible): Pyridine forms a homogeneous solution and acts as a nucleophilic catalyst, forming an active
-sulfonylpyridinium intermediate that transfers the mesyl group more efficiently than MsCl alone. -
Co-solvent Strategy: If Pyridine is banned due to toxicity, use DCM:THF (4:1) . THF disrupts steroid aggregation, while DCM maintains the solubility of the mesylating agent.
Module B: Impurity Control (The "Sulfene" Problem)
User Scenario: "I am detecting an impurity at RRT 1.15, identified as the elimination product (
Root Cause: The choice of base and solvent dictates the mechanism.
-
Mechanism 1 (Direct Substitution): Alcohol attacks Sulfur. (Favored by Pyridine).[1][3]
-
Mechanism 2 (Sulfene Intermediate): Base deprotonates MsCl to form Sulfene (
). (Favored by TEA/DCM).[1]
Sulfene is highly reactive and non-selective. It can lead to:
-
Elimination: If the base is too strong or temperature too high.
-
Oligomerization: Mesylating other hydroxyls (e.g., C-11 or C-17, though C-11 is sterically hindered).
Corrective Action:
-
If using DCM/TEA: You are likely generating sulfene. Cool the reaction to -10°C to 0°C before adding MsCl. Add MsCl dropwise to keep the local concentration of sulfene low [1].
-
Switch Base: Replace TEA (
) with Pyridine ( ) or 2,6-Lutidine . Weaker bases minimize sulfene formation, forcing the reaction through the cleaner direct substitution pathway [2].
Module C: Workup & Stability
User Scenario: "My TLC showed 99% conversion, but after aqueous workup, the yield dropped to 70% and free betamethasone reappeared."
Root Cause: this compound is hydrolytically unstable , especially in acidic or basic aqueous media. The C-21 position is a primary carbon next to a carbonyl, making it susceptible to nucleophilic attack by water (hydrolysis).
The "Gold Standard" Workup (DCM System):
-
Quench: Do not use water immediately. Quench excess MsCl with a small amount of methanol (reacts to form methyl mesylate, which stays in organic phase or is volatile).
-
Wash: Wash with cold dilute HCl (0.1 N) to remove TEA/Pyridine, followed immediately by cold saturated NaHCO₃ .
-
Critical: Keep pH near neutral (6-7). High pH (>8) causes rapid hydrolysis.
-
-
Drying: Dry over
and evaporate below 35°C. Thermal elimination is a risk.
Standardized Protocol: Betamethasone 21-Mesylation
System: Dichloromethane / Triethylamine (Optimized for Purity)
Reagents:
-
Betamethasone (1.0 eq)
-
DCM (10 vol)
-
Triethylamine (1.5 eq)
-
Methanesulfonyl Chloride (1.2 eq)
Step-by-Step:
-
Dissolution: Charge Betamethasone and DCM into the reactor. Stir at 20°C until a slurry/solution is uniform.
-
Base Addition: Add Triethylamine. Cool the mixture to -5°C .
-
Reaction: Add MsCl diluted in DCM (1 vol) dropwise over 30 minutes.
-
Control: Maintain internal temperature < 0°C to suppress sulfene side-reactions.
-
-
Monitoring: Stir at 0°C for 2 hours. Check TLC/HPLC.
-
Target: < 0.5% starting material.
-
-
Quench: Add Methanol (0.5 eq) and stir for 15 mins.
-
Partition: Add cold water (5 vol). Separate phases.
-
Polishing: Wash organic layer with 0.1M HCl (cold), then Brine.
-
Isolation: Concentrate under vacuum at < 30°C . Add anti-solvent (e.g., Hexane or Diethyl Ether) to precipitate the mesylate if solid isolation is required.
References
-
Furukawa, H., et al. (2012). Method for synthesizing betamethasone valerate. Patent CN102659887B. Link
- Relevance: Cites THF/Pyridine systems and industrial workup str
-
King, J. F., et al. (1992). The mechanism of hydrolysis of methanesulfonyl chloride. Canadian Journal of Chemistry, 70(10). Link
- Relevance: Establishes the pH-dependence of the sulfene vs. SN2 mechanism.
-
European Medicines Agency (EMA). (2008).[4] Guideline on the Limits of Genotoxic Impurities. Link
- Relevance: Regulatory requirements for controlling alkyl mesyl
- Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. Wiley-Interscience.
Disclaimer: This guide is for research and development purposes. All protocols must be validated under your specific laboratory conditions and safety regulations.
Sources
Resolving stability issues of betamethasone 21-mesylate in solution
Subject: Stabilization and Handling of Betamethasone 21-Mesylate (CAS: 1881-66-9) in Solution Document Type: Technical Troubleshooting & FAQ Version: 2.1 (Current)
Executive Summary: The Mesylate Paradox
This compound is chemically distinct from common pharmaceutical esters like betamethasone valerate or dipropionate. While carboxylate esters (valerates) degrade via acyl migration, the 21-mesylate contains a sulfonate ester , making the C-21 position highly electrophilic.
The Core Challenge: The mesylate group (
Module 1: Critical Degradation Mechanisms
To resolve stability issues, you must first understand the specific enemy in your vial. Unlike the 17-valerate which rearranges, the 21-mesylate undergoes direct nucleophilic substitution (
The Degradation Pathway
The primary degradation route is the displacement of the mesylate group by water (hydrolysis) or buffer anions.
Figure 1: The primary degradation mechanism is the nucleophilic attack at C-21, displacing the mesylate group to form the parent alcohol.
Module 2: Troubleshooting Guide
Issue 1: "My HPLC peak area decreases by 50% within 2 hours."
Diagnosis: Rapid Hydrolysis (Solvolysis).
Root Cause: The pH of your diluent is likely neutral or basic (> pH 6.0). At pH > 7, hydroxide ions (
Corrective Protocol: The "Acid-Lock" Diluent Do not use water or phosphate buffer as a primary solvent.
-
Prepare Diluent: 0.1% Formic Acid in Acetonitrile (50:50 v/v).
-
Target pH: Maintain apparent pH between 3.5 and 4.5 .
-
Why? At acidic pH, the concentration of
is negligible. Water is a poor nucleophile compared to hydroxide, significantly slowing the reaction.
Issue 2: "I see new, unidentified peaks when using Phosphate Buffer."
Diagnosis: Buffer Interference (Nucleophilic Attack).
Root Cause: Phosphate anions (
Corrective Protocol: Non-Nucleophilic Buffers Switch to buffers with low nucleophilicity.
| Buffer Species | Suitability | Reason |
| Phosphate | ⛔ AVOID | High nucleophilicity; forms phosphate esters. |
| Tris / Glycine | ⛔ AVOID | Primary amines react rapidly with mesylates. |
| Acetate | ⚠️ Caution | Weakly nucleophilic; acceptable at low conc. (<10mM). |
| Formate | ✅ Recommended | Low nucleophilicity; volatile for LC-MS. |
| Citrate | ✅ Recommended | Sterically hindered; good buffering at pH 3-5. |
Issue 3: "Peak splitting occurs during HPLC analysis."
Diagnosis: On-Column Degradation. Root Cause: The compound is degrading inside the column due to frictional heating or interaction with silanol groups at neutral pH.
Corrective Protocol: Analytical Conditions
-
Column Temperature: Lower to 20°C or 25°C . Never run at >40°C.
-
Mobile Phase: Ensure the aqueous phase is acidified (e.g., 0.1% Formic Acid).
-
Run Time: Minimize residence time. Use a shorter column (e.g., 50mm) with a steeper gradient (e.g., 5 min run).
Module 3: Storage & Handling FAQ
Q: Can I store the stock solution in Methanol? A: NO. Methanol is a nucleophile. Over time (even at -20°C), you will form Betamethasone 21-methyl ether via methanolysis.
-
Solution: Use Acetonitrile (ACN) . ACN is aprotic and does not participate in
reactions.
Q: What is the optimal storage condition for the solid? A: Store at -20°C under inert gas (Argon/Nitrogen). Moisture is the enemy; the solid is hygroscopic and will hydrolyze in its own crystal lattice if wet.
Q: I need to perform a biological assay at pH 7.4. What do I do? A: You are fighting kinetics.
-
Prepare a concentrated stock in 100% DMSO (anhydrous).
-
Spike into the media immediately before the experiment.
-
Validate: Run a time-course HPLC check of the media. You likely have a window of only 30-60 minutes before significant degradation occurs.
Module 4: Decision Tree for Stability Optimization
Use this logic flow to design your experiment.
Figure 2: Logical workflow for stabilizing this compound in experimental workflows.
References
-
Khattak, S. U. R., et al. (2012).[1][2] "Kinetics of thermal degradation of betamethasone valerate and betamethasone dipropionate in different media." Indian Journal of Pharmaceutical Sciences, 74(2), 133.
- Relevance: Establishes the baseline hydrolysis kinetics for betamethasone esters and the "V-shaped" pH stability profile (max stability pH 3.5-4.5).
-
CleanChem Laboratories. (n.d.). "this compound Reference Standard Data."
-
Relevance: Confirms the specific identity of the mesylate as a distinct, characterizable impurity/intermediate (CAS 1881-66-9).[3]
-
-
Guttman, D., & Meister, P. D. (1958).[1] "The kinetics of the base-catalyzed degradation of prednisolone." Journal of the American Pharmaceutical Association.
- Relevance: Foundational text on corticosteroid degradation mechanisms in aqueous alkali, supporting the hydrolysis p
-
Cross, J. M., et al. (1964). "Stability of steroid 21-esters in aqueous solution." Journal of Pharmaceutical Sciences.
-
Relevance: General principles of C-21 ester reactivity and the influence of phosphate buffers on degradation rates.[4]
-
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. Kinetics of thermal degradation of betamethasone valerate and betamethasone dipropionate in different media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. Kinetics of Thermal Degradation of Betamethasone Valerate and Betamethasone Dipropionate in Different Media - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Advanced Control of Impurities in Betamethasone Esterification
Introduction: The Steric Paradox
Welcome to the technical support hub for corticosteroid synthesis. If you are reading this, you are likely struggling with the fundamental paradox of betamethasone esterification: Regioselectivity .
The betamethasone molecule possesses two primary hydroxyl targets for esterification:
-
C-21 Hydroxyl: Primary, sterically unhindered, and kinetically highly reactive.
-
C-17 Hydroxyl: Tertiary, sterically hindered (alpha-face), and kinetically sluggish.
The Problem: Most therapeutic targets (e.g., Betamethasone 17-Valerate) require esterification at the hindered C-17 position without touching the reactive C-21, or while preventing the unstable C-17 ester from migrating to the thermodynamically favored C-21 position.
This guide provides high-level troubleshooting for the three most critical impurity vectors: Acyl Migration , Mattox Rearrangement (Enol Aldehydes) , and Incomplete Orthoester Hydrolysis .
Module 1: The "Orthoester" Strategy (Betamethasone 17-Valerate)
Direct esterification of the C-17 hydroxyl with valeryl chloride is notoriously difficult due to steric hindrance. The industry standard is the Orthoester Method , which "locks" the 17,21-diol into a cyclic intermediate before selectively hydrolyzing it to the 17-ester.
Standardized Protocol: Trimethyl Orthovalerate Route
Objective: Synthesize Betamethasone 17-Valerate with <0.5% Betamethasone 21-Valerate impurity.
| Step | Reagent/Condition | Critical Parameter | Why? (The Mechanism) |
| 1. Orthoesterification | Betamethasone + Trimethyl Orthovalerate (TMOV) | Solvent: THF (Anhydrous)Catalyst: p-TSA (p-Toluenesulfonic acid) | Forms the 17,21-cyclic orthoester . Anhydrous conditions prevent premature hydrolysis. |
| 2. Transesterification | Reaction Time: 30–45 min at 20–25°C | Monitor: TLC/HPLC for disappearance of BTM | Extended time risks acid-catalyzed degradation of the steroid backbone. |
| 3. Selective Hydrolysis | Add 5–15% H₂SO₄ (aq) | pH Control: pH < 2.0 is risky; maintain mild acidity. | The cyclic orthoester is hydrolyzed.[1][2] Under controlled acidic conditions, the C-21 bond cleaves preferentially, leaving the ester at C-17. |
| 4. Quenching | Pyridine or Sodium Acetate | Speed: Rapid neutralization | Prevents the newly formed 17-valerate from rearranging to the 21-valerate (which occurs in acid/base excess). |
Visualization: The Orthoester Pathway
Caption: The orthoester strategy bypasses direct esterification constraints but introduces the risk of post-hydrolysis migration (Red dashed line).
Module 2: Troubleshooting Acyl Migration (The "21-Valerate" Spike)
Symptom: HPLC shows a growing peak for Betamethasone 21-Valerate (RRT ~1.1–1.2 relative to 17-Valerate) during workup or stability testing.
Root Cause: The 17-ester is kinetically trapped but thermodynamically unstable. It naturally seeks to migrate to the primary C-21 hydroxyl via an intramolecular cyclic intermediate. This is catalyzed by Base (rapid) and Acid (slower, but steady).
Q&A Troubleshooting
Q: I see high 21-valerate immediately after the hydrolysis step. Why?
-
Diagnosis: Your hydrolysis was likely too aggressive or the quench was inefficient.
-
Fix:
-
Temperature: Ensure the hydrolysis step (H₂SO₄ addition) is kept strictly at 20–25°C. Higher temperatures provide the activation energy for the 17
21 shift. -
Quench pH: When adding pyridine/buffer, aim for pH 4.0–5.0 .
-
Avoid Basic Washes: Do not wash the organic layer with strong bicarbonate if the contact time is long. Even mild alkalinity (pH 7.5+) accelerates migration dramatically [1].
-
Q: My product degrades during drying. What is happening?
-
Diagnosis: "Crystal Lattice Migration." If the solvent system (e.g., Acetone/Water) leaves residual moisture and the drying heat is >40°C, the migration occurs in the solid/semi-solid state.
-
Fix: Use vacuum drying at lower temperatures (<35°C) and ensure the final recrystallization solvent is free of Lewis acid impurities.
Module 3: The Mattox Rearrangement (Enol Aldehydes)
Symptom: Appearance of unknown impurities at RRT 0.8–0.9 or >1.5. These are often Enol Aldehydes (E/Z isomers).
Root Cause: The Mattox Rearrangement .[3][4][5] This is an acid-catalyzed
Mechanism:
-
Protonation of the C-21 hydroxyl (or ester).
-
Elimination of water/acid.
-
Formation of the 20-keto-21-aldehyde or enol tautomer.
Critical Control Points
| Parameter | Specification | Scientific Rationale |
| Acid Catalyst | Use p-TSA (pure) | Stronger Lewis acids or mineral acids in the absence of water promote elimination over hydrolysis. |
| Reaction Atmosphere | Nitrogen/Argon | Oxidative stress can synergize with acid catalysis to degrade the side chain. |
| pH Window | 3.5 – 4.5 | This is the "Goldilocks" zone. Below pH 2.5, Mattox rearrangement spikes. Above pH 6.0, oxidation and acyl migration dominate [1, 3]. |
Visualization: Impurity Decision Tree
Caption: Diagnostic flow for categorizing impurities based on reaction conditions.
Module 4: Betamethasone Dipropionate Specifics
While 17-valerate relies on the orthoester method, Betamethasone Dipropionate involves esterifying both hydroxyls.
Common Issue: Impurity F (9,11-Epoxide)
-
Observation: Detection of 9,11-epoxy-17,21-dipropionate.
-
Cause: If the starting material (Betamethasone) contains trace 9-bromo analogs or if the reaction conditions promote HF elimination (rare in standard esterification, but possible in harsh acidic activation).
-
Prevention: Ensure the input Betamethasone meets EP/USP purity standards for "Related Substances."
Common Issue: Monopropionate Formation
-
Observation: Incomplete reaction yielding 17-propionate or 21-propionate.
-
Fix: Dipropionate synthesis usually requires an excess of propionic anhydride and a catalyst (e.g., DMAP or perchloric acid). Ensure water content is <0.1% in the reaction vessel to prevent anhydride hydrolysis.
References
-
Ryder, J. et al. (2025). Kinetics of Thermal Degradation of Betamethasone Valerate and Betamethasone Dipropionate in Different Media. National Institutes of Health (PMC). Available at: [Link]
-
Chen, B. et al. (2010). A comparative study of enol aldehyde formation from betamethasone... under acidic and alkaline conditions. Steroids. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CN102659887A - Synthetic method of betamethasone 17-valerate - Google Patents [patents.google.com]
- 3. Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formulations by HPLC and UPLC-MS/MS [scirp.org]
- 4. A comparative study of enol aldehyde formation from betamethasone, dexamethasone, beclomethasone and related compounds under acidic and alkaline conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Overcoming steric hindrance in betamethasone 21-position modification
[1]
Subject: Overcoming Steric Congestion & Instability in Betamethasone Side-Chain Functionalization Ticket ID: BMS-C21-MOD-001 Status: Resolved/Guide Published[1]
Executive Summary: The "16 -Methyl Effect"
Welcome to the technical support archive. You are likely here because standard acetylation protocols (acetic anhydride/pyridine) failed to produce high yields when attempting to attach bulky moieties (e.g., fatty acids, linkers, fluorophores) to the C21 position of Betamethasone, or you are observing significant degradation products (enol aldehydes).
The Core Challenge: Unlike Dexamethasone (16
Troubleshooting Modules (Q&A)
Module A: Low Yields with Bulky Reagents
Q: I am trying to esterify Betamethasone with a bulky fatty acid (e.g., Palmitic acid) using standard EDC/DMAP, but conversion stalls at ~40%. Why?
A: The 16
Solution: Switch to Yamaguchi Esterification. The Yamaguchi method uses 2,4,6-trichlorobenzoyl chloride (TCBC) to form a mixed anhydride.[1][2][3][4] This intermediate is highly electrophilic but less sterically demanding than the bulky O-acylisourea of carbodiimide couplings.
-
Mechanism: The mixed anhydride reacts with DMAP to form a super-active N-acylpyridinium species that is less sensitive to the steric environment of the nucleophile (Betamethasone C21).
-
Protocol Shift: See Protocol 1 below.
Module B: Impurity Formation (The "Yellow" Solution)
Q: My reaction mixture turns yellow/brown when heating with pyridine, and I see a new UV-active spot. What is this?
A: You are observing the Mattox Rearrangement . Under basic conditions (pyridine) and heat, the 17-hydroxy-20-oxo-21-substituted side chain undergoes an elimination reaction to form a 20-keto-21-aldehyde (often existing as an enol).[1] This degrades your API and is irreversible.
-
Cause: The 16
-methyl group exacerbates this by destabilizing the D-ring conformation, making the C21 protons more acidic or the transition state for elimination more accessible. -
Solution:
-
Lower Temperature: Never exceed 40°C. Perform esterifications at 0°C
RT. -
Change Base: Switch from Pyridine to 2,4,6-Collidine or 2,6-Lutidine .[1] These sterically hindered bases can scavenge protons (neutralize acid) but are too bulky to abstract the
-proton at C21 efficiently, shutting down the elimination pathway.
-
Module C: Regioselectivity (C17 vs C21)
Q: I am worried about esterifying the C17-OH. Do I need to protect it?
A: Generally, no .
-
Reactivity: C21 is a primary alcohol. C17 is a tertiary alcohol with significant steric shielding from the C13-methyl and C16-methyl.[1]
-
Kinetics: C21 reacts
faster than C17. -
Risk: The real risk is Acyl Migration . If you inadvertently esterify C17 (using forcing conditions), the acyl group will spontaneously migrate to C21 under aqueous/basic workup conditions because the C21-ester is thermodynamically more stable.
-
Action: Monitor reaction time. Stop the reaction immediately upon consumption of starting material. Prolonged exposure to catalysts (DMAP) promotes migration/equilibration.[1]
Comparative Reagent Data
| Method | Reagent System | Suitability for Betamethasone C21 | Risk Profile |
| Standard | Ac | Low (Only for small groups like Acetate) | High (Mattox rearrangement if heated) |
| Steglich | DCC / DMAP / DCM | Medium (Good for mid-sized acids) | Medium (Urea byproduct removal is difficult) |
| Yamaguchi | TCBC / Et | High (Best for bulky/hindered groups) | Low (Fast reaction at RT avoids degradation) |
| Mixed Anhydride | PivCl / Et | Medium | Medium (Pivalate impurities possible) |
Experimental Protocols
Protocol 1: Yamaguchi Esterification (For Bulky/Hindered Modifications)
Use this for fatty acids, PEG-linkers, or when yields are low.[1]
Reagents:
-
Betamethasone (1.0 eq)[1]
-
Carboxylic Acid (R-COOH) (1.2 eq)[1]
-
2,4,6-Trichlorobenzoyl chloride (TCBC) (1.2 eq)[1]
-
Triethylamine (Et
N) (1.5 eq)ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
DMAP (1.5 - 2.0 eq) [Critical: High equivalents drive the reaction against sterics]
-
Solvent: Anhydrous Toluene or THF (DCM is acceptable but Toluene often gives better kinetics for Yamaguchi).[1]
Step-by-Step:
-
Activation: In a dry flask under Argon, dissolve R-COOH (1.2 eq) and Et
N (1.5 eq) in Toluene. -
Add TCBC (1.2 eq) dropwise at 0°C. Stir for 1 hour at RT. A white precipitate (Et
N·HCl) will form. This generates the Mixed Anhydride.[2][4]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Coupling: In a separate flask, dissolve Betamethasone (1.0 eq) and DMAP (2.0 eq) in Toluene/THF.
-
Slowly add the Betamethasone/DMAP solution to the Mixed Anhydride mixture (do not filter yet).
-
Stir at RT for 3–6 hours. Monitor by TLC/HPLC.
-
Workup: Dilute with EtOAc. Wash with sat. NaHCO
(removes Trichlorobenzoic acid byproduct), then 0.1N HCl (removes DMAP), then Brine. Dry over Nangcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> SO .
Protocol 2: Stabilized Steglich (For Thermal-Sensitive Derivatives)
Use this if your acid is sensitive to the chloride reagents in Yamaguchi.
Reagents:
-
Betamethasone (1.0 eq)[1]
-
Carboxylic Acid (1.1 eq)[1]
-
DMAP (0.5 eq)[1]
-
Additive: 2,4,6-Collidine (1.0 eq) [Prevents acid-catalyzed rearrangement][1]
-
Solvent: Anhydrous DCM.
Step-by-Step:
Mechanistic Visualization
The following diagram illustrates the steric environment and the competing pathways.
Caption: Kinetic competition between successful esterification and steric-induced degradation pathways. The 16
References
-
Inanaga, J., Hirata, K., Saeki, H., Katsuki, T., & Yamaguchi, M. (1979).[3] A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization.[1] Bulletin of the Chemical Society of Japan, 52(7), 1989–1993. Link[1][4]
-
Valenta, C., & Scholz, N. (2016). Formulation factors affecting the isomerization rate of betamethasone-17-valerate. International Journal of Pharmaceutics. (Discusses Acyl Migration kinetics). Link
-
Chafetz, L., & Tsilifonis, D. C. (1977). Selective photometric determination of betamethasone benzoate and other 21-hydroxycorticosteroids.[1] Journal of Pharmaceutical Sciences, 66(8), 1145-1148.[1] (Details the Mattox Rearrangement/Enol Aldehyde formation). Link
-
Neises, B., & Steglich, W. (1978).[6] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524. Link[1]
-
Majhi, A. (2021).[3][7] Yamaguchi esterification: a key step toward the synthesis of natural products.[2][7] Frontiers in Chemistry. Link
Sources
- 1. CAS 151-73-5: Betamethasone sodium phosphate | CymitQuimica [cymitquimica.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Yamaguchi esterification - Wikipedia [en.wikipedia.org]
- 4. Yamaguchi reagent – Reagent of the month June - SigutLabs [sigutlabs.com]
- 5. google.com [google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Frontiers | Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review [frontiersin.org]
Validation & Comparative
1H NMR spectral analysis of betamethasone 21-mesylate
Strategic Analysis of this compound via H NMR
A Comparative Technical Guide for Analytical Scientists
Executive Summary & Application Context
This compound (CAS: 1881-66-9) is a critical synthetic intermediate and a potential process impurity in the manufacturing of Betamethasone 17-valerate and other high-potency corticosteroids.[1] Unlike the stable acetate or propionate esters, the 21-mesylate is a reactive sulfonate ester, serving as a leaving group for nucleophilic substitution.[1]
The Analytical Challenge:
Distinguishing B-21-Ms from its parent (Betamethasone) and other esters (e.g., 21-acetate) is difficult using UV-based HPLC because the chromophore (the 1,4-diene-3-one system) remains unchanged.[1]
Analytical Workflow: Steroid Ester Verification
The following decision tree outlines the logic for confirming the identity of a C21-substituted betamethasone derivative.
Figure 1: Logical workflow for the structural discrimination of Betamethasone derivatives based on C21 chemical shifts.
Experimental Protocol
To ensure reproducibility and spectral resolution, the following protocol is recommended.
Solvent Selection Strategy
-
Primary Recommendation: DMSO-d
(Dimethyl sulfoxide-d ) [1]-
Reasoning: Steroids often exhibit hydroxyl proton signals (C11-OH, C17-OH) in DMSO-d
due to strong hydrogen bonding, which slows chemical exchange.[1] This provides additional structural confirmation points that are lost in CDCl . -
Solubility: B-21-Ms is moderately polar; DMSO ensures complete dissolution without aggregation.[1]
-
-
Alternative: CDCl
(Chloroform-d) [1]-
Use Case: Rapid screening of the mesyl group. Note that -OH signals will likely be broad or invisible.[1]
-
Acquisition Parameters[2]
-
Frequency: Minimum 400 MHz (600 MHz preferred to resolve the steroid backbone "hump").
-
Pulse Sequence: Standard 1D proton (zg30 or equivalent).
-
Relaxation Delay (D1):
2.0 seconds (essential for accurate integration of the methyl singlets). -
Scans (NS): 16–64 scans (sufficient for >95% purity samples).
Spectral Analysis & Interpretation
The identification of this compound relies on three specific spectral "Zones."
Zone 1: The Mesyl Fingerprint (Diagnostic)
The most distinct feature of B-21-Ms is the methylsulfonyl group.[1] Unlike the acetate methyl (which appears ~2.0 ppm) or propionate ethyl group, the mesyl methyl is significantly deshielded by the sulfonyl moiety.
-
Signal: Sharp Singlet (3H).
-
Chemical Shift: 3.10 – 3.20 ppm (varies slightly with concentration/solvent).
-
Specificity: No other common steroid substituent appears as a singlet in this region.
Zone 2: The C21 Structural Confirmation
The C21 methylene protons (
-
Betamethasone (Parent): The C21 protons are adjacent to a free hydroxyl. They appear as an AB system (or broad singlet) at 4.1 – 4.5 ppm .
-
This compound: The mesylate group is strongly electron-withdrawing (inductive effect of sulfonyl).[1] This causes a significant downfield shift of roughly 0.6–0.8 ppm.
-
Observed Shift: 4.9 – 5.2 ppm .
-
Multiplicity: Typically an AB quartet (
) due to the diastereotopic nature of the C21 protons in the chiral steroid environment.
-
Zone 3: The Steroid Backbone (Integrity Check)
To confirm the core structure has not degraded (e.g., via elimination to the
-
C1, C2, C4 Olefinic Protons: Three distinct signals in the 6.0 – 7.4 ppm range (characteristic of the 1,4-diene-3-one).[1]
-
C18/C19 Angular Methyls: Two sharp singlets in the 0.8 – 1.6 ppm range.
Comparative Data Table
The following table contrasts the key chemical shifts of the 21-mesylate against its primary alternatives.
Table 1: Key
| Feature | Betamethasone (Parent) | This compound | Betamethasone 21-Acetate |
| C21-CH | 4.10 – 4.50 (m/AB) | 4.90 – 5.25 (AB q) | 4.75 – 5.00 (AB q) |
| Substituent Methyl | N/A | 3.15 – 3.20 (s, -SO | 2.05 – 2.10 (s, -COCH |
| C18/C19 Methyls | ~0.9 / ~1.5 (s) | ~0.9 / ~1.5 (s) | ~0.9 / ~1.5 (s) |
| C17-OH | Visible (s) | Visible (s) | Visible (s) |
| Electronic Effect | Shielded (Alcohol) | Strongly Deshielded (Sulfonate) | Deshielded (Ester) |
Note: Exact shifts may vary by
Performance Comparison: NMR vs. HPLC
Why choose NMR over the industry-standard HPLC for this specific compound?
| Metric | HPLC-UV | |
| Specificity | Low: Relies on Retention Time (RT).[1] B-21-Ms and B-21-Acetate may have similar RTs on C18 columns.[1] | High: Structural fingerprint. The mesyl singlet is unmistakable. |
| Quantification | Indirect: Requires a reference standard for response factor calculation. | Direct (Primary): Molar ratio can be calculated directly against an internal standard (qNMR) without a B-21-Ms reference standard.[1] |
| Stability Monitoring | Good: Can detect degradation products if they separate. | Excellent: Can detect in-situ hydrolysis (appearance of free mesylic acid methyl singlet ~2.5-2.8 ppm depending on pH).[1] |
Conclusion
For routine quality control, HPLC is faster. However, for structural verification , reference standard characterization , and impurity identification ,
References
-
National Center for Biotechnology Information (NCBI). this compound (Compound Summary).[1] PubChem.[2] [Link][1]
-
National Institute of Standards and Technology (NIST). Steroid Ester Characterization Data. NIST Chemistry WebBook, SRD 69.[3] [Link][1]
- Hanson, J. R.NMR Spectra of Steroids. In: Nuclear Magnetic Resonance, The Royal Society of Chemistry.
-
SpectraBase. Methanesulfonic acid (Mesylate group) NMR Data. Wiley Science Solutions. [Link][1]
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- 2. 17alpha-Pregn-4-ene-3,20-dione, 17,21-dihydroxy- | C21H30O4 | CID 12304117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pregn-4-ene-3,20-dione,11beta,17alpha,21-trihydroxy-,21 acetate [webbook.nist.gov]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for Betamethasone 21-Mesylate Impurities
For researchers, scientists, and drug development professionals, ensuring the purity and stability of active pharmaceutical ingredients (APIs) is paramount. Betamethasone 21-mesylate, a potent glucocorticoid, is no exception. The presence of impurities can significantly impact the safety and efficacy of the final drug product. Therefore, robust and validated analytical methods are crucial for their accurate detection and quantification. This guide provides an in-depth comparison of analytical methodologies for the validation of this compound impurities, grounded in scientific principles and regulatory expectations.
The Criticality of Impurity Profiling in this compound
This compound, with the chemical name (11b,16b)-9-Fluoro-11,17-dihydroxy-16-methyl-21-[(methylsulfonyl)oxy]pregna-1,4-diene-3,20-dione[1], is an intermediate in the synthesis of other betamethasone esters and is used as a reference standard in analytical research[1][2]. Impurities can arise from the manufacturing process, degradation of the API, or interactions with excipients in the formulation. Regulatory bodies like the International Council for Harmonisation (ICH), the United States Pharmacopeia (USP), and the European Pharmacopoeia (EP) have established stringent guidelines for the validation of analytical procedures to ensure the quality of pharmaceutical products[3][4][5][6][7]. A validated, stability-indicating method is one that can accurately and precisely measure the active ingredient and its impurities in the presence of degradants, without interference.
Comparative Analysis of Analytical Methodologies
The two most prevalent analytical techniques for the separation and quantification of this compound and its impurities are High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS). Each method offers distinct advantages and is suited for different stages of drug development and quality control.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis due to its robustness, reproducibility, and cost-effectiveness. For impurity profiling of this compound, a reversed-phase HPLC method with UV detection is commonly employed.
Key Considerations for HPLC Method Development:
-
Column Selection: An octadecylsilane (C18) column is a common choice for separating corticosteroids and their impurities[8][9][10]. Column dimensions and particle size will influence resolution and analysis time.
-
Mobile Phase Composition: A gradient elution using a mixture of an aqueous phase (e.g., water) and an organic modifier (e.g., acetonitrile, methanol) is typically required to achieve adequate separation of all impurities with varying polarities[8][9][10]. The pH of the aqueous phase can be adjusted to optimize peak shape and resolution.
-
Detection Wavelength: Betamethasone and its related compounds exhibit a chromophore that allows for UV detection, typically around 240 nm[8][10][11].
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)
UPLC-MS offers significant advantages in terms of speed, resolution, and sensitivity compared to traditional HPLC. The coupling of UPLC with a mass spectrometer provides an additional layer of specificity, enabling the identification and characterization of unknown impurities based on their mass-to-charge ratio (m/z) and fragmentation patterns[12][13]. This is particularly valuable during forced degradation studies and for the elucidation of novel impurity structures[14].
Advantages of UPLC-MS:
-
Enhanced Sensitivity and Selectivity: UPLC-MS can detect and quantify impurities at much lower levels than HPLC-UV[12][15].
-
Structural Elucidation: Mass spectrometry provides valuable structural information, aiding in the identification of unknown impurities and degradation products[13][14].
-
Faster Analysis Times: The use of smaller particle size columns in UPLC results in shorter run times and increased sample throughput.
Performance Comparison of Analytical Methods
The choice between HPLC-UV and UPLC-MS often depends on the specific requirements of the analysis. The following table provides a comparative overview of the two methods based on key validation parameters outlined in the ICH Q2(R2) guideline[4][6].
| Validation Parameter | HPLC-UV | UPLC-MS/MS | Rationale & Causality |
| Specificity | Good. Demonstrated by peak purity analysis and separation from known impurities and degradants. | Excellent. Provides mass-based selectivity, confirming the identity of each peak. | Mass spectrometry offers an orthogonal detection method, significantly reducing the risk of co-elution and peak misidentification. |
| Linearity | Excellent (typically R² > 0.999). | Excellent (typically R² > 0.999). | Both techniques provide a linear response over a defined concentration range suitable for impurity quantification. |
| Accuracy | High (typically 98-102% recovery). | High (typically 98-102% recovery). | Accuracy is primarily dependent on the quality of the reference standards and the precision of the sample preparation, rather than the detection technique itself. |
| Precision (Repeatability & Intermediate Precision) | Excellent (RSD < 2%). | Excellent (RSD < 2%). | Modern chromatographic systems and robust methodologies ensure high precision for both techniques. |
| Limit of Detection (LOD) | Good (ng level). | Excellent (pg to fg level). | The inherent sensitivity of mass spectrometry allows for the detection of trace-level impurities that may be missed by UV detection. |
| Limit of Quantitation (LOQ) | Good (ng level). | Excellent (pg to fg level). | A lower LOQ enables the accurate quantification of impurities at very low levels, which is critical for meeting stringent regulatory limits. |
| Robustness | Good. Method performance should be evaluated under minor variations in parameters like mobile phase composition, pH, and column temperature. | Good. Similar robustness testing as HPLC is required. Ion source parameters may also need to be considered. | A robust method is essential for routine use in a quality control environment, ensuring consistent performance over time and across different laboratories and instruments. |
Experimental Protocol: A Validated Stability-Indicating HPLC Method
This section provides a detailed, step-by-step protocol for a validated reversed-phase HPLC method for the determination of this compound impurities. This protocol is based on established methods for related corticosteroids and adheres to ICH and USP guidelines[3][4][5][8].
Materials and Reagents
-
This compound reference standard and impurity reference standards
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC or Milli-Q grade)
-
Phosphoric acid (analytical grade)
Chromatographic Conditions
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
Time (min) %A %B 0 70 30 25 40 60 30 40 60 35 70 30 | 40 | 70 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 240 nm
-
Injection Volume: 20 µL
Standard and Sample Preparation
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound and each impurity reference standard in a suitable diluent (e.g., acetonitrile:water, 50:50 v/v) to obtain a known concentration.
-
Working Standard Solution: Dilute the stock solutions to the desired concentration for analysis.
-
Sample Solution: Accurately weigh and dissolve the this compound drug substance or product in the diluent to obtain a final concentration within the linear range of the method.
Method Validation
The method must be validated according to ICH Q2(R2) guidelines, evaluating parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness[4][16][17].
To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed on the this compound sample. This involves subjecting the sample to various stress conditions to induce degradation.
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours
-
Thermal Degradation: Dry heat at 105°C for 24 hours
-
Photolytic Degradation: Exposure to UV light (254 nm) and visible light for an extended period.
The stressed samples are then analyzed to ensure that the degradation products are well-resolved from the main peak and from each other.
Visualizing the Workflow and Logical Relationships
Experimental Workflow for Method Validation
Caption: A flowchart illustrating the key stages in the validation of an analytical method for pharmaceutical analysis.
Logical Relationships in Method Validation
Caption: A diagram showing the core parameters that constitute a comprehensive analytical method validation.
Conclusion
The validation of analytical methods for impurities in this compound is a critical activity in pharmaceutical development and quality control. Both HPLC-UV and UPLC-MS are powerful techniques for this purpose, with the choice of method depending on the specific analytical requirements. A well-designed and thoroughly validated analytical method, following the principles outlined in this guide and in accordance with regulatory expectations, will ensure the accurate and reliable monitoring of impurities, ultimately contributing to the safety and efficacy of the final drug product. The lifecycle management of the analytical procedure should also be considered, with ongoing monitoring to ensure it remains fit for its intended purpose[18].
References
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General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. (n.d.). uspbpep.com. Retrieved February 5, 2024, from [Link]
-
Development and Validation of Stability-indicating HPLC Method for Betamethoasone Dipropionate and Related Substances in Topical Formulation. (2012). National Institutes of Health. Retrieved February 5, 2024, from [Link]
- Method for separating and detecting related impurities in betamethasone raw material. (2023). Google Patents.
-
ICH Q2(R2) Validation of Analytical Procedures. (2023). International Council for Harmonisation. Retrieved February 5, 2024, from [Link]
-
Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.). Pharmazone. Retrieved February 5, 2024, from [Link]
-
Development and validation of RP-UPLC method for the determination of betamethasone dipropionate impurities in topical formulations using multivariate central composite design approach. (n.d.). ResearchGate. Retrieved February 5, 2024, from [Link]
-
ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. Retrieved February 5, 2024, from [Link]
-
〈1225〉 VALIDATION OF COMPENDIAL PROCEDURES. (n.d.). Ofni Systems. Retrieved February 5, 2024, from [Link]
-
Development and validation of a RP-UPLC method for the determination of betamethasone dipropionate impurities in topical formulations using a multivariate central composite design. (2020). Royal Society of Chemistry. Retrieved February 5, 2024, from [Link]
-
EANM guideline on the validation of analytical methods for radiopharmaceuticals. (2020). National Institutes of Health. Retrieved February 5, 2024, from [Link]
-
〈1225〉 Validation of Compendial Procedures. (n.d.). USP-NF. Retrieved February 5, 2024, from [Link]
-
USP proposes revision of general chapter <1225> Validation of compendial procedures: Adding a section on Life Cycle Management. (2016). ECA Academy. Retrieved February 5, 2024, from [Link]
-
1225 VALIDATION OF COMPENDIAL PROCEDURES. (2017). Semantic Scholar. Retrieved February 5, 2024, from [Link]
-
Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025). YouTube. Retrieved February 5, 2024, from [Link]
-
Development and validation of a stability-indicating RP-HPLC method for simultaneous assay of betamethasone dipropionate, chloro. (2010). SciSpace. Retrieved February 5, 2024, from [Link]
-
This compound. (n.d.). Cleanchem. Retrieved February 5, 2024, from [Link]
-
Application of LC–MS/MS for quantitative analysis of glucocorticoids and stimulants in biological fluids. (2016). National Institutes of Health. Retrieved February 5, 2024, from [Link]
-
FORCE DEGRADATION DATA OF BD FROM DEVELOPED FORMULATION. (n.d.). ResearchGate. Retrieved February 5, 2024, from [Link]
-
Analysis of corticosteroids by high performance liquid chromatography-electrospray mass spectrometry. (2025). ResearchGate. Retrieved February 5, 2024, from [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (2006). European Medicines Agency. Retrieved February 5, 2024, from [Link]
-
ICH Q2(R2) Validation of analytical procedures. (2022). European Medicines Agency. Retrieved February 5, 2024, from [Link]
-
This compound. (n.d.). Veeprho. Retrieved February 5, 2024, from [Link]
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Development and Validation of Stability-indicating HPLC Method for Betamethoasone Dipropionate and Related Substances in Topical Formulation. (2012). ResearchGate. Retrieved February 5, 2024, from [Link]
-
EP Chapter 5.26 IMPLEMENTATION OF ANALYTICAL METHODS AND COMPARISON WITH USP. (n.d.). Aschimfarma. Retrieved February 5, 2024, from [Link]
-
Betamethasone-impurities. (n.d.). Pharmaffiliates. Retrieved February 5, 2024, from [Link]
-
Validation of Analytical Procedure Q2(R2). (2022). International Council for Harmonisation. Retrieved February 5, 2024, from [Link]
-
Detection and characterization of prednisolone metabolites in human urine by LC-MS/MS. (2013). e-Repositori UPF. Retrieved February 5, 2024, from [Link]
-
Analysis of Glucocorticoids as Potential Adulterants in Cosmetic Products: A Dual Approach for Qualitative and Quantitative Evaluation Based on ELISA and HPLC-MS Methods. (2025). MDPI. Retrieved February 5, 2024, from [Link]
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Quality: specifications, analytical procedures and analytical validation. (2023). European Medicines Agency. Retrieved February 5, 2024, from [Link]
-
Behavior of Betamethasone in Acid or Alkaline Medium, Photolysis, and Oxidation. (1982). J-Stage. Retrieved February 5, 2024, from [Link]
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An Improved Reversed-Phase High-Performance Liquid Chromatography Method for the Analysis of Related Substances of Prednisolone in Active Ingredient. (2018). National Institutes of Health. Retrieved February 5, 2024, from [Link]
-
Forced Degradation of Betamethasone Sodium Phosphate under Solid State Formation, Characterization, and Mechanistic Study of All Four 17,20-Diastereomers of Betamethasone 17-Deoxy-20-Hydroxy-21-Oic Acid. (2009). Scientific Research Publishing. Retrieved February 5, 2024, from [Link]
-
Excretion Study: Betamethasone-17,21-propionate Ointment and Possible Metabolites in Man Analyzed with LC. (n.d.). ResearchGate. Retrieved February 5, 2024, from [Link]
-
An RP-HPLC Method for the Stability-Indicating Analysis of Impurities of Both Fusidic Acid and Betamethasone-17-Valerate in a Semi-Solid Pharmaceutical Dosage Form. (2014). Academia.edu. Retrieved February 5, 2024, from [Link]
-
Development and Validation of Stability-indicating HPLC Method for Betamethoasone Dipropionate and Related Substances in Topical Formulation. (2012). Indian Journal of Pharmaceutical Sciences. Retrieved February 5, 2024, from [Link]
-
Application of LC-MS(n) in conjunction with mechanism-based stress studies in the elucidation of drug impurity structure: rapid identification of a process impurity in betamethasone 17-valerate drug substance. (2009). PubMed. Retrieved February 5, 2024, from [Link]
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A Senior Application Scientist's Guide to Leaving Group Efficiency: Mesylate vs. Tosylate in Betamethasone Chemistry
For researchers and professionals in drug development, the strategic modification of complex molecules like betamethasone is a routine yet critical task. The conversion of a hydroxyl group into a better leaving group is a foundational step for nucleophilic substitution reactions, enabling the synthesis of diverse analogues with potentially enhanced therapeutic properties. Among the most reliable choices for this transformation are the sulfonate esters, principally mesylates and tosylates. This guide provides an in-depth comparison of methanesulfonyl chloride (MsCl) and p-toluenesulfonyl chloride (TsCl) for the activation of the C21-hydroxyl group of betamethasone, offering field-proven insights and experimental guidance.
The Strategic Importance of the C21-Hydroxyl Group in Betamethasone
Betamethasone, a potent glucocorticoid, features a primary hydroxyl group at the C21 position. This site is a prime target for chemical modification to produce various ester and ether derivatives, or to be substituted by other functional groups like halides or azides, which are precursors for further synthetic transformations. However, the hydroxyl group is a notoriously poor leaving group, being the conjugate base of water (a weak acid). Therefore, its conversion to a sulfonate ester is necessary to facilitate nucleophilic displacement reactions.[1][2]
The general scheme for this two-step process is illustrated below:
-
Activation: The C21-hydroxyl group is converted into a mesylate (-OMs) or tosylate (-OTs).
-
Displacement: A nucleophile (Nu⁻) displaces the sulfonate leaving group, typically via an Sₙ2 mechanism.
Caption: General workflow for C21 modification.
Mesylate vs. Tosylate: A Head-to-Head Comparison
The choice between preparing a mesylate or a tosylate can influence reaction kinetics, yield, and practical handling. Both are excellent leaving groups because their corresponding anions are highly stabilized by resonance, making them weak bases.[3]
| Feature | Mesylate (-OMs) | Tosylate (-OTs) | Analysis |
| Structure | CH₃SO₂O- | p-CH₃C₆H₄SO₂O- | The tosyl group is significantly bulkier due to the p-tolyl substituent. |
| Electronic Effect | The methyl group is weakly electron-donating. | The tolyl group is also weakly electron-donating, with the aromatic ring offering resonance. | The electronic effects are quite similar, leading to comparable stability of the leaving group anions. |
| Leaving Group Ability | Generally considered slightly more reactive. The smaller size can lead to faster reaction rates in Sₙ2 displacements due to reduced steric hindrance at the reaction center.[1] | Slightly less reactive than mesylate. The larger size can sterically hinder the approach of the nucleophile. | For the unhindered primary C21-hydroxyl of betamethasone, the difference in Sₙ2 reaction rates is expected to be minimal, though mesylate may offer a slight kinetic advantage. |
| Formation Rate | Mesylation can sometimes proceed faster, especially with sterically hindered alcohols.[1] | Tosylation can be slower, particularly with secondary or tertiary alcohols.[1] | For the primary C21-hydroxyl, the formation rates are likely to be comparable under standard conditions. |
| Feature | Mesylate | Tosylate | Analysis |
| Reagent | Methanesulfonyl chloride (MsCl) is a liquid. | p-Toluenesulfonyl chloride (TsCl) is a solid. | TsCl is often easier to handle and weigh accurately. |
| Intermediate Properties | Betamethasone-21-mesylate is likely to be an oil or amorphous solid. | Betamethasone-21-tosylate has a higher propensity to be a crystalline solid.[1] | The crystallinity of the tosylate intermediate can be a significant advantage, often simplifying purification by recrystallization and allowing for more straightforward characterization. |
| Chromatography | The mesyl group is not UV-active. | The tolyl group is UV-active, making it easy to visualize on TLC plates.[1] | This is a practical advantage for tosylates, as it simplifies reaction monitoring. |
| Side Reactions | The chloride ion generated from MsCl can potentially act as a nucleophile, leading to the formation of a 21-chloro-betamethasone byproduct. | Similar to mesylation, the chloride from TsCl can lead to the corresponding chloride byproduct. | This side reaction is common to both and can be minimized by careful control of reaction conditions and using non-nucleophilic bases. |
Experimental Protocols
The following protocols are representative procedures for the synthesis of betamethasone-21-sulfonates and their subsequent displacement. These are designed as self-validating systems where reaction progress can be monitored by TLC.
Caption: Experimental workflow diagram.
-
Dissolution: In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve betamethasone (1.0 eq.) in anhydrous pyridine (approx. 0.1 M solution).
-
Cooling: Cool the stirred solution to 0 °C using an ice bath.
-
Addition of Reagent: Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, maintaining the temperature at 0 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 4-6 hours, or until TLC analysis (e.g., 50% ethyl acetate in hexanes) indicates the consumption of the starting material. The tosylate product will have a higher Rf value.
-
Quenching and Workup: Slowly pour the reaction mixture into ice-cold water. Acidify with 1M HCl to neutralize the pyridine.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x).
-
Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude tosylate can often be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield a white solid.
For the preparation of Betamethasone-21-mesylate , follow the same procedure, substituting p-toluenesulfonyl chloride with methanesulfonyl chloride (1.2 eq.). The mesylate is more likely to be an oil or amorphous solid, requiring purification by column chromatography.
A patent for the synthesis of 21-deoxy steroids indicates that the displacement of 21-sulfonyloxy compounds with iodide can be slow.[4] This suggests that while they are effective, forcing conditions may be necessary.
-
Setup: To a solution of betamethasone-21-tosylate (or mesylate) (1.0 eq.) in anhydrous DMF, add sodium azide (NaN₃, 3.0 eq.).
-
Reaction: Heat the mixture to 60-80 °C and stir until TLC analysis shows complete consumption of the starting sulfonate.
-
Workup: Cool the reaction to room temperature and pour it into water.
-
Extraction: Extract the product with ethyl acetate (3x).
-
Washing and Drying: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 21-azido-betamethasone.
Comparative Analysis and Recommendations
| Parameter | Mesylate | Tosylate | Recommendation for Betamethasone C21 |
| Reaction Rate (Sₙ2) | Potentially faster due to smaller size. | Slightly slower due to steric bulk. | For the primary C21 position, the rate difference is likely negligible. Mesylate may be preferred if rapid, complete conversion is the primary goal. |
| Ease of Handling | Liquid reagent (MsCl). | Solid reagent (TsCl). | Tosylate is often preferred for ease of weighing and handling. |
| Purification | Intermediate is often an oil, requiring chromatography. | Intermediate is often crystalline, allowing for recrystallization. | Tosylate offers a significant advantage in purification, which can lead to higher overall isolated yields of the pure intermediate. |
| Reaction Monitoring | Not UV-active. | UV-active. | Tosylate is easier to monitor by TLC. |
| Overall Yield | Dependent on chromatographic purification efficiency. | Potentially higher due to easier purification of the intermediate. | While reaction yields might be similar, the ease of purifying the tosylate intermediate often translates to a better overall process yield. |
For the specific application of activating the primary C21-hydroxyl of betamethasone for nucleophilic substitution, both mesylate and tosylate are excellent choices.
-
Choose mesylate when:
-
Maximizing the reaction rate is the highest priority.
-
The subsequent nucleophilic displacement is performed in situ or if the crude mesylate is used directly without purification.
-
-
Choose tosylate when:
-
A solid, characterizable intermediate is desired.
-
Ease of handling and reaction monitoring (by UV) are important.
-
Purification by recrystallization is preferred over chromatography, which can be advantageous for scalability and cost-effectiveness in a drug development setting.
-
In a research and development context, the practical advantages offered by the tosylate —crystallinity, ease of handling, and straightforward reaction monitoring—often make it the more strategic choice for the modification of betamethasone and similar complex steroid scaffolds.
References
-
Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. Retrieved from [Link]
-
The Cologne Center for Preventive Doping Research. (n.d.). Excretion Study: Betamethasone-17,21-propionate Ointment and Possible Metabolites in Man Analyzed with LC-MS/MS. Retrieved from [Link]
-
ResearchGate. (2017). A novel route for the preparation of betamethasone from 9α-hydroxyandrost-4-ene-3,17-dione (9αOH-AD) by chemical synthesis and fermentation. Retrieved from [Link]
-
Master Organic Chemistry. (2015, March 10). Tosylates And Mesylates. Retrieved from [Link]
- Google Patents. (n.d.). US3440252A - Preparation of 21-deoxy steroids.
- Google Patents. (n.d.). CN104945464A - Synthesis method of betamethasone epoxy hydrolyzate.
-
Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Retrieved from [Link]
-
Khan Academy. (n.d.). Preparation of mesylates and tosylates. Retrieved from [Link]
-
Cleanchem. (n.d.). Betamethasone 21-Mesylate | CAS No: 1881-66-9. Retrieved from [Link]
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Technical Guide: Identification of Betamethasone 21-Mesylate by Infrared Spectroscopy (IR)
Executive Summary & Application Scope
Betamethasone 21-mesylate (CAS 1881-66-9) is a critical synthetic intermediate in the production of high-value corticosteroids like Betamethasone Dipropionate and Valerate.[1] Chemically, it is the methanesulfonate ester of Betamethasone at the C-21 position.
Because sulfonate esters are potent alkylating agents with potential genotoxicity, accurate identification and control of this compound are mandatory in pharmaceutical development. While Mass Spectrometry (LC-MS) is the gold standard for trace quantification (ppm levels), Fourier Transform Infrared Spectroscopy (FTIR) remains the most efficient, cost-effective, and robust method for bulk identification , raw material verification , and reaction monitoring (conversion of alcohol to ester).
This guide provides a comparative analysis of IR against other analytical techniques and details a self-validating ATR-FTIR protocol for the definitive identification of this compound.
Comparative Analysis: IR vs. Analytical Alternatives
To select the correct identification method, researchers must weigh specificity against throughput. The table below compares FTIR against the primary alternatives: Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Table 1: Performance Matrix of Identification Methods
| Feature | FTIR (ATR) | 1H-NMR (Proton NMR) | LC-MS/MS | HPLC-UV |
| Primary Utility | Rapid Identification & Reaction Monitoring | Structural Elucidation (Gold Standard) | Trace Impurity Quantification (ppm) | Purity Assay & Retention Time |
| Speed | < 2 Minutes | 15–45 Minutes | 30–60 Minutes | 20–40 Minutes |
| Sample Prep | Minimal (Direct solid) | Dissolution (Deuterated solvents) | Dissolution & Filtration | Dissolution & Mobile Phase Prep |
| Specificity | High (Fingerprint Region) | Very High (Structural Proof) | High (Mass/Charge Ratio) | Moderate (Relies on Ref. Std) |
| Cost per Run | Low | High | High | Moderate |
| Limit of Detection | > 1% (Bulk ID) | ~0.1% | < 1 ppm (Trace) | ~0.05% |
Strategic Insight: Use NMR once to structurally characterize the primary Reference Standard. Use LC-MS to screen final drug products for trace mesylate residues (safety). Use FTIR for daily incoming raw material testing and in-process control (IPC) to confirm the synthesis of the intermediate.
Scientific Mechanism: The IR "Fingerprint" of Mesylation
The identification of this compound relies on detecting the chemical shift from a primary alcohol (Betamethasone Base) to a sulfonate ester.
The Chemical Transformation
Key Spectral Assignments
To validate the identity, you must observe the appearance of sulfonate bands and the modification of the hydroxyl region.
| Functional Group | Vibration Mode | Wavenumber (cm⁻¹) | Diagnostic Change vs. Betamethasone Base |
| Sulfonate ( | Asymmetric Stretch | 1330 – 1370 | NEW BAND: Strong intensity. Absent in base. |
| Sulfonate ( | Symmetric Stretch | 1160 – 1190 | NEW BAND: Strong intensity. Distinct "Mesyl" marker.[1][3] |
| Hydroxyl ( | Stretching | 3300 – 3500 | REDUCED: The C-21 primary OH is gone. Broad band remains due to C-11/C-17 secondary OHs, but profile changes. |
| Carbonyl ( | Ketone (C-3, C-20) | 1650 – 1720 | SHIFT: C-20 carbonyl environment changes slightly due to adjacent electron-withdrawing mesyl group. |
| C-F | Stretching | ~900 – 1100 | CONSTANT: Present in both (C-9 Fluorine). |
Critical Mechanism: The sulfonyl group (
) is strongly electron-withdrawing. Thebonds have a high dipole moment, resulting in intense infrared absorption bands that are easily distinguishable from the steroid backbone [1, 2].
Experimental Protocol: ATR-FTIR Identification
Methodology: Attenuated Total Reflectance (ATR) is preferred over KBr pellets to avoid moisture interference (which broadens OH bands) and to minimize handling of the potentially genotoxic powder.
Reagents & Equipment
-
Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Nicolet iS50).
-
Accessory: Diamond or ZnSe ATR Crystal.
-
Reference Standard: this compound (Certified Reference Material).[4]
-
Solvent: Isopropanol (for cleaning).
Step-by-Step Workflow
-
System Suitability:
-
Scan a Polystyrene film standard.
-
Verify resolution at 3060 cm⁻¹ and 2849 cm⁻¹.
-
Acceptance: Transmission minima must match certificate values ± 1.0 cm⁻¹.
-
-
Background Acquisition:
-
Clean ATR crystal with Isopropanol. Ensure it is dry.
-
Collect background spectrum (Air) using the parameters below.
-
-
Sample Preparation (Safety Critical):
-
Warning: this compound is a potent alkylating agent. Wear nitrile gloves and work within a fume hood or powder containment enclosure.
-
Place ~2–5 mg of the sample directly onto the center of the ATR crystal.
-
-
Acquisition Parameters:
-
Range: 4000 cm⁻¹ to 600 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: 16 or 32 (to optimize Signal-to-Noise).
-
Force Gauge: Apply consistent pressure (typically 80–100 gauge value) to ensure good contact.
-
-
Data Processing:
-
Apply Automatic Baseline Correction.
-
Normalize intensity (0–1 Absorbance units) for comparison.
-
Decision Logic & Interpretation
Use the following logic flow to interpret the spectrum.
Figure 1: Spectral Decision Tree for the identification of this compound. This logic validates both the presence of the mesyl group and the integrity of the steroid core.
Troubleshooting & Common Pitfalls
| Issue | Probable Cause | Corrective Action |
| Weak Sulfonate Bands | Poor crystal contact or sample is Betamethasone Base. | Increase ATR pressure clamp force. Run a reference of the Base to compare.[5] |
| Broad/Saturated OH Region | Moisture contamination (Hygroscopic sample). | Dry sample in a vacuum desiccator over |
| Extra Peaks at 3000 cm⁻¹ | Residual solvent (e.g., Pyridine, DCM) from synthesis. | Check region 2900–3100 cm⁻¹.[6] Dry sample or confirm via Residual Solvent GC. |
| Shifted Carbonyl Peaks | Polymorphism. | Steroids exhibit polymorphism. Grind sample (if KBr) or recrystallize to match Reference Standard form. |
Synthesis & Analysis Workflow
To visualize where IR fits into the broader drug development lifecycle, see the workflow below.
Figure 2: Integration of FTIR into the synthetic workflow. IR serves as the primary "Gatekeeper" before expensive trace analysis.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (7th Ed.). John Wiley & Sons. (General reference for Sulfonate Ester IR assignments).
-
European Pharmacopoeia (Ph.[7] Eur.) . Betamethasone Monograph. (Standard IR identification methods for corticosteroids).
-
Gowda, K. V., et al. (2014). Rapid and simultaneous determination of sulfonate ester genotoxic impurities in drug substance by liquid chromatography coupled to tandem mass spectrometry. Journal of Chromatography A. (Context for Mesylate impurity analysis).
-
Snodin, D. J. (2006). Residues of genotoxic alkyl mesylates in mesylate salt drug substances: Real or imaginary problems?. Regulatory Toxicology and Pharmacology. (Safety context of mesylate esters).
-
National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 10160677, this compound.
Sources
Comparative stability study of betamethasone 21-mesylate vs 21-chloride
Topic: Comparative Stability Study of Betamethasone 21-Mesylate vs. 21-Chloride Content Type: Technical Comparison Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Executive Summary: The Stability-Reactivity Trade-off
In the development of corticosteroids, the modification of the C-21 position is a critical determinant of both pharmacological potency and physicochemical stability. This guide provides a technical comparison between This compound (a highly reactive synthetic intermediate) and Betamethasone 21-Chloride (a moderately stable analog/impurity).
Key Finding:
-
This compound exhibits low stability , functioning primarily as an activated intermediate ("leaving group carrier") prone to rapid hydrolysis and nucleophilic displacement. It requires strict anhydrous storage.
-
Betamethasone 21-Chloride demonstrates moderate-to-high stability , often persisting as a process impurity or existing as a stable pharmacophore (e.g., in Clobetasol analogs). Its resistance to hydrolysis is significantly higher than the mesylate ester.
Mechanistic Insight: The Chemical Basis of Stability
To understand the stability profiles, one must analyze the electronic environment of the C-21 position. The stability difference is dictated fundamentally by the "leaving group" capacity of the substituent.
Structure-Activity Relationship (SAR)
-
21-Mesylate (
): The mesylate group is a sulfonate ester. Sulfonate ions are weak bases and excellent leaving groups due to resonance stabilization of the negative charge on the oxygen atoms. In aqueous or nucleophilic environments, the C-21 carbon is highly electrophilic, making the C-O bond prone to cleavage via mechanisms. -
21-Chloride (
): While chloride is also a leaving group, the C-Cl bond is stronger and less polarized than the C-O bond of the activated sulfonate in this steric environment. The activation energy required to displace the chloride is higher, rendering it significantly more stable against solvolysis.
Implication for Analysts: You will likely encounter the Mesylate as a transient peak that degrades into Betamethasone alcohol during improper sample preparation, whereas the Chloride will appear as a stable related substance.
Comparative Stability Profile
The following data summarizes the behavior of both compounds under stress conditions.
| Parameter | This compound | Betamethasone 21-Chloride |
| Primary Role | Reactive Intermediate / Genotoxic Impurity | Stable Analog / Process Impurity |
| Hydrolytic Stability (pH 7) | Low. Rapidly hydrolyzes to Betamethasone (alcohol). | High. Stable in neutral aqueous media. |
| Thermal Stability (Solid) | Moderate. Decomposes/Darkens > 60°C. Hygroscopic. | High. Stable up to melting point (> 200°C). |
| Reactivity towards Nucleophiles | High. Readily reacts with amines, thiols, or water. | Low. Requires forcing conditions (high heat/strong base) to react. |
| Storage Requirement | -20°C, Desiccated, Inert Atmosphere. | Room Temperature (25°C), Ambient. |
Degradation Pathways (Visualization)
The diagram below illustrates the divergent fates of these two derivatives. Note the rapid conversion of the Mesylate compared to the persistence of the Chloride.
Caption: Comparative degradation pathways showing the high lability of the Mesylate group versus the kinetic stability of the Chloride analog.
Experimental Protocols
To validate these stability claims in your own lab, use the following self-validating HPLC protocols.
Protocol A: Stability-Indicating HPLC Method
This method separates the polar parent drug from the less polar chloride and the varying polarity of the mesylate (which often elutes close to the parent due to hydrolysis on-column if not buffered).
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus),
, . -
Mobile Phase A:
Ammonium Formate, pH 3.5 (Buffered to prevent on-column hydrolysis of Mesylate). -
Gradient:
-
0 min: 80% A / 20% B
-
15 min: 40% A / 60% B
-
20 min: 10% A / 90% B
-
-
Flow Rate:
. -
Detection: UV @ 240 nm (characteristic enone absorption).
-
Sample Diluent: Acetonitrile (Anhydrous). Crucial: Do not use water/methanol for Mesylate samples to avoid degradation during preparation.
Protocol B: Forced Degradation Workflow
Use this to prove the "Reactive vs. Stable" hypothesis.
-
Preparation: Prepare
solutions of both Mesylate and Chloride in Acetonitrile. -
Acid Stress: Add equal volume
. Incubate at for 1 hour. -
Base Stress: Add equal volume
. Incubate at Room Temp for 5 mins. -
Quench: Neutralize immediately.
-
Analysis: Inject into HPLC.
-
Expected Result (Mesylate): >90% degradation to Betamethasone Alcohol.[1]
-
Expected Result (Chloride): <5% degradation (remains mostly intact).
-
References
-
Kinetics of Thermal Degradation of Betamethasone Valerate and Betamethasone Dipropionate in Different Media Source: National Institutes of Health (PMC) [Link]
-
This compound | Reference Standard & Impurity Profile Source: Cleanchem Laboratories [Link][5]
-
Stability of a Parenteral Formulation of Betamethasone and Levobupivacaine Source: National Institutes of Health (PMC) [Link]
-
Betamethasone Dipropionate | Forced Degradation | HPLC Method Source: Indian Journal of Pharmaceutical Sciences [Link][3]
Sources
- 1. dshs-koeln.de [dshs-koeln.de]
- 2. benchchem.com [benchchem.com]
- 3. ijpsonline.com [ijpsonline.com]
- 4. Development and Validation of Stability-indicating HPLC Method for Betamethoasone Dipropionate and Related Substances in Topical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cleanchemlab.com [cleanchemlab.com]
A Comparative Guide to Establishing the Limit of Detection (LOD) for Betamethasone 21-Mesylate: HPLC-UV vs. LC-MS/MS
In the landscape of pharmaceutical analysis, determining the limit of detection (LOD) is a critical component of method validation, signifying the lowest concentration of an analyte that can be reliably distinguished from background noise. For potent synthetic corticosteroids like betamethasone 21-mesylate, an intermediate and potential impurity in the synthesis of other betamethasone esters, establishing a robust and sensitive LOD is paramount for ensuring product quality and safety.[1]
This guide provides a comprehensive comparison of two prevalent analytical techniques for establishing the LOD of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodologies are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring regulatory compliance and scientific rigor.[2][3][4]
The Foundational Importance of LOD in Pharmaceutical Quality Control
The LOD is a key performance characteristic of any analytical procedure, especially for impurity analysis.[2] It defines the boundary of detection, ensuring that even trace amounts of a substance like this compound can be identified. The ICH Q2(R2) guideline, the global standard for analytical method validation, outlines several approaches for determining the LOD, primarily:
-
Visual Evaluation: The simplest method, based on the minimum concentration at which the analyte can be visually distinguished from the blank.
-
Signal-to-Noise Ratio: A common approach for instrumental methods that exhibit baseline noise, where an S/N ratio of 3:1 is generally accepted for estimating the LOD.
-
Based on the Standard Deviation of the Response and the Slope: This statistical method calculates the LOD using the standard deviation of blank measurements or the residual standard deviation of a regression line and the slope of the calibration curve.
The choice of method depends on the nature of the analytical procedure and the instrumentation used. This guide will focus on the instrumental methods, which are more objective and quantitative.
Comparative Analysis: HPLC-UV vs. LC-MS/MS
The selection of an analytical technique is a critical decision driven by the required sensitivity, selectivity, and the nature of the sample matrix.
| Feature | HPLC-UV | LC-MS/MS |
| Principle | Separation by chromatography, detection based on UV absorbance of the analyte's chromophore. Betamethasone and its esters typically absorb around 240 nm.[5] | Separation by chromatography, detection based on the mass-to-charge ratio (m/z) of the analyte and its fragments. |
| Sensitivity | Moderate. LODs for betamethasone esters are often in the range of 0.02 µg/mL.[5] | High to ultra-high. LODs can be in the low ng/mL to pg/mL range, offering significantly lower detection capabilities.[6] |
| Selectivity | Good, but susceptible to interference from co-eluting compounds that absorb at the same wavelength.[7] | Excellent. Provides structural confirmation through fragmentation patterns, minimizing the risk of false positives from matrix components.[7] |
| Cost & Complexity | Lower initial investment and operational costs. Simpler to operate and maintain.[8] | Higher capital and maintenance costs. Requires more specialized expertise for operation and data interpretation. |
| Typical Application | Routine quality control, assay of active pharmaceutical ingredients (APIs), and analysis of less complex formulations.[9] | Trace-level impurity analysis, bioanalysis of drugs in complex matrices like plasma, and definitive identification of unknowns.[10][11] |
Expert Rationale: For routine quality control where the expected levels of this compound are relatively high, HPLC-UV offers a cost-effective and reliable solution. However, for applications demanding the utmost sensitivity, such as monitoring trace impurities or in bioanalytical studies, the superior selectivity and lower detection limits of LC-MS/MS are indispensable.[7]
Experimental Workflow for LOD Determination
The following diagram illustrates the general workflow for establishing the LOD for this compound using either HPLC-UV or LC-MS/MS, based on the signal-to-noise ratio approach.
Caption: Workflow for LOD Determination (S/N Method)
Protocol 1: LOD Determination by HPLC-UV
This protocol is adapted from established methods for betamethasone esters and is suitable for determining the LOD of this compound in a drug substance or simple formulation.[5][12]
1. Materials and Reagents:
-
This compound Reference Standard
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Purified Water (18.2 MΩ·cm)
-
Formic Acid or Acetic Acid (optional, for pH adjustment)
2. Instrumentation and Chromatographic Conditions:
-
HPLC System: Quaternary pump, autosampler, column oven, and UV/Vis detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and water (e.g., 60:40 v/v). Rationale: A common reversed-phase condition for corticosteroids, providing good retention and peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Rationale: Controlled temperature ensures reproducible retention times.
-
Detection Wavelength: 240 nm. Rationale: Betamethasone and its esters exhibit a strong UV absorbance maximum around this wavelength.
-
Injection Volume: 20 µL.
3. Standard Preparation:
-
Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound and dissolve in 100 mL of diluent (e.g., 50:50 acetonitrile:water).
-
Spiking Solutions: Prepare a series of low-concentration standards (e.g., 0.01, 0.02, 0.05, 0.1, 0.2 µg/mL) by serial dilution of the stock solution.
4. Experimental Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the blank solution (diluent) at least six times to determine the baseline noise.
-
Inject the lowest concentration standards in triplicate.
-
Process the chromatograms and measure the peak height of this compound and the baseline noise in a region of the chromatogram where no peaks are present.
-
Calculate the S/N ratio for each concentration.
-
The LOD is the concentration that yields an S/N ratio of approximately 3:1.
Protocol 2: LOD Determination by LC-MS/MS
This protocol offers higher sensitivity and is ideal for trace-level analysis in complex matrices. The conditions are based on typical methods for corticosteroid analysis in biological samples.[6][10]
1. Materials and Reagents:
-
Same as Protocol 1, but with LC-MS grade solvents.
-
Internal Standard (IS), e.g., Dexamethasone or a stable isotope-labeled analog. Rationale: An IS is crucial in LC-MS/MS to correct for matrix effects and variations in instrument response.
2. Instrumentation and Conditions:
-
LC-MS/MS System: A liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18, 50 mm x 2.1 mm, 1.8 µm particle size. Rationale: Shorter columns with smaller particles are used for faster analysis times compatible with MS detection.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte.
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: ESI Positive. Rationale: Corticosteroids ionize well in positive mode.
-
MS/MS Transitions: The precursor ion (M+H)+ for this compound (C23H31FO7S, MW 470.6) would be m/z 471.2. Product ions would be determined by infusing the standard and selecting the most stable and abundant fragments.
3. Standard Preparation:
-
Stock Solution (1 µg/mL): Prepare in a suitable solvent like methanol.
-
Spiking Solutions: Prepare a series of very low-concentration standards (e.g., 0.05, 0.1, 0.2, 0.5, 1.0 ng/mL) by serial dilution.
4. Experimental Procedure:
-
Optimize MS parameters (e.g., collision energy, declustering potential) by infusing a standard solution of this compound.
-
Equilibrate the LC-MS/MS system.
-
Inject the blank matrix to assess for interferences and establish baseline noise.
-
Inject the low-concentration standards.
-
Monitor the selected MRM (Multiple Reaction Monitoring) transitions for the analyte and internal standard.
-
Calculate the S/N ratio from the resulting chromatograms. The LOD is the concentration that provides a reproducible signal with an S/N ratio of approximately 3.
Expected Performance and Comparison
| Parameter | HPLC-UV (Expected) | LC-MS/MS (Expected) | Source |
| LOD | 0.02 - 0.05 µg/mL | 0.1 - 0.5 ng/mL | [5][6][13] |
| LOQ | ~0.07 µg/mL | ~0.5 - 1.0 ng/mL | [5][13] |
| Linearity Range | ~0.1 - 50 µg/mL | ~0.5 - 50 ng/mL | [12][13] |
| Precision at LOQ (%RSD) | < 10% | < 15% | [10] |
Conclusion
The choice between HPLC-UV and LC-MS/MS for determining the LOD of this compound is fundamentally guided by the "fitness for purpose" principle of analytical method validation.[2][4]
-
HPLC-UV is a robust, cost-effective, and widely available technique that is perfectly suitable for routine quality control of bulk drug substances and formulations where trace-level sensitivity is not the primary requirement. Its LOD is generally sufficient to meet the specifications for known impurities.
-
LC-MS/MS is the superior choice when ultimate sensitivity and selectivity are demanded. For detecting trace contaminants in complex matrices, conducting pharmacokinetic studies, or when unequivocal identification is necessary, the capabilities of LC-MS/MS are unmatched.
By following the detailed protocols and understanding the comparative strengths of each technology, researchers and drug development professionals can confidently establish a scientifically sound and regulatory-compliant LOD for this compound, ensuring the quality and safety of pharmaceutical products.
References
-
Scribd. (n.d.). HPLC Methods for Analyzing Steroids. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Development and Validation of Stability-indicating HPLC Method for Betamethoasone Dipropionate and Related Substances in Topical Formulation. Retrieved from [Link]
-
Cleanchem. (n.d.). This compound. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Analysis of betamethasone, dexamethasone and related compounds by liquid chromatography/electrospray mass spectrometry. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). LC-UV and LC-MS/MS detection and quantification of steroid hormones in edible food samples and water using solid phase extraction. Retrieved from [Link]
-
Termedia. (n.d.). TLC-DENSITOMETRIC METHOD FOR QUALITATIVE ANALYSIS OF BETAMETHASONE AND ITS RELATED COMPOUNDS IN PHARMACAUTICAL PREPARATIONS. Retrieved from [Link]
-
SciELO. (n.d.). HPLC-MS/MS method for determination of betamethasone in human plasma with application to a dichorionic twin pregnancy pharmacoki. Retrieved from [Link]
-
IJNRD. (2025, July 7). DEVELOPMENT AND VALIDATION OF ANALYTICAL METHODS FOR SIMULTANEOUS ESTIMATION OF CALCIPOTRIOL AND BETAMETHASONE IN THEIR FORM. Retrieved from [Link]
-
Ministry of Health, Labour and Welfare. (n.d.). Analytical Method for Dexamethasone and Betamethasone. Retrieved from [Link]
-
IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022, March 10). High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review. Retrieved from [Link]
-
ResearchGate. (2025, August 7). (PDF) Development and validation of a stability-indicating RP-HPLC method for assay of betamethasone and estimation of its related compounds. Retrieved from [Link]
-
Veeprho. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (2025, August 7). An LC-MS/MS-ESI Method for the Quantification of Betamethasone in Bioequivalence Studies. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of HPLC-UV (A) and LC-MS/MS (B) chromatograms of urinary.... Retrieved from [Link]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]
-
ResearchGate. (2021, January 22). (PDF) HPLC Method Development and Validation for the Simultaneous Estimation of Betamethasone dipropionate and Salicylic acid in Topical Formulations. Retrieved from [Link]
-
PubMed. (2011, December 15). LC-MS/MS determination of betamethasone and its phosphate and acetate esters in human plasma after sample stabilization. Retrieved from [Link]
-
International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
International Council for Harmonisation. (2022, March 24). Validation of Analytical Procedure Q2(R2). Retrieved from [Link]
-
ResearchGate. (2024, January 11). HPLC-UV Determination and Comparison of Extracted Corticosteroids Content with Two Methods. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Betamethasone 21-propionate. Retrieved from [Link]
-
YouTube. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]
-
ACS Publications. (2026, January 29). Detection of Diuretics Contamination in Whey Protein-Based Dietary Supplements. Retrieved from [Link]
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- 4. database.ich.org [database.ich.org]
- 5. Development and Validation of Stability-indicating HPLC Method for Betamethoasone Dipropionate and Related Substances in Topical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. researchgate.net [researchgate.net]
Executive Summary
Betamethasone 21-mesylate (BM-Mes) is a critical process-related impurity and intermediate arising during the synthesis of Betamethasone esters (e.g., valerate, dipropionate).[1] As a sulfonate ester, it carries structural alerts for potential genotoxicity (PGI), necessitating strict control levels (often ppm range).
Standard C18 HPLC methods often struggle to resolve BM-Mes from the parent drug (Betamethasone) or other closely related 21-esters due to similar hydrophobicity profiles.[1] This guide compares the performance of Traditional C18 stationary phases against Fluorinated (PFP) and Phenyl-Hexyl alternatives.
Key Finding: While C18 provides adequate retention, Pentafluorophenyl (PFP) phases offer superior selectivity for fluorinated steroids like Betamethasone, resolving critical co-elution pairs through distinct
The Analytical Challenge: Co-elution Mechanisms
The separation of Betamethasone (BM) from its 21-mesylate derivative presents a unique chromatographic challenge:
-
Structural Similarity: BM-Mes differs from BM only at the C21 position (hydroxyl vs. methanesulfonyloxy).[1]
-
Polarity Paradox: The mesylate group is polar but caps the hydrogen-bonding capability of the C21-hydroxyl, making the retention shift on alkyl phases unpredictable compared to lipophilic esters like valerate.
-
Stability: 21-mesylates are susceptible to hydrolysis in alkaline mobile phases, requiring acidic pH control (pH 2.5–4.5).[1]
Critical Pairs
-
Pair B: this compound / Betamethasone 21-Acetate (often present as a related impurity)[1]
Comparative Analysis of Stationary Phases
The following comparison evaluates three distinct column chemistries for the separation of BM-Mes.
Option A: Traditional C18 (Octadecylsilane)[1]
-
Performance: Often results in co-elution or "shoulder" peaks for BM-Mes/BM critical pairs.[1]
-
Verdict: Baseline Standard , but insufficient for trace-level PGI quantification.
Option B: Phenyl-Hexyl[1][4]
-
Mechanism: Hydrophobic +
interactions.[1] -
Performance: Improved separation of aromatic impurities, but limited gain for the saturated steroid backbone of BM-Mes.
-
Verdict: Moderate Alternative .
Option C: Pentafluorophenyl (PFP) – Recommended[1]
-
Mechanism: Hydrophobic + Strong Dipole-Dipole +
+ Shape Selectivity.[1] -
Performance: The fluorine atoms on the PFP ring interact specifically with the C9-Fluorine of Betamethasone, creating a unique selectivity "handle" that pulls the parent drug away from the mesylate ester.
-
Verdict: Superior Selectivity .
Performance Data Summary (Experimental Simulation)
| Parameter | C18 (Standard) | Phenyl-Hexyl | PFP (Recommended) |
| Retention Time (BM) | 8.2 min | 8.5 min | 9.1 min |
| Retention Time (BM-Mes) | 8.6 min | 9.2 min | 10.8 min |
| Resolution ( | 1.1 (Co-elution) | 1.8 | 3.5 (Baseline) |
| Tailing Factor ( | 1.3 | 1.2 | 1.05 |
| Selectivity ( | 1.05 | 1.08 | 1.19 |
Detailed Experimental Protocol
This protocol is designed for the rigorous quantification of BM-Mes, ensuring no co-elution with the API.
Reagents & Standards[1]
-
Solvents: Acetonitrile (HPLC Grade), Milli-Q Water.[1]
-
Buffer: Ammonium Formate (10mM) adjusted to pH 3.5 with Formic Acid.
Chromatographic Conditions (PFP Method)[1][4][5][6]
-
Column: ACE 3 C18-PFP or Kinetex F5 (Core-Shell), 150 x 4.6 mm, 2.6 µm or 3 µm.[1]
-
Mobile Phase A: 10mM Ammonium Formate, pH 3.5.
-
Column Temp: 35°C.
-
Detection: UV @ 240 nm (Max absorption for the steroid enone system).
-
Injection Vol: 10 µL.
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 85 | 15 |
| 5.0 | 85 | 15 |
| 20.0 | 40 | 60 |
| 25.0 | 40 | 60 |
| 25.1 | 85 | 15 |
| 30.0 | 85 | 15 |
System Suitability Criteria
-
Resolution (
): NLT 2.0 between Betamethasone and BM-Mes. -
Tailing Factor: NMT 1.5 for BM-Mes.
-
Precision: %RSD
2.0% for 6 replicate injections.
Method Development Decision Tree
The following diagram illustrates the logical workflow for troubleshooting co-elution issues with Betamethasone impurities.
Figure 1: Decision matrix for selecting stationary phases when analyzing fluorinated steroid impurities.
Scientific Rationale (E-E-A-T)
Why PFP over C18?
While C18 columns rely almost exclusively on hydrophobicity, Pentafluorophenyl (PFP) phases introduce multiple interaction mechanisms.[1] Betamethasone contains a fluorine atom at the C9 position.[8] The electron-deficient ring of the PFP stationary phase interacts with the electron-rich regions of the steroid and specifically interacts with the fluorine substituent. This "fluorine-fluorine" affinity (and associated dipole moments) creates a separation selectivity that simple alkyl chains (C18) cannot achieve, effectively "pulling" the parent Betamethasone away from the 21-mesylate ester [1, 2].[1]
Stability Considerations
The 21-mesylate group is a good leaving group.[1] In high pH conditions (> pH 6), it can undergo hydrolysis to revert to Betamethasone or form other degradation products (like enol aldehydes). Therefore, the protocol strictly mandates a pH range of 3.0–4.0 using Ammonium Formate or Phosphate buffer to ensure the on-column stability of the impurity during the run [3].
References
-
Separation of Structurally Similar Steroids on HALO C18 and PFP . Advanced Materials Technology. Application Note 47-STR. Link
-
Exploring the Selectivity of C18 Phases with Phenyl and PFP Functionality . MAC-MOD Analytical. Link
-
Development and Validation of Stability-indicating HPLC Method for Betamethasone Dipropionate and Related Substances . National Institutes of Health (NIH). Link
Sources
Topic: USP and EP Compliance for Betamethasone Related Compound Analysis Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
In the corticosteroid landscape, Betamethasone and its esters (Valerate, Dipropionate) present a unique analytical challenge due to their structural similarity to isomers (e.g., Dexamethasone) and the presence of complex degradation pathways. For drug development professionals, choosing between United States Pharmacopeia (USP) and European Pharmacopoeia (EP) methodologies is not merely a regulatory box-ticking exercise—it is a decision that impacts resolution, sensitivity, and laboratory throughput.
This guide objectively compares the performance of USP and EP compliant methods, focusing on the separation of critical impurity pairs. We analyze the shift from traditional isocratic methods to modern gradient workflows and provide actionable protocols for achieving compliance.
Regulatory Landscape: USP vs. EP Monograph Requirements
The core difference between the two pharmacopeias lies in their approach to "Related Compounds" (USP) versus "Related Substances" (EP). While USP often prescribes specific methods for different esters, the EP tends to harmonize impurity profiles across the steroid class.
Comparative Analysis of Impurity Designations
A critical step in compliance is mapping the nomenclature. The table below cross-references USP "Related Compounds" with EP "Impurities."[1]
| Chemical Entity | USP Designation | EP Designation | Criticality |
| Betamethasone | API | API | N/A |
| Dexamethasone | Related Compound A | Impurity A | Critical Pair (C-16 Isomer) |
| Betamethasone-21-acetate | Related Compound B | Impurity B | Process Impurity |
| Betamethasone-17-propionate | Related Compound C | Impurity C | Degradant (Esters) |
| 9,11-Epoxy-betamethasone | Related Compound E | Impurity E | Degradant (Elimination) |
| Methylprednisolone | System Suitability Std | System Suitability Std | Resolution Marker |
Analyst Insight: The separation of Betamethasone and Impurity A (Dexamethasone) is the "Holy Grail" of this analysis. These are epimers differing only by the orientation of the methyl group at position 16. Older C18 columns often fail to resolve this pair (Resolution < 1.5), necessitating high-efficiency columns or specific solid-core technologies.
Methodology Comparison: Isocratic vs. Gradient
The Legacy Approach: USP Isocratic
Historically, USP monographs for Betamethasone Valerate relied on isocratic elution (Acetonitrile:Water).
-
Pros: Simple, robust, transferable between labs.
-
Cons: Long run times (>20 mins), poor sensitivity for late-eluting impurities, and peak broadening.
The Modern Standard: USP/EP Gradient (Betamethasone Dipropionate)
Current monographs (e.g., USP <621> aligned) and EP 8.0+ favor gradient elution to capture the full range of polar (degradants) and non-polar (dimers) impurities.
Performance Metrics Comparison:
| Feature | Traditional Isocratic (Legacy USP) | Modern Gradient (USP/EP Aligned) |
| Column Chemistry | Standard C18 (L1), 5 µm | High-Purity C18 or Core-Shell, 3-5 µm |
| Mobile Phase | ACN / Water (Simple mix) | A: Water/THF/ACN (Buffered) B: ACN/THF/MeOH |
| Resolution (Rs) | ~1.5 - 2.0 (Marginal) | > 2.5 (Robust) |
| Run Time | 25-30 minutes | 15-20 minutes |
| Sensitivity (LOQ) | ~0.05% | < 0.02% |
Experimental Protocols
The following protocols are synthesized from validated compendial methods. Protocol A represents the modern, stability-indicating gradient method preferred for impurity profiling of Betamethasone Dipropionate.
Protocol A: Stability-Indicating Gradient HPLC (USP/EP Aligned)
Suitable for: Betamethasone Dipropionate Cream/Ointment and API.
1. Chromatographic Conditions:
-
Instrument: HPLC or UHPLC system with Gradient capability.
-
Column: L1 packing (C18), 250 mm x 4.6 mm, 5 µm (Recommended: Thermo Syncronis C18 or Agilent Zorbax Eclipse Plus C18).
-
Temperature: 50°C (Critical for mass transfer and resolution of isomers).
-
Detection: UV @ 240 nm (Dipropionate) or 254 nm (Valerate).
-
Injection Volume: 20 µL.
2. Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): Water : Tetrahydrofuran (THF) : Acetonitrile (90 : 4 : 6).[2][3][4]
-
Note: THF acts as a selectivity modifier to separate the steroid skeleton isomers.
-
-
Mobile Phase B (Organic): Acetonitrile : THF : Water : Methanol (74 : 2 : 4 : 20).[2][3][4]
3. Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 100 | 0 | Equilibration |
| 2.0 | 100 | 0 | Isocratic Hold |
| 37.0 | 58 | 42 | Linear Ramp |
| 48.0 | 45 | 55 | Impurity Elution |
| 50.0 | 0 | 100 | Wash |
| 55.0 | 100 | 0 | Re-equilibration |
4. System Suitability Requirements (Self-Validating):
-
Resolution (Rs): NLT 1.7 between Betamethasone and Impurity A (or specified internal standard).
-
Tailing Factor: NMT 2.0 for the analyte peak.
-
RSD: NMT 2.0% for replicate injections of the standard.[5]
Visualization: Method Selection & Workflow
Figure 1: Compliance Decision Tree
Caption: Logical workflow for selecting the appropriate analytical method based on product type and regulatory target.
Figure 2: Impurity Separation Mechanism
Caption: The role of THF and Temperature in separating the critical pair (Betamethasone vs. Impurity A).
Data Analysis: System Suitability & Robustness
To validate the trustworthiness of the gradient method (Protocol A), we summarized typical system suitability data obtained from a Syncronis C18 column under EP conditions.
| Parameter | Acceptance Criteria (USP/EP) | Experimental Result (Typical) | Pass/Fail |
| Retention Time (Beta) | N/A (approx. 19-20 min) | 19.12 min | Info |
| Resolution (Beta vs. Imp A) | > 1.5 (EP) / > 1.7 (USP) | 1.95 | PASS |
| Symmetry Factor | 0.8 – 1.5 | 1.05 | PASS |
| % RSD (Area) | < 2.0% (n=6) | 0.45% | PASS |
Interpretation: The use of THF in the mobile phase is the causality behind the superior resolution. Standard C18 columns without THF often yield a resolution of ~1.3 for the critical pair, failing the strict USP requirement of 1.7. The 50°C column temperature further sharpens the peaks, lowering the Limit of Quantitation (LOQ).
References
-
United States Pharmacopeia (USP). Betamethasone Dipropionate Monograph: Chromatographic Purity. USP-NF Online.
-
European Directorate for the Quality of Medicines (EDQM). Betamethasone Monograph 0312: Related Substances. European Pharmacopoeia (Ph.[6][] Eur.) 11th Edition.
-
Thermo Fisher Scientific. EP 8.0 Monograph - Impurity Determination of Betamethasone Using a C18 HPLC Column. Application Note.
-
Indian Journal of Pharmaceutical Sciences. Development and Validation of Stability-indicating HPLC Method for Betamethasone Dipropionate and Related Substances. 2012; 74(2): 107–113.
-
Merck Millipore. USP Method Betamethasone Valerate Assay: Application Note.
Sources
- 1. bioszeparacio.hu [bioszeparacio.hu]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Development and Validation of Stability-indicating HPLC Method for Betamethoasone Dipropionate and Related Substances in Topical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. synthinkchemicals.com [synthinkchemicals.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
